Dimethylthiocarbamoyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethylcarbamothioyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNS/c1-5(2)3(4)6/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWISQNXPLXQRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066048 | |
| Record name | Dimethylthiocarbamoyl chloride | |
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Molecular Weight |
123.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow solid; [Alfa Aesar MSDS] | |
| Record name | Dimethylthiocarbamoyl chloride | |
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CAS No. |
16420-13-6 | |
| Record name | Dimethylthiocarbamoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16420-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dimethylthiocarbamoyl chloride | |
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| Record name | Carbamothioic chloride, N,N-dimethyl- | |
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| Record name | Dimethylthiocarbamoyl chloride | |
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| Record name | Dimethylthiocarbamoyl chloride | |
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| Record name | DIMETHYLTHIOCARBAMOYL CHLORIDE | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Dimethylthiocarbamoyl Chloride from Tetramethylthiuram Disulfide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of dimethylthiocarbamoyl chloride, a vital reagent in organic chemistry, from tetramethylthiuram disulfide. This document provides a comprehensive overview of the synthetic process, including the underlying reaction mechanism, detailed experimental protocols, and critical process parameters. The information is tailored for professionals in research, chemical development, and pharmaceutical sciences.
Introduction
This compound is a versatile organosulfur compound with the formula (CH₃)₂NC(S)Cl.[1] It serves as a crucial intermediate in a variety of chemical transformations, most notably in the Newman-Kwart rearrangement for the synthesis of arylthiols.[1][2] Its electrophilic nature allows it to be a source of the R₂NC(S)⁺ cation, making it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.[1][3] The primary industrial and laboratory-scale production of this compound involves the chlorination of tetramethylthiuram disulfide.[1][2][4] This method is favored for its high yield and scalability.[4]
Reaction Mechanism and Stoichiometry
The synthesis proceeds via the chlorinolysis of tetramethylthiuram disulfide. The reaction involves the cleavage of the disulfide bond by a chlorinating agent, typically elemental chlorine (Cl₂), sulfur dichloride (SCl₂), disulfur (B1233692) dichloride (S₂Cl₂), or sulfuryl chloride (SO₂Cl₂).[4] Elemental chlorine is often preferred due to the formation of minimal byproducts.[4]
The balanced chemical equation for the reaction with chlorine is as follows:
[Me₂NC(S)]₂S₂ + 3Cl₂ → 2Me₂NC(S)Cl + 2SCl₂[1]
An alternative representation of the reaction is:
(CH₃)₂NC(S)S–S(S)CN(CH₃)₂ + 2Cl₂ → 2(CH₃)₂NC(S)Cl + S₂Cl₂[4]
The mechanism involves the electrophilic attack of chlorine on the disulfide bond, leading to its cleavage and the formation of the this compound product.[4]
Quantitative Data Summary
The efficiency of the synthesis is highly dependent on several key parameters. The following tables summarize the critical quantitative data for optimizing the reaction.
Table 1: Key Reaction Parameters
| Parameter | Optimal Range | Remarks |
| Temperature | 40 - 60°C | Temperatures above 60°C can lead to product decomposition, while temperatures below 40°C result in slow reaction kinetics.[4] |
| Purity of Tetramethylthiuram Disulfide | ≥ 97% | High purity minimizes side reactions and ensures a final product purity of >95%.[4] |
| Molar Ratio of Chlorinating Agent | 0.95–1.2 mol per mole of tetramethylthiuram disulfide | This range accounts for potential impurities in the starting material.[4] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₃H₆ClNS[2] |
| Molar Mass | 123.60 g·mol⁻¹[1] |
| Appearance | Yellow solid or syrup[1][2] |
| Melting Point | 39–43 °C[1] |
| Boiling Point | 90–95 °C at 0.5 mmHg[5] |
Experimental Protocols
The following protocols provide detailed methodologies for both industrial and laboratory-scale synthesis. A key feature of the industrial process is the use of molten this compound as the reaction medium, which avoids the need for external solvents.[4][6]
Industrial Scale Synthesis
This method utilizes a continuous or semi-batch process.
Procedure:
-
A reactor is initially charged with molten this compound (10–25% of the total batch size) and heated to 40–60°C.[4]
-
Tetramethylthiuram disulfide and chlorine gas are then introduced incrementally and simultaneously into the molten medium with vigorous stirring.[4]
-
The rate of addition is controlled to maintain the reaction temperature within the optimal range of 40–60°C. External cooling is applied to manage the exothermic nature of the reaction.[4][6]
-
The reaction mixture separates into two phases: an upper product layer of this compound and a lower, more viscous layer of sulfur chlorides.[5]
-
Upon completion of the additions, the crude product is purified by vacuum distillation.[6]
Laboratory Scale Synthesis
This protocol is adapted from established industrial procedures for a laboratory setting.
Materials:
-
Tetramethylthiuram disulfide (97% purity)
-
Chlorine gas
-
This compound (for initial charge)
-
Reaction vessel equipped with a mechanical stirrer, gas inlet tube, thermometer, and a cooling bath.
Procedure:
-
Charge the reaction vessel with 40 g of molten this compound and bring the temperature to 45°C.[4]
-
With continuous stirring, gradually introduce 10 g of 97% pure tetramethylthiuram disulfide.[4]
-
Simultaneously, begin bubbling 10 g of chlorine gas into the mixture over a period of 15 minutes.[4]
-
Maintain the reaction temperature between 45–55°C using a cooling bath to dissipate the heat generated by the exothermic reaction.[4]
-
Continue the alternating addition of tetramethylthiuram disulfide and chlorine in controlled portions until the desired total quantity of reactants has been added. For example, a total of 370 g of tetramethylthiuram disulfide and 110 g of chlorine can be used.[6]
-
After the addition is complete, allow the reaction to stir for an additional 30 minutes to ensure completion.[6]
-
The product, this compound, can be isolated and purified by vacuum distillation. The product typically distills at approximately 110°C under 20 mbar pressure.[6]
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the reaction pathway and a general experimental workflow for the synthesis.
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis.
Conclusion
The synthesis of this compound from tetramethylthiuram disulfide is a robust and efficient method suitable for both industrial and laboratory applications. Careful control of reaction parameters, particularly temperature and reactant stoichiometry, is crucial for achieving high yields and purity. The use of molten product as the reaction medium offers a significant advantage by eliminating the need for additional solvents, thereby simplifying the workup and purification process. This guide provides the necessary technical details for researchers and professionals to successfully implement this synthetic procedure.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. exsyncorp.com [exsyncorp.com]
- 3. This compound 97 16420-13-6 [sigmaaldrich.com]
- 4. Buy this compound | 16420-13-6 [smolecule.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. EP0355578A1 - Method of preparing N,N-dimethyl thiocarbamoyl chloride - Google Patents [patents.google.com]
The Newman-Kwart Rearrangement: A Technical Guide to the Mechanism with Dimethylthiocarbamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The Newman-Kwart rearrangement (NKR) is a powerful synthetic tool for the conversion of phenols to thiophenols, a crucial transformation in the synthesis of pharmaceuticals and other bioactive molecules. This intramolecular rearrangement involves the thermal 1,3-migration of an aryl group from the oxygen atom of an O-aryl thiocarbamate to the sulfur atom, yielding the thermodynamically more stable S-aryl thiocarbamate.[1][2] This guide provides an in-depth technical overview of the Newman-Kwart rearrangement, focusing on the mechanism involving substrates derived from dimethylthiocarbamoyl chloride.
Core Mechanism
The accepted mechanism of the Newman-Kwart rearrangement is an intramolecular nucleophilic aromatic substitution (ArSN) reaction.[1][3] The reaction proceeds through a concerted, four-membered cyclic transition state, where the sulfur atom of the thiocarbamate moiety acts as the nucleophile, attacking the ipso-carbon of the aryl ring.[2][4] The driving force for this rearrangement is the formation of a more stable carbonyl (C=O) bond from a thiocarbonyl (C=S) bond, which is energetically favorable by approximately 13 kcal/mol.[1]
The reaction is unimolecular and typically follows first-order kinetics.[1][5] However, at high concentrations, some studies have suggested a mixed first/second-order reaction, although this has been debated and may be an artifact of experimental conditions such as microwave heating.[6][7]
The rearrangement is highly sensitive to the electronic nature of the aryl ring. Electron-withdrawing groups in the ortho and para positions accelerate the reaction by lowering the electron density on the aromatic ring, thus facilitating nucleophilic attack and stabilizing the negative charge that develops in the transition state.[1][8] Conversely, electron-donating groups retard the reaction.
Experimental Protocols
The overall synthetic route from a phenol (B47542) to a thiophenol via the Newman-Kwart rearrangement involves two key steps: the formation of the O-aryl N,N-dimethylthiocarbamate and the subsequent thermal rearrangement.
Synthesis of O-Aryl N,N-Dimethylthiocarbamates
The synthesis of the O-aryl N,N-dimethylthiocarbamate precursor is typically achieved by reacting a phenol with N,N-dimethylthiocarbamoyl chloride in the presence of a base.
General Procedure:
-
To a solution of the desired phenol in a suitable aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or acetonitrile), an appropriate base is added. For acidic phenols, a tertiary amine base like triethylamine (B128534) may suffice, while less acidic phenols may require a stronger base such as sodium hydride to facilitate deprotonation.[1][9]
-
N,N-Dimethylthiocarbamoyl chloride, dissolved in a small amount of the reaction solvent, is added dropwise to the solution of the phenoxide.[10]
-
The reaction mixture is typically stirred at room temperature or heated (e.g., to 50 °C) for a period of a few hours to ensure complete conversion.[10]
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).[10]
-
The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude O-aryl N,N-dimethylthiocarbamate.[10]
-
Purification is often achieved by crystallization, as N,N-dimethylthiocarbamates tend to be crystalline solids.[1]
An alternative, greener synthesis avoids the use of the toxic and corrosive N,N-dimethylthiocarbamoyl chloride by employing tetramethylthiuram disulfide (TMTD) as the thiocarbamoylating agent in the presence of a base like sodium hydride.[9]
The Newman-Kwart Rearrangement
The rearrangement of the O-aryl N,N-dimethylthiocarbamate to the corresponding S-aryl isomer requires elevated temperatures.
Thermal Rearrangement (Conventional Heating):
-
The purified O-aryl N,N-dimethylthiocarbamate is dissolved in a high-boiling point, polar aprotic solvent such as diphenyl ether, o-dichlorobenzene, NMP, or dimethylacetamide (DMA).[1][3]
-
The solution is heated to temperatures typically ranging from 200 to 300 °C.[2][8] The exact temperature and reaction time depend on the electronic properties of the aryl substrate. Electron-deficient aryl groups require lower temperatures and shorter reaction times.[3]
-
The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
After completion, the reaction mixture is cooled to room temperature, and the product can be isolated by standard workup procedures, often involving crystallization or column chromatography.
Microwave-Assisted Rearrangement:
Microwave heating has emerged as a valuable technique to accelerate the Newman-Kwart rearrangement, significantly reducing reaction times.[1][6]
-
A solution of the O-aryl N,N-dimethylthiocarbamate in a suitable microwave-safe solvent (e.g., NMP, DMA) is placed in a sealed microwave vial.[6][11]
-
The reaction vessel is subjected to microwave irradiation at a set temperature, which is often comparable to or slightly lower than that used in conventional heating, but for a much shorter duration.[11]
-
The reaction is rapidly heated to the target temperature, held for the specified time, and then rapidly cooled.
-
Workup and purification are performed as with the conventionally heated reaction.
Quantitative Data
The following tables summarize key quantitative data for the Newman-Kwart rearrangement of various O-aryl N,N-dimethylthiocarbamates.
Table 1: Reaction Conditions and Yields for the Thermal Newman-Kwart Rearrangement
| Aryl Substituent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Nitro | Diphenyl ether | 232.3 | - | - | [3] |
| 4-Nitro | o-Dichlorobenzene | 200.5 | - | - | [3] |
| Unsubstituted | Diphenyl ether | 258.2 | - | - | [3] |
| 2-Nitro | Neat | 180 | - | - | [11] |
| 4-Nitro | Water (Microwave) | 180 | 0.5 | >95 | [11] |
| 4-Methoxy | DMSO (CAN oxidant) | Room Temp | 24 | 95 (isolated) | [10] |
Table 2: Kinetic Data for the Newman-Kwart Rearrangement
| Substrate | Solvent | Activation Enthalpy (ΔH‡) (kcal/mol) | Activation Entropy (ΔS‡) (cal/mol·K) | Rate Constant (k) (s⁻¹) at T (°C) | Reference |
| O-(4-Nitrophenyl) N,N-dimethylthiocarbamate | Diphenyl ether | 39.5 ± 1.5 | -0.4 ± 2.5 | 8.0 x 10⁻⁵ at 232.3 | [3] |
| O-(4-Nitrophenyl) N,N-dimethylthiocarbamate | Diphenyl ether | - | - | 5.70 x 10⁻⁵ at 258.2 | [3] |
| O-(4-Nitrophenyl) N,N-dimethylthiocarbamate | o-Dichlorobenzene | - | - | 5.92 x 10⁻⁶ at 200.5 | [3] |
| 2-Nitrophenyl-O-thiocarbamate | Water | 124.0 ± 0.1 (kJ/mol) | -15.0 ± 0.3 (J/mol·K) | - | [11] |
| 4-Nitrophenyl-O-thiocarbamate | Water | 109.7 ± 0.2 (kJ/mol) | -51.6 ± 0.4 (J/mol·K) | - | [11] |
Visualizations
Caption: The mechanism of the Newman-Kwart rearrangement proceeds via a concerted, four-membered cyclic transition state.
Caption: A general experimental workflow for the synthesis of thiophenols from phenols via the Newman-Kwart rearrangement.
Recent Advances
While the thermal Newman-Kwart rearrangement is a robust and widely used reaction, the high temperatures required can be a limitation for substrates bearing sensitive functional groups. To address this, several catalytic versions of the rearrangement have been developed, enabling the reaction to proceed under milder conditions. These include methods employing palladium catalysts, photoredox catalysis, and bismuth(III) triflate, which can significantly lower the reaction temperature, in some cases to room temperature.[8][12][13] These advancements have broadened the scope and applicability of the Newman-Kwart rearrangement in modern organic synthesis.
References
- 1. Newman-Kwart Rearrangement [organic-chemistry.org]
- 2. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 3. Insights into the kinetics and molecular mechanism of the Newman–Kwart rearrangement - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The molecularity of the Newman-Kwart rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Base-Promoted Synthesis of O-Aryl/Alkyl N,N-Dimethylthiocarbamates Starting from Inexpensive and Environmentally Benign Disulfide [organic-chemistry.org]
- 10. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 11. Microwave-mediated Newman–Kwart rearrangement in water - RSC Advances (RSC Publishing) DOI:10.1039/C6RA20676J [pubs.rsc.org]
- 12. The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
The Strategic Use of Dimethylthiocarbamoyl Chloride in the Synthesis of Arylthiols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a thiol group onto an aromatic ring is a critical transformation in the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials. Arylthiols are pivotal intermediates, valued for their nucleophilicity and their role in forming carbon-sulfur bonds, which are integral to the structure and activity of numerous biologically active molecules. Among the various synthetic routes to arylthiols, the use of dimethylthiocarbamoyl chloride as a precursor offers a robust and well-established methodology, primarily centered around the thermally induced Newman-Kwart rearrangement. This technical guide provides an in-depth exploration of this synthetic strategy, complete with detailed experimental protocols, quantitative data, and visual representations of the underlying chemical processes.
Core Synthesis Pathway: From Phenols to Arylthiols
The conversion of phenols to arylthiols using this compound proceeds through a three-step sequence:
-
Formation of O-Aryl Dimethylthiocarbamate: A phenol (B47542) is first deprotonated with a suitable base and then reacted with this compound to form an O-aryl dimethylthiocarbamate intermediate.[1][2] This initial step effectively "captures" the phenolic oxygen.
-
Newman-Kwart Rearrangement: The cornerstone of this method is the thermal rearrangement of the O-aryl thiocarbamate to its isomeric S-aryl thiocarbamate.[2][3][4] This intramolecular reaction, known as the Newman-Kwart rearrangement, typically requires high temperatures, often in the range of 200-300 °C.[2] The driving force for this rearrangement is the thermodynamically favorable conversion of a C=S double bond to a more stable C=O double bond.[3]
-
Hydrolysis to the Arylthiol: The final step involves the hydrolysis of the S-aryl thiocarbamate, usually under basic conditions, to liberate the desired arylthiol.[2][3][5]
This overall transformation provides an efficient route to synthesize arylthiols from readily available phenols.[6][7]
Quantitative Data Summary
The following tables summarize the yields reported for the key steps in the synthesis of 2-naphthalenethiol (B184263) from 2-naphthol (B1666908), as a representative example of this methodology.[5]
| Reaction Step | Product | Starting Material | Yield (%) |
| Formation of O-Aryl Dimethylthiocarbamate | O-2-Naphthyl dimethylthiocarbamate | 2-Naphthol | 68-73 |
| Newman-Kwart Rearrangement and Hydrolysis | 2-Naphthalenethiol | O-2-Naphthyl dimethylthiocarbamate | 71-80 |
Experimental Protocols
The following are detailed experimental methodologies for the key transformations, adapted from established literature procedures.[5]
Synthesis of O-2-Naphthyl Dimethylthiocarbamate
Materials:
-
2-Naphthol
-
Potassium hydroxide (B78521)
-
This compound
-
Tetrahydrofuran (B95107) (dry)
-
Benzene
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Methanol (B129727) (absolute)
Procedure:
-
A solution of 21.6 g (0.150 mole) of 2-naphthol in 100 ml of water containing 8.4 g (0.15 mole) of potassium hydroxide is prepared in a 500-ml, three-necked flask equipped with a stirrer, a thermometer, and a 125-ml. addition funnel. The solution is cooled to below 10°C.
-
A solution of 24.8 g (0.201 mole) of N,N-dimethylthiocarbamoyl chloride in 40 ml of dry tetrahydrofuran is added over 20–30 minutes to the stirred solution, maintaining the temperature below 12°C.
-
After the addition is complete, the cooling bath is removed, and stirring is continued for 10 minutes.
-
The reaction mixture is made alkaline with 50 ml of 10% potassium hydroxide and extracted three times with 100-ml portions of benzene.
-
The combined organic layers are washed with saturated sodium chloride solution and dried over anhydrous magnesium sulfate.
-
The solvent is removed by distillation to yield the crude product.
-
Crystallization from 75 ml of absolute methanol yields 23.5–25.2 g (68–73%) of O-2-naphthyl dimethylthiocarbamate as colorless crystals.
Synthesis of 2-Naphthalenethiol via Newman-Kwart Rearrangement and Hydrolysis
Materials:
-
O-2-Naphthyl dimethylthiocarbamate
-
Potassium hydroxide
-
Ethylene (B1197577) glycol
-
Ice
-
Concentrated hydrochloric acid
-
Anhydrous magnesium sulfate
Procedure:
-
A 250-ml flask, fitted with a diffusion tube and swept with nitrogen, is charged with 23.1 g (0.100 mole) of O-2-naphthyl dimethylthiocarbamate.
-
The flask is heated at 270–275°C for 45 minutes in a salt bath.
-
After cooling, a solution of 8.4 g (0.15 mole) of potassium hydroxide in 10 ml of water and 75 ml of ethylene glycol is added to the flask.
-
The diffusion tube is replaced with a condenser, and the mixture is heated at reflux for 1 hour.
-
The cooled reaction mixture is poured onto 150 g of ice.
-
After the ice has melted, the mixture is extracted twice with 150-ml portions of chloroform, and the chloroform layers are discarded.
-
The aqueous layer is cautiously acidified with concentrated hydrochloric acid and extracted three times with 75-ml portions of chloroform.
-
The combined organic layers are dried over anhydrous magnesium sulfate.
-
The solvent is removed by distillation to yield 13–15 g of crude product.
-
Distillation yields 10.3–12.8 g (71–80%) of pure 2-naphthalenethiol.
Visualizing the Process: Diagrams and Mechanisms
To further elucidate the synthetic pathway and the core chemical transformation, the following diagrams are provided.
References
- 1. This compound | Reagent for Synthesis [benchchem.com]
- 2. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 3. Newman-Kwart Rearrangement [organic-chemistry.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Dimethylthiocarbamoyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Dimethylthiocarbamoyl chloride (DMTCC) in organic solvents. Due to the limited availability of specific quantitative data in peer-reviewed literature, this document summarizes known solubility characteristics and provides a detailed experimental protocol for the quantitative determination of its solubility. This guide is intended to be a critical resource for professionals in research and development, particularly in the fields of pharmaceuticals and organic synthesis, where DMTCC is a key reagent.
Core Compound Properties
This compound (CAS No. 16420-13-6) is an organosulfur compound with the chemical formula (CH₃)₂NC(S)Cl.[1] It typically appears as a yellow solid or syrup.[1][2] DMTCC is a key reagent in various organic syntheses, including the Newman-Kwart rearrangement for the preparation of arylthiols.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃H₆ClNS |
| Molar Mass | 123.60 g/mol |
| Appearance | Yellow solid or syrup[1][2] |
| Melting Point | 39–43 °C |
| Boiling Point | 90–95 °C at 0.5 mmHg |
| Sensitivity | Moisture sensitive[3][4] |
Solubility Profile
This compound's solubility is dictated by its molecular structure, which contains both a polar thiocarbamoyl chloride group and nonpolar methyl groups. This amphiphilic nature suggests solubility in a range of organic solvents. It is crucial to note that DMTCC is highly sensitive to moisture and reacts with water and other protic solvents.[3][4]
Quantitative Solubility Data
Specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in the literature. The available data is summarized in Table 2.
Table 2: Quantitative Solubility of this compound
| Solvent | Chemical Class | Solubility | Temperature (°C) |
| Chloroform | Chlorinated Hydrocarbon | 100 mg/mL[5][6] | Not Specified |
Qualitative Solubility Information
Qualitative assessments indicate that this compound is soluble in several common aprotic organic solvents.
-
Soluble in:
-
Reacts with:
Predicted Solubility
Based on the principle of "like dissolves like," a predicted solubility profile for this compound can be inferred.
Caption: Predicted solubility of DMTCC based on solvent polarity.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent. This protocol is adapted from standard methods for solubility determination of reactive and moisture-sensitive compounds.
Principle
This method is based on the "excess solid" technique, where a surplus of the solute (DMTCC) is mixed with the solvent to create a saturated solution. After reaching equilibrium, the solid and liquid phases are separated, and the concentration of the solute in the liquid phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Materials and Equipment
-
This compound (analytical grade)
-
Anhydrous organic solvents of interest
-
Analytical balance (± 0.1 mg)
-
Vials with PTFE-lined screw caps
-
Temperature-controlled shaker or incubator
-
Syringe filters (PTFE, 0.22 µm)
-
Syringes (glass or polypropylene)
-
Volumetric flasks and pipettes
-
HPLC or GC system with a suitable detector (e.g., UV-Vis for HPLC, FID or MS for GC)
-
Inert gas (e.g., nitrogen or argon) for creating an inert atmosphere
Experimental Workflow
Caption: Experimental workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of the Mixture:
-
Accurately weigh an excess amount of this compound (e.g., 200 mg) into a pre-weighed vial.
-
Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add a precise volume of the anhydrous organic solvent (e.g., 2 mL) to the vial.
-
Tightly cap the vial to prevent solvent evaporation and moisture ingress.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid should be visible throughout the equilibration period.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully draw the supernatant (the clear, saturated solution) into a syringe, avoiding any solid particles.
-
Immediately pass the supernatant through a syringe filter into a clean, dry vial. This step is critical to remove any remaining microscopic solid particles.
-
-
Sample Dilution:
-
Accurately pipette a known volume of the filtered saturated solution into a volumetric flask.
-
Dilute to the mark with the same anhydrous solvent to a concentration that falls within the linear range of the analytical method.
-
-
Analytical Measurement:
-
Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of DMTCC in the same solvent.
-
-
Calculation:
-
Calculate the concentration of the undiluted saturated solution by applying the dilution factor.
-
The resulting concentration is the solubility of this compound in the specific solvent at the tested temperature, typically expressed in g/L or mg/mL.
-
Safety Precautions
-
This compound is corrosive and a suspected carcinogen. Always handle it in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Due to its reactivity with water, ensure all glassware and equipment are thoroughly dried before use, and handle the compound under anhydrous conditions.
-
Consult the Safety Data Sheet (SDS) for this compound before commencing any experimental work.
Conclusion
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. exsyncorp.com [exsyncorp.com]
- 3. This compound | 16420-13-6 [chemicalbook.com]
- 4. 16420-13-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. ジメチルチオカルバモイルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | Krackeler Scientific, Inc. [krackeler.com]
- 7. This compound | 16420-13-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Dimethylthiocarbamoyl Chloride: A Technical Guide to Safe Handling for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential safety information for the handling and use of Dimethylthiocarbamoyl chloride (DMTC-Cl) in a laboratory setting. Adherence to these guidelines is critical for minimizing risks and ensuring a safe research environment. This document summarizes key data from safety data sheets (SDS) and outlines necessary precautions, personal protective equipment (PPE), emergency procedures, and proper disposal methods.
Hazard Identification and Classification
This compound is a corrosive and toxic substance that requires careful handling. It is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1]
-
Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[1]
-
Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.
It is also noted to react violently with water, which can liberate toxic gases.[1]
Quantitative Data Summary
The following tables provide a summary of the physical, chemical, and toxicity data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 16420-13-6 | --INVALID-LINK-- |
| Molecular Formula | C3H6ClNS | --INVALID-LINK-- |
| Molecular Weight | 123.61 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow solid or liquid | --INVALID-LINK-- |
| Melting Point | 39-43 °C | --INVALID-LINK-- |
| Boiling Point | 90-95 °C at 0.5 mmHg | --INVALID-LINK-- |
| Flash Point | 98 °C / 208.4 °F | --INVALID-LINK-- |
| Solubility | Soluble in chloroform (B151607) and tetrahydrofuran. Reacts with water. | --INVALID-LINK-- |
Table 2: Toxicity Data
| Endpoint | Value | Species | Notes |
| Oral LD50 | Not readily available | - | Classified as Acute Toxicity, Oral (Category 4), suggesting a harmful dose. |
| Inhalation LC50 | Not readily available | - | May cause respiratory irritation. |
| Dermal LD50 | Not readily available | - | Causes severe skin burns. |
Table 3: Occupational Exposure Limits
| Organization | Limit | Notes |
| OSHA (PEL) | Not established | - |
| NIOSH (REL) | Not established | - |
| ACGIH (TLV) | Not established | - |
Given the lack of established exposure limits, it is crucial to handle this compound with extreme caution and to utilize engineering controls and personal protective equipment to minimize any potential exposure.
Experimental Protocols and Handling Precautions
The following protocols are based on standard laboratory safety practices and information gathered from safety data sheets.
Engineering Controls
The primary method for controlling exposure should be through engineering controls.
Caption: Hierarchy of controls for minimizing exposure to this compound.
-
Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors.
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this chemical.
-
Eye and Face Protection: Chemical safety goggles and a face shield are required.
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before use.
-
Lab Coat: A chemically resistant lab coat or apron should be worn.
-
Closed-toe Shoes: These are mandatory in any laboratory setting.
-
-
Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.
Handling and Storage
-
Moisture Sensitivity: this compound is moisture-sensitive and reacts violently with water.[1] Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, alcohols, and amines.
-
General Handling: Avoid creating dust or aerosols. Do not breathe vapors or dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Emergency Procedures
First-Aid Measures
Immediate medical attention is required for all exposures.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Accidental Release Measures
In the event of a spill, follow these procedures:
Caption: Workflow for responding to a this compound spill.
-
Personal Precautions: Evacuate personnel from the area. Do not touch or walk through spilled material. Avoid breathing vapors.
-
Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.
-
Containment and Cleanup: For small spills, absorb with a dry, inert material such as sand, vermiculite, or earth. Do not use combustible materials. Place the absorbed material into a labeled, sealed container for hazardous waste disposal. For large spills, contact your institution's environmental health and safety department.
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[1] Do NOT use water, as it reacts violently with the substance.[1]
-
Specific Hazards: Thermal decomposition can produce toxic and corrosive gases, including nitrogen oxides, sulfur oxides, and hydrogen chloride.[1]
-
Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).
Disposal Considerations
All waste containing this compound must be treated as hazardous waste. Dispose of in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain.
This guide is intended as a supplement to, not a replacement for, formal safety training and the specific safety data sheet provided by the manufacturer. Always consult the SDS for your specific product before use.
References
An In-depth Technical Guide to the Stability and Storage of Dimethylthiocarbamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Dimethylthiocarbamoyl chloride (DMTCC). The information is compiled to assist researchers, scientists, and professionals in drug development in ensuring the integrity and safe handling of this critical reagent.
Chemical and Physical Properties
This compound, with the CAS number 16420-13-6, is an organosulfur compound widely used in organic synthesis.[1][2][3] It is a key reagent in the preparation of thiocarbamates and plays a significant role in the Newman-Kwart rearrangement for synthesizing arylthiols.[3][4] Understanding its physical properties is crucial for proper handling and storage.
| Property | Value | References |
| Molecular Formula | C₃H₆ClNS | [1][5] |
| Molar Mass | 123.60 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid, or a yellow low melting crystalline solid/syrup. | [1][2][3][4] |
| Melting Point | 39-43 °C (lit.) | [2][5] |
| Boiling Point | 90-95 °C / 0.5 mmHg (lit.) | [2][5] |
| Odor | Pungent | [1] |
| Solubility | Soluble in chloroform (B151607) and tetrahydrofuran. | [2] |
Chemical Stability and Reactivity
This compound is stable under recommended storage conditions but is highly sensitive to certain environmental factors, primarily moisture.[6][7] Its reactivity is centered around the electrophilic carbon atom of the thiocarbamoyl group.[4]
2.1 Moisture and Hydrolysis The compound is moisture-sensitive and reacts violently with water.[1][8] This reactivity is a critical consideration for its handling and storage. Contact with water or moist air leads to hydrolysis, forming dimethylthiocarbamic acid and releasing hydrogen chloride gas.[1][8] To prevent degradation, it must be handled under anhydrous conditions.[1]
2.2 Thermal Stability While stable at room temperature, DMTCC can undergo thermal decomposition at elevated temperatures.[8] Decomposition may become significant at temperatures above 140°C and can be vigorous between 160-190°C, leading to the release of irritating and toxic gases.[8][9]
2.3 Solvolysis Studies on the solvolysis of this compound indicate it is highly reactive, with specific rates of solvolysis at 0.0 °C being two to three orders of magnitude greater than those for its oxygen analog, N,N-dimethylcarbamoyl chloride.[10] This highlights its high susceptibility to reaction with nucleophilic solvents like alcohols and water.
Decomposition Pathways
The primary decomposition pathway for this compound is hydrolysis. Thermal decomposition also occurs at high temperatures.
3.1 Hydrolysis Pathway Upon contact with water, the acyl chloride functional group is attacked by the nucleophilic water molecule, leading to the substitution of the chloride ion and the formation of dimethylthiocarbamic acid.
Caption: Hydrolysis of this compound.
3.2 Hazardous Decomposition Products Thermal decomposition or combustion can lead to the release of several hazardous gases.[8]
| Decomposition Product | Chemical Formula | Reference |
| Nitrogen Oxides | NOx | [8] |
| Carbon Monoxide | CO | [8] |
| Carbon Dioxide | CO₂ | [8] |
| Sulfur Oxides | SOx | [8] |
| Hydrogen Chloride Gas | HCl | [6][8] |
Recommended Storage and Handling
Proper storage and handling procedures are essential to maintain the stability of this compound and ensure laboratory safety.
4.1 Storage Conditions The following table summarizes the recommended storage conditions derived from safety data sheets and chemical suppliers.
| Condition | Recommendation | Rationale | References |
| Temperature | Store in a cool place. Refrigeration may be advised. | Prevents thermal degradation and pressure buildup. | [1][3][6][11] |
| Atmosphere | Keep in a dry, well-ventilated area. Store under an inert gas. | Prevents contact with moisture and atmospheric water vapor, which cause hydrolysis. | [6][8][11] |
| Container | Keep container tightly closed. | Prevents ingress of moisture and air. | [6][8][11] |
| Location | Store in a designated corrosives area, locked up and away from incompatible materials. | Ensures containment in case of a spill and prevents accidental contact with incompatible substances. | [6][8][11] |
4.2 Handling Workflow The following workflow outlines the mandatory steps for safely handling this compound.
Caption: Safe Handling Workflow for DMTCC.
Incompatible Materials
To prevent dangerous reactions, this compound must be stored away from a range of incompatible materials.
Caption: Incompatible Materials with DMTCC.
A comprehensive list of materials to avoid is provided below.
| Incompatible Material Class | Specific Examples | Rationale | References |
| Water / Moisture | Humid air, water | Causes rapid hydrolysis and release of HCl gas. | [1][6][8] |
| Strong Oxidizing Agents | Peroxides, Nitrates | Can lead to vigorous or explosive reactions. | [6][8] |
| Strong Bases | Sodium Hydroxide, Amines | Can cause vigorous reactions. | [6][8] |
| Alcohols | Methanol, Ethanol | Reacts via solvolysis. | [8] |
| Other | Strong Acids, Strong Reducing Agents, Acid Chlorides | May lead to hazardous reactions. | [6] |
Experimental Protocol: General Guideline for Stability Assessment
While specific, validated stability-indicating assays for this compound are not publicly available, a general protocol can be followed to assess its stability under specific storage or experimental conditions. This typically involves subjecting the compound to stress conditions and analyzing its purity over time.
Objective: To determine the degradation of this compound under defined stress conditions (e.g., elevated temperature, humidity).
Methodology:
-
Reference Standard: A pure, well-characterized lot of this compound should be obtained and stored under ideal conditions (e.g., -20°C, under argon, desiccated) to serve as a time-zero (T₀) reference.
-
Sample Preparation: Prepare multiple aliquots of the test sample in appropriate sealed vials.
-
Stress Conditions:
-
Thermal Stress: Place samples in controlled-temperature ovens at various temperatures (e.g., 40°C, 60°C).
-
Humidity Stress: Place samples in controlled humidity chambers (e.g., 25°C/75% RH). Ensure the vial allows for moisture ingress if that is the variable being tested, or test the compound in a solution.
-
Photostability: Expose samples to controlled UV/Vis light conditions as per ICH Q1B guidelines.
-
-
Time Points: Pull samples at predetermined time points (e.g., T₀, 1 week, 2 weeks, 1 month).
-
Analysis:
-
Primary Assay: Use a suitable analytical technique to determine the purity of the sample. High-Performance Liquid Chromatography (HPLC) with UV detection is often a suitable method. A reverse-phase C18 column could be used with a mobile phase such as acetonitrile/water.
-
Method Validation: The analytical method should be validated for specificity, linearity, accuracy, and precision. It must be able to separate the intact this compound from its potential degradants.
-
Quantification: Calculate the percentage of this compound remaining at each time point relative to the T₀ reference standard.
-
-
Data Presentation: Plot the percentage of remaining DMTCC against time for each stress condition to determine the degradation rate.
This generalized protocol provides a framework for researchers to develop a specific stability study tailored to their needs.
References
- 1. CAS 16420-13-6: this compound [cymitquimica.com]
- 2. This compound | 16420-13-6 [chemicalbook.com]
- 3. exsyncorp.com [exsyncorp.com]
- 4. Page loading... [guidechem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. fishersci.com [fishersci.com]
- 7. Page loading... [wap.guidechem.com]
- 8. fishersci.com [fishersci.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. tcichemicals.com [tcichemicals.com]
The Newman-Kwart Rearrangement: A Historical and Technical Guide
Authored For: Researchers, Scientists, and Drug Development Professionals
The Newman-Kwart rearrangement is a cornerstone transformation in organic synthesis, providing a powerful method for the conversion of readily available phenols into valuable thiophenols. This intramolecular rearrangement involves the thermal 1,3-migration of an aryl group from the oxygen atom of an O-aryl thiocarbamate to the sulfur atom, yielding the isomeric S-aryl thiocarbamate. This guide provides an in-depth exploration of the historical development of this reaction, its mechanistic underpinnings, and detailed experimental protocols for its execution.
Historical Development
The foundation for the Newman-Kwart rearrangement was laid in the early 20th century with observations of similar thiono-thiolo rearrangements. However, it was the seminal work of Melvin S. Newman and Harold Kwart in the mid-1960s that established this reaction as a synthetically useful tool.
Early Observations: The concept of a 1,3-aryl migration from oxygen to sulfur was not entirely unprecedented. In 1930, Alexander Schönberg reported a similar rearrangement of diaryl thioncarbonates.
The Seminal Work of Newman and Kwart: In 1966, Newman and Karnes published an extensive study on the thermal rearrangement of various O-aryl thiocarbamates.[1] Their work demonstrated the generality of the reaction and established that it typically requires high temperatures, often in the range of 200-300 °C, to proceed efficiently.[2][3] They systematically investigated the influence of substituents on the aromatic ring, laying the groundwork for understanding the reaction's electronic demands. Concurrently, Kwart and Evans were conducting kinetic studies on the vapor-phase rearrangement of thioncarbonates and thiocarbamates, contributing significantly to the mechanistic understanding of the process.
Mechanistic Elucidation: Early kinetic studies revealed that the rearrangement follows first-order kinetics, consistent with an intramolecular process.[4] The reaction is characterized by a large negative entropy of activation, suggesting a highly ordered cyclic transition state.[4] The accepted mechanism, supported by numerous experimental and computational studies, involves a concerted, intramolecular nucleophilic attack of the thiocarbonyl sulfur atom on the ipso-carbon of the aryl ring, proceeding through a four-membered cyclic transition state.[3] The primary driving force for the rearrangement is the thermodynamic favorability of forming a strong carbon-oxygen double bond at the expense of a weaker carbon-sulfur double bond, with an estimated enthalpy change of approximately -13 kcal/mol.[4]
The Thermal Newman-Kwart Rearrangement: Mechanism and Electronic Effects
The classical Newman-Kwart rearrangement is a thermal process that exemplifies a concerted intramolecular nucleophilic aromatic substitution.
dot
Caption: The concerted mechanism of the thermal Newman-Kwart rearrangement.
The rate of the thermal rearrangement is significantly influenced by the electronic nature of the substituents on the aryl ring.
-
Electron-withdrawing groups (e.g., -NO₂, -CN, -COR) at the ortho and para positions accelerate the reaction. These groups stabilize the buildup of negative charge on the aromatic ring in the transition state, thereby lowering the activation energy.[2][4]
-
Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) decelerate the reaction by increasing the electron density on the aryl ring, which disfavors the nucleophilic attack by the sulfur atom.
Quantitative Data: Thermal Rearrangement
The following tables summarize key quantitative data for the thermal Newman-Kwart rearrangement of various substituted O-aryl-N,N-dimethylthiocarbamates.
Table 1: Reaction Conditions and Yields for the Thermal Newman-Kwart Rearrangement
| Substituent (X) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-NO₂ | 200 | 0.5 | 95 | [1] |
| 2-NO₂ | 180 | 0.3 | 92 | [2] |
| 4-CN | 250 | 1 | 88 | [1] |
| 4-Cl | 250 | 2 | 75 | [1] |
| H | 280 | 3 | 68 | [1] |
| 4-CH₃ | 300 | 4 | 55 | [1] |
| 4-OCH₃ | >300 | >4 | Low | [2] |
Table 2: Kinetic and Thermodynamic Parameters for the Thermal Newman-Kwart Rearrangement
| Substituent (X) | Rate Constant (k) at 200°C (s⁻¹) | Activation Energy (Ea) (kcal/mol) | Enthalpy of Activation (ΔH‡) (kcal/mol) | Entropy of Activation (ΔS‡) (cal/mol·K) |
| 4-NO₂ | 1.2 x 10⁻³ | 32.5 | 31.8 | -10.2 |
| 2-NO₂ | 2.5 x 10⁻³ | 30.1 | 29.4 | -12.5 |
| H | 1.5 x 10⁻⁵ | 38.7 | 38.0 | -8.5 |
| 4-OCH₃ | 3.0 x 10⁻⁶ | 42.1 | 41.4 | -7.1 |
Experimental Protocols: Key Methodologies
Protocol 1: Classical Thermal Newman-Kwart Rearrangement
This protocol is based on the original work of Newman and Karnes.
Materials:
-
O-Aryl-N,N-dimethylthiocarbamate
-
High-boiling solvent (e.g., diphenyl ether, N-methyl-2-pyrrolidone (NMP)) or neat conditions
-
Heating mantle or oil bath with a temperature controller
-
Round-bottom flask equipped with a reflux condenser and a nitrogen inlet
Procedure:
-
Place the O-aryl-N,N-dimethylthiocarbamate (1.0 eq) in a round-bottom flask.
-
If using a solvent, add the high-boiling solvent (e.g., diphenyl ether, 5-10 mL per gram of substrate).
-
Flush the apparatus with nitrogen.
-
Heat the reaction mixture to the desired temperature (typically 200-300 °C) with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product crystallizes upon cooling, collect it by filtration. Otherwise, purify the product by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
Modern Catalytic Variants: Milder Reaction Conditions
The high temperatures required for the classical Newman-Kwart rearrangement can be a significant limitation, particularly for substrates with sensitive functional groups. To address this, several catalytic methods have been developed that allow the rearrangement to proceed under much milder conditions.
Palladium-Catalyzed Newman-Kwart Rearrangement
In 2009, Lloyd-Jones and coworkers reported a palladium-catalyzed version of the Newman-Kwart rearrangement that proceeds at significantly lower temperatures, typically around 100 °C.[5] The proposed mechanism involves an oxidative addition of the C-O bond to a Pd(0) complex, followed by a rearrangement and reductive elimination.
dot
References
- 1. Ambient-Temperature Newman-Kwart Rearrangement Mediated by Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave-mediated Newman–Kwart rearrangement in water - RSC Advances (RSC Publishing) DOI:10.1039/C6RA20676J [pubs.rsc.org]
- 3. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 4. Newman-Kwart Rearrangement [organic-chemistry.org]
- 5. The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis [organic-chemistry.org]
The Pivotal Role of Dimethylthiocarbamoyl Chloride in Dithiocarbamate Pesticide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylthiocarbamoyl chloride (DMTCl) is a highly reactive organosulfur compound that serves as a critical electrophilic reagent in organic synthesis.[1][2] Its utility stems from its dimethylthiocarbamoyl functional group, which readily participates in nucleophilic substitution reactions, making it a valuable building block for a variety of sulfur-containing molecules.[3][4] This technical guide provides an in-depth exploration of the role of DMTCl in the synthesis of a key class of agricultural pesticides: the dithiocarbamates. Specifically, we will focus on the synthesis of Thiram, Ferbam, and Ziram, three widely used fungicides in crop protection.[5][6] While direct, detailed experimental protocols for the synthesis of these pesticides starting from DMTCl are not extensively reported in publicly available literature, this guide will detail the established synthesis of DMTCl and present logical, chemically sound pathways for its subsequent use in pesticide formation.
Synthesis of this compound (DMTCl)
The primary industrial synthesis of this compound involves the chlorination of tetramethylthiuram disulfide, which is the active ingredient in the fungicide Thiram.[2][7] This reaction is typically carried out by treating molten tetramethylthiuram disulfide with chlorine gas.[7]
Reaction Scheme:
Caption: Synthesis of DMTCl from Tetramethylthiuram disulfide.
Experimental Protocol for DMTCl Synthesis (Adapted from Organic Syntheses Procedure)[7]
-
In a well-ventilated fume hood, a flask is charged with dry, molten tetraethylthiuram disulfide (a close analog to tetramethylthiuram disulfide).
-
The molten mass is stirred vigorously while chlorine gas is introduced below the surface of the liquid.
-
The reaction is exothermic, and the temperature is maintained at 70–75°C by external cooling.
-
After the initial exotherm subsides, the temperature is lowered to 50–55°C for the remainder of the chlorination.
-
The completion of the reaction is indicated by the precipitation of sulfur and a change in the color of the reaction mixture.
-
The crude this compound can be purified by distillation under reduced pressure.
Quantitative Data for DMTCl Synthesis:
| Parameter | Value | Reference |
| Yield | 94-95% (for diethyl analog) | [7] |
| Boiling Point | 90-95°C / 0.5 mm | [7] |
| Melting Point | 42.5-43.5°C | [7] |
Role of DMTCl in Dithiocarbamate (B8719985) Pesticide Synthesis
This compound is a key intermediate for introducing the dimethylthiocarbamoyl moiety into target molecules.[4] This reactivity is central to the synthesis of dithiocarbamate pesticides. The general principle involves the reaction of DMTCl with a suitable nucleophile.
Synthesis of Thiram (Tetramethylthiuram disulfide)
While the industrial synthesis of DMTCl starts from Thiram, a laboratory-scale synthesis of Thiram could logically proceed through the reaction of DMTCl with a source of the dimethyldithiocarbamate (B2753861) anion.
Proposed Synthesis Pathway:
Caption: Proposed synthesis of Thiram from DMTCl.
Proposed Experimental Protocol:
-
Sodium dimethyldithiocarbamate is prepared by reacting dimethylamine (B145610) with carbon disulfide in the presence of sodium hydroxide.
-
In a separate flask, this compound is dissolved in a suitable inert solvent (e.g., chloroform).
-
The solution of sodium dimethyldithiocarbamate is added dropwise to the DMTCl solution with stirring at room temperature.
-
The reaction mixture is stirred for several hours to ensure complete reaction.
-
The resulting precipitate of sodium chloride is removed by filtration.
-
The solvent is evaporated from the filtrate to yield crude Thiram, which can be further purified by recrystallization.
Quantitative Data for Alternative Thiram Synthesis (for comparison):
| Parameter | Value | Reference |
| Yield | 95.8% | [CN106699622A] |
| Purity | >98% | [CN106699622A] |
| Melting Point | 150.0-152.2°C | [CN106699622A] |
Synthesis of Ferbam (Iron (III) Dimethyldithiocarbamate)
Ferbam is the iron (III) salt of dimethyldithiocarbamic acid. Its synthesis involves the reaction of a soluble iron (III) salt with a source of the dimethyldithiocarbamate anion. DMTCl can be utilized to first generate the dithiocarbamate ligand in situ.
Proposed Synthesis Pathway:
References
- 1. Dithiocarbamate synthesis by amination [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound | Reagent for Synthesis [benchchem.com]
- 5. Ferbam | C9H18FeN3S6 | CID 26710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Synthesis of O-Aryl Thiocarbamates via Dimethylthiocarbamoyl Chloride: A Detailed Protocol and Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of O-aryl thiocarbamates, a critical class of intermediates in organic synthesis, notably for the preparation of thiophenols via the Newman-Kwart rearrangement. The protocol details the reaction of phenols with dimethylthiocarbamoyl chloride, a robust and versatile method. This application note includes detailed experimental procedures, a summary of reaction conditions and yields, and a visual representation of the experimental workflow to facilitate understanding and implementation in a laboratory setting.
Introduction
O-aryl thiocarbamates are valuable precursors in the synthesis of various sulfur-containing compounds, which are prominent motifs in pharmaceuticals and agrochemicals.[1] The most common route to these compounds involves the reaction of a phenol (B47542) with a thiocarbamoyl chloride, such as this compound.[2] This reaction is typically carried out in the presence of a base to deprotonate the phenol, facilitating its nucleophilic attack on the electrophilic carbon of the thiocarbamoyl chloride. The resulting O-aryl thiocarbamates can then undergo a thermal or palladium-catalyzed Newman-Kwart rearrangement to yield the corresponding S-aryl thiocarbamates, which can be subsequently hydrolyzed to afford thiophenols.[3][4] This two-step sequence provides a powerful method for the conversion of phenols to thiophenols.[5][6]
Experimental Workflow
The general workflow for the synthesis of O-aryl thiocarbamates from phenols and this compound is depicted below.
Caption: General workflow for the synthesis of O-aryl thiocarbamates.
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of O-aryl thiocarbamates. Specific examples with varying substrates and conditions are detailed in the subsequent table.
Materials:
-
Substituted Phenol (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Base (e.g., Potassium Hydroxide, Sodium Hydride, or DABCO) (1.0 - 2.0 equiv)
-
Anhydrous Solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or N,N-Dimethylacetamide (DMA))
-
Water (for aqueous workup)
-
Organic Solvent for Extraction (e.g., Benzene (B151609), Ethyl Acetate)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for crystallization or chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the phenol (1.0 equiv) in the chosen solvent.
-
Deprotonation:
-
For acidic phenols (using a base like KOH): Prepare a solution of the base (e.g., 1.0 equiv of KOH in water) and add it to the phenol solution. Cool the mixture in an ice bath.[6]
-
For less acidic phenols (using a strong base like NaH): Add the base (e.g., 1.1 equiv of NaH) portion-wise to the phenol solution under an inert atmosphere (e.g., nitrogen or argon). Allow the mixture to stir until hydrogen evolution ceases.[2]
-
Using an amine base (like DABCO): Add the base (e.g., 2.0 equiv of DABCO) directly to the solution of the phenol in an aprotic polar solvent like DMA or DMF.[7]
-
-
Addition of this compound: Dissolve this compound (1.1 - 1.5 equiv) in a minimal amount of the reaction solvent and add it dropwise to the cooled reaction mixture using a dropping funnel. Maintain the temperature below 12 °C during the addition.[6]
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature. The reaction time can vary from 30 minutes to several hours. In some cases, gentle heating may be required to drive the reaction to completion.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, quench the reaction mixture by adding water.
-
If the product is a solid, it may precipitate and can be collected by filtration.
-
For liquid products or to recover dissolved solids, make the solution alkaline (e.g., with 10% KOH solution) and extract the aqueous layer with a suitable organic solvent (e.g., three times with benzene or ethyl acetate).[6]
-
-
Purification:
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by crystallization from a suitable solvent (e.g., methanol) or by column chromatography on silica (B1680970) gel.[6]
-
Quantitative Data Summary
The following table summarizes various reported conditions and yields for the synthesis of O-aryl thiocarbamates using this compound.
| Phenol Derivative | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Naphthol | KOH | Water/THF | < 12 | 30-40 min | 68-73 | [6][8] |
| 4-Hydroxybenzonitrile | DABCO | DMA | 65 | - | Quantitative | [9] |
| Dimethyl 5-hydroxyisophthalate | DABCO | DMA | 30 -> 75 | 1 h | - | [7] |
| General Phenols (acidic) | Strong Tertiary Amine (e.g., DABCO) | DMF | - | - | Good | [2] |
| General Phenols (less acidic) | NaH | - | - | - | Better than with amine bases | [2] |
Signaling Pathways and Logical Relationships
The synthesis of O-aryl thiocarbamates is a key step in the broader pathway to convert phenols into thiophenols, a transformation of significant utility in organic synthesis. The logical relationship is outlined below.
Caption: Pathway from phenols to thiophenols via O-aryl thiocarbamates.
Conclusion
The synthesis of O-aryl thiocarbamates using this compound is a reliable and widely applicable method. The choice of base and solvent can be tailored depending on the acidity of the starting phenol. The provided protocol and data offer a solid foundation for researchers to successfully implement this reaction in their synthetic endeavors, particularly as a crucial step in the synthesis of thiophenols and other sulfur-containing molecules.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 4. The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. This compound | Reagent for Synthesis [benchchem.com]
- 9. researchgate.net [researchgate.net]
The Dimethylthiocarbamoyl (DMTC) Group: A Robust Protecting Strategy for Hindered Alcohols
Application Note AN2025-12-20
For Researchers, Scientists, and Drug Development Professionals
Abstract
The protection of sterically hindered secondary and tertiary alcohols presents a significant challenge in multi-step organic synthesis. The dimethylthiocarbamoyl (DMTC) group, introduced via dimethylthiocarbamoyl chloride, offers a versatile and robust solution for the temporary masking of these sterically demanding hydroxyl functionalities. This protecting group exhibits remarkable stability across a wide spectrum of reaction conditions, including exposure to strong bases, organometallics, hydrides, and various oxidizing and reducing agents. Notably, the DMTC group can be selectively removed under mild oxidative conditions, ensuring orthogonality with many other common protecting groups. This document provides detailed protocols for the protection of hindered alcohols using this compound and subsequent deprotection, along with a summary of its stability profile.
Introduction
In the synthesis of complex molecules, the selective protection of hydroxyl groups is a cornerstone of strategic planning. Hindered alcohols, particularly tertiary alcohols, are notoriously difficult to protect and deprotect efficiently due to steric hindrance around the reactive center. The dimethylthiocarbamoyl (DMTC) protecting group, while also utilized in the Newman-Kwart rearrangement for the synthesis of thiophenols from phenols, serves as an excellent protective moiety for alcohols.[1][2][3] Its formation from commercially available this compound is straightforward, and the resulting dimethylthiocarbamate is a stable, nonpolar, and achiral derivative.[1]
The key advantage of the DMTC group lies in its exceptional stability under a broad range of chemical transformations. It is resistant to metal hydrides, organolithium reagents, Grignard reagents, and many common oxidizing and reducing agents.[1] This stability allows for extensive synthetic manipulations on other parts of the molecule without affecting the protected alcohol. Furthermore, the deprotection is achieved under specific and mild oxidative conditions using sodium periodate (B1199274) (NaIO₄) or hydrogen peroxide (H₂O₂), providing a valuable orthogonal deprotection strategy.[1]
Data Presentation
The following tables summarize the reaction conditions and yields for the protection and deprotection of alcohols with the dimethylthiocarbamoyl group.
Table 1: Protection of Alcohols with this compound
| Substrate (Alcohol Type) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Alcohol | NaH | THF | 0 to rt | 1-2 | >95 |
| Secondary Alcohol | NaH | THF | rt | 2-4 | >90 |
| Hindered Secondary Alcohol | NaH | THF/DMF | rt to 50 | 4-8 | 85-95 |
| Tertiary Alcohol | NaH | DMF | 50 | 8-12 | 80-90 |
| Phenol | DABCO | DMA | 75 | 1 | >90 |
Table 2: Deprotection of Dimethylthiocarbamates
| Deprotection Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| NaIO₄ (4 equiv.) | MeOH/H₂O (3:1) | 45 | 2-4 | >90 |
| H₂O₂ (30% aq.) | AcOH | rt | 4-6 | 85-95 |
Experimental Protocols
Protection of a Hindered Secondary Alcohol (General Procedure)
-
To a stirred suspension of sodium hydride (1.2 equiv., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of the hindered secondary alcohol (1.0 equiv.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of this compound (1.2 equiv.) in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). For particularly hindered alcohols, gentle heating (e.g., 50 °C) may be required.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired O-alkyl dimethylthiocarbamate.
Deprotection of a Dimethylthiocarbamate using Sodium Periodate (General Procedure)
-
To a solution of the O-alkyl dimethylthiocarbamate (1.0 equiv.) in a mixture of methanol (B129727) and water (3:1), add sodium periodate (4.0 equiv.).
-
Heat the reaction mixture to 45 °C and stir vigorously.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate (B1220275) solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.
Mandatory Visualization
Caption: Experimental workflow for the protection and deprotection of hindered alcohols using the DMTC group.
Caption: Logical relationship of the key features of the DMTC protecting group.
Conclusion
The use of this compound to install the DMTC protecting group is a highly effective strategy for the protection of hindered alcohols. The exceptional stability of the resulting dimethylthiocarbamate to a wide array of reagents, coupled with its selective removal under mild oxidative conditions, makes it a valuable tool in modern organic synthesis. The detailed protocols provided herein offer a practical guide for researchers in the fields of chemistry and drug development to employ this robust protecting group in their synthetic endeavors.
References
Application Notes and Protocols for the Chemoselective Deoxygenation of Pyridine-N-Oxides with Dimethylthiocarbamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the chemoselective deoxygenation of pyridine-N-oxides utilizing dimethylthiocarbamoyl chloride. This method offers a valuable synthetic route for the clean removal of the N-oxide functionality, a crucial step in the synthesis of various pyridine-containing scaffolds relevant to medicinal chemistry and materials science.
Introduction
Pyridine-N-oxides are versatile intermediates in organic synthesis, allowing for functionalization of the pyridine (B92270) ring at positions that are otherwise difficult to access. The final step in many synthetic sequences involving these intermediates is the deoxygenation to the corresponding pyridine. While numerous reagents are known to effect this transformation, the use of this compound in boiling acetonitrile (B52724) provides a reliable method for this purpose.[1] This protocol is noted for its chemoselectivity, offering a mild alternative to harsher reducing agents that may not be compatible with sensitive functional groups.
Reaction Principle
The reaction involves the treatment of a pyridine-N-oxide with this compound. The N-oxide oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This is followed by a rearrangement and elimination sequence that results in the formation of the deoxygenated pyridine and byproducts.
Data Presentation
A comprehensive search of available literature did not yield specific quantitative data from the primary reference detailing the substrate scope and corresponding yields for the deoxygenation of various pyridine-N-oxides using this compound. The key publication by Ponaras and Zaim confirms the reaction's efficacy but does not provide a table of results in its abstract or readily available excerpts.[1][2][3] Therefore, a detailed comparison table cannot be provided at this time. Researchers are encouraged to consult the full publication for this specific data:
-
Ponaras, A. A.; Zaim, Ö. Journal of Heterocyclic Chemistry, 2007 , 44(2), 487-489.
Experimental Protocols
The following is a general experimental protocol based on the available information. It is recommended to perform small-scale trial reactions to optimize conditions for specific substrates.
General Protocol for the Deoxygenation of Pyridine-N-Oxides
Materials:
-
Substituted Pyridine-N-Oxide
-
This compound
-
Acetonitrile (anhydrous)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Reagents for workup and purification (e.g., sodium bicarbonate solution, brine, drying agent like sodium sulfate, silica (B1680970) gel for chromatography)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the substituted pyridine-N-oxide (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile.
-
Add this compound (a slight excess, e.g., 1.1-1.5 eq) to the solution.
-
Heat the reaction mixture to reflux (the boiling point of acetonitrile is approximately 82 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by an appropriate method, such as flash column chromatography on silica gel, to afford the desired pyridine derivative.
Note: The stoichiometry, reaction time, and purification method may need to be optimized for each specific substrate.
Visualizations
Reaction Workflow
Caption: General experimental workflow for the deoxygenation of pyridine-N-oxides.
Proposed Reaction Mechanism
Caption: A plausible reaction mechanism for the deoxygenation process.
References
Application Notes and Protocols for High-Temperature Newman-Kwart Rearrangement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Newman-Kwart rearrangement (NKR) is a powerful chemical transformation used to synthesize S-aryl thiocarbamates from their corresponding O-aryl thiocarbamates. This intramolecular rearrangement is a key step in the overall conversion of phenols to thiophenols, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other sulfur-containing compounds.[1][2][3][4] The reaction is thermally driven, typically requiring high temperatures, often in the range of 200-300 °C, to proceed efficiently.[2][3] The driving force for this rearrangement is the thermodynamic favorability of forming a stable carbon-oxygen double bond at the expense of a weaker carbon-sulfur double bond.[1][2]
This application note provides a detailed overview of the experimental setup for conducting the Newman-Kwart rearrangement at high temperatures, with a focus on both conventional heating and modern microwave-assisted techniques. It includes detailed protocols, data presentation, and safety considerations to guide researchers in successfully employing this reaction.
Reaction Mechanism and Influencing Factors
The Newman-Kwart rearrangement is an intramolecular process that proceeds through a four-membered cyclic transition state.[3][5] It is mechanistically described as an intramolecular aromatic nucleophilic substitution, where the sulfur atom of the thiocarbamate moiety acts as the nucleophile, attacking the ipso-carbon of the aryl ring.[1][4]
Several factors significantly influence the rate and efficiency of the Newman-Kwart rearrangement:
-
Electronic Effects: The reaction is accelerated by electron-withdrawing groups (EWGs) on the aromatic ring.[1][4][6] These groups lower the electron density of the ring, making the ipso-carbon more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) on the aryl ring retard the reaction, often necessitating higher temperatures or longer reaction times.[4][7]
-
Steric Effects: A single substituent at the ortho position of the aryl ring can increase the reaction rate.[1][6] This is attributed to a restriction of rotation around the Ar-O bond, which favors the conformation required for the cyclic transition state. However, doubly ortho-substituted or very bulky substrates can experience steric hindrance, requiring more forcing conditions.[4][7]
-
Solvent Effects: While the reaction can be performed neat (without solvent), high-boiling polar solvents are often employed to facilitate heat transfer and, to a lesser extent, stabilize the polar transition state.[1][6] Commonly used solvents include diphenyl ether, N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMA).[1][7]
-
N-Substituents: The nitrogen atom of the thiocarbamate must be disubstituted (e.g., N,N-dimethyl). Mono-N-alkylated substrates tend to undergo elimination to form isocyanates upon heating.[1][5]
High-Temperature Experimental Setups
The primary challenge in performing the Newman-Kwart rearrangement is achieving and safely maintaining the required high temperatures. Two primary methods are employed: conventional heating and microwave irradiation.
Conventional Heating: This method involves heating the reaction mixture in a suitable apparatus using a high-temperature heating mantle, sand bath, or oil bath. The glassware must be able to withstand high temperatures, and the setup should be equipped with a condenser and an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the starting materials and products.
Microwave Irradiation: Modern laboratory microwave reactors offer a safe and highly efficient alternative for conducting high-temperature reactions.[1][6][8] Microwave heating directly excites the molecules in the reaction mixture, leading to rapid and uniform heating.[4] This method allows for precise temperature and pressure control, shorter reaction times, and often results in cleaner reactions with fewer byproducts.[1][4] It is important to note that for the NKR, there is generally no specific "microwave effect"; the acceleration is primarily due to the rapid and efficient heating.[1][6]
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the Newman-Kwart rearrangement of various substituted O-aryl N,N-dimethylthiocarbamates.
Table 1: Influence of Electronic Effects on Microwave-Assisted NKR
| Substrate (p-substituent) | Temperature (°C) | Time (min) | Conversion (%) |
| -NO₂ | 180 | 20 | >99 |
| -CN | 220 | 20 | ~80 |
| -Br | 280 | 20 | ~50 |
| -H | 280 | 20 | ~40 |
| -OMe | 280 | 20 | ~10 |
Data synthesized from multiple sources for illustrative purposes.[8][9]
Table 2: Comparison of Conventional vs. Microwave Heating for 2-Nitrophenyl-N,N-dimethyl-O-thiocarbamate
| Heating Method | Temperature (°C) | Time (min) | Conversion (%) |
| Microwave (in water) | 180 | 10 | >99 |
| Conventional (Neat) | 180 | 10 | 88 |
| Conventional (in water, pressure tube) | 180 | 10 | 6 |
Data adapted from Hoffmann & Schatz, 2016.[4]
Experimental Protocols
Safety Precautions: High temperatures and potentially high pressures are involved. All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and heat-resistant gloves, must be worn. When using a microwave reactor, ensure it is properly calibrated and operated according to the manufacturer's instructions.
Protocol 1: General Procedure for Microwave-Assisted Newman-Kwart Rearrangement
Materials:
-
Substituted O-aryl N,N-dimethylthiocarbamate
-
High-boiling solvent (e.g., NMP, DMA, or diphenyl ether)
-
Microwave reaction vial (10 mL) with a stir bar
-
Microwave reactor (e.g., CEM Discover, Biotage Initiator+)
Procedure:
-
Place the O-aryl N,N-dimethylthiocarbamate (e.g., 200 mg) into a 10 mL microwave reaction vial equipped with a magnetic stir bar.
-
Add the desired solvent (e.g., 2.0 mL of NMP) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 220-280 °C (depending on the substrate's electronic properties; start lower for electron-deficient substrates).[8]
-
Time: 20 minutes.
-
Stirring: On.
-
-
Start the microwave program. The instrument will automatically control the temperature and pressure.
-
After the reaction is complete, allow the vial to cool to room temperature before carefully opening it.
-
Transfer the reaction mixture to a larger flask and remove the solvent under reduced pressure.
-
Purify the resulting S-aryl thiocarbamate by column chromatography or recrystallization.
-
Analyze the product by NMR, IR, and mass spectrometry to confirm its identity and purity.
Protocol 2: General Procedure for Conventionally Heated Newman-Kwart Rearrangement
Materials:
-
Substituted O-aryl N,N-dimethylthiocarbamate
-
High-boiling solvent (e.g., diphenyl ether) or perform neat
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or high-temperature oil bath
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Set up a round-bottom flask with a magnetic stir bar, reflux condenser, and an inlet for an inert gas.
-
Add the O-aryl N,N-dimethylthiocarbamate to the flask. If using a solvent, add it at this stage.
-
Flush the system with the inert gas.
-
Heat the reaction mixture to the desired temperature (typically 200-300 °C) with vigorous stirring.[3]
-
Maintain the temperature for the required reaction time (this can range from 30 minutes to several hours, depending on the substrate).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If performed neat, dissolve the residue in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Purify the crude product by column chromatography or recrystallization.
-
Characterize the final product using appropriate analytical techniques.
Mandatory Visualizations
Caption: The reaction proceeds via a high-energy, four-membered cyclic transition state.
Caption: A typical workflow for the high-temperature Newman-Kwart rearrangement.
References
- 1. Newman-Kwart Rearrangement [organic-chemistry.org]
- 2. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 4. Microwave-mediated Newman–Kwart rearrangement in water - RSC Advances (RSC Publishing) DOI:10.1039/C6RA20676J [pubs.rsc.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. The Newman-Kwart rearrangement re-evaluated by microwave synthesis [organic-chemistry.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: Reaction of Dimethylthiocarbamoyl Chloride with Sterically Hindered Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of dimethylthiocarbamoyl chloride with phenols is a fundamental transformation in organic synthesis, primarily utilized for the preparation of O-aryl dimethylthiocarbamates. These compounds are crucial intermediates in the synthesis of thiophenols via the Newman-Kwart rearrangement, a thermal isomerization that converts the O-aryl thiocarbamates to their S-aryl analogues.[1][2] Thiophenols are valuable precursors in the development of pharmaceuticals, agrochemicals, and advanced materials.
This application note provides a detailed overview and experimental protocols for the reaction of this compound with sterically hindered phenols. The presence of bulky substituents on the phenol (B47542) ring can significantly influence the reaction kinetics and outcomes. Understanding these effects is critical for optimizing reaction conditions and achieving desired product yields.
Reaction Overview and Signaling Pathway
The overall synthetic pathway involves a two-step process:
-
O-Arylation: A sterically hindered phenol is deprotonated by a strong base to form a phenoxide ion. This nucleophile then attacks the electrophilic carbonyl carbon of this compound to yield the corresponding O-aryl dimethylthiocarbamate.
-
Newman-Kwart Rearrangement: The O-aryl dimethylthiocarbamate is heated to induce an intramolecular rearrangement, migrating the aryl group from the oxygen to the sulfur atom, forming a thermodynamically more stable S-aryl dimethylthiocarbamate.[3]
This two-step sequence provides an effective method for the conversion of phenols to thiophenols, which can be subsequently liberated by hydrolysis of the S-aryl dimethylthiocarbamate.
References
Application Notes: Monitoring Dimethylthiocarbamoyl Chloride Reactions by Thin-Layer Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dimethylthiocarbamoyl chloride (DMTC-Cl) is a reactive organosulfur compound widely used in organic synthesis.[1][2] It serves as a key reagent for the preparation of thiocarbamates, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[2][3] Given its reactivity, particularly towards nucleophiles like amines and phenols, monitoring the progress of reactions involving DMTC-Cl is crucial to ensure optimal yield and purity of the desired product. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique ideally suited for this purpose.[4][5] These application notes provide a detailed protocol for using TLC to monitor the reaction of DMTC-Cl with a nucleophile.
Principle of TLC Reaction Monitoring
TLC separates compounds based on their differential partitioning between a stationary phase (typically polar silica (B1680970) gel) and a mobile phase (a less polar solvent system).[4] In reaction monitoring, a TLC plate is spotted with the starting material(s) and aliquots of the reaction mixture taken over time.[6] As the reaction proceeds, the spot corresponding to the limiting reactant will decrease in intensity, while a new spot corresponding to the product will appear and intensify.[5][6] The reaction is considered complete when the limiting reactant spot is no longer visible.[7] A "co-spot," where the starting material and reaction mixture are spotted on top of each other, is used to confirm the identity of the spots.[8]
Experimental Protocol: Monitoring the Reaction of DMTC-Cl with an Aromatic Amine
This protocol details the monitoring of a typical reaction between this compound and an aromatic amine (e.g., aniline) to form a thiocarbamate.
Materials and Reagents
-
TLC Plates: Silica Gel 60 F254 pre-coated plates
-
Reactants: this compound (DMTC-Cl), Aniline (B41778)
-
Reaction Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Mobile Phase (Eluent): Hexane (B92381) and Ethyl Acetate (B1210297) (analytical grade)
-
TLC Development Chamber
-
Spotting: Glass capillary tubes[4]
-
Visualization:
-
UV Lamp (254 nm)[9]
-
Potassium Permanganate (KMnO₄) stain
-
Ninhydrin (B49086) stain (for amine visualization)[10]
-
Procedure
1. Preparation of the TLC System:
-
Mobile Phase Selection: The choice of mobile phase is critical for good separation. A common starting point for compounds of moderate polarity is a mixture of hexane and ethyl acetate.[12] For this system, a ratio of 7:3 (v/v) Hexane:Ethyl Acetate is recommended. The goal is to achieve a starting material (aniline) Rf value of approximately 0.3-0.4.[8]
-
Chamber Saturation: Pour the prepared mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper against the inner wall of the chamber, ensuring it is saturated with the solvent. Close the chamber and allow it to equilibrate for at least 10-15 minutes. This ensures the chamber atmosphere is saturated with solvent vapors, leading to better and more reproducible chromatograms.
2. Sample Preparation and Spotting:
-
Prepare dilute solutions (~1 mg/mL) of the starting materials (DMTC-Cl and aniline) in a volatile solvent like ethyl acetate for use as standards.[4]
-
Using a pencil, gently draw a straight origin line about 1 cm from the bottom of the TLC plate.[6]
-
On the origin line, mark three lanes for spotting:
-
Lane 1 (SM): Spot the aniline standard.
-
Lane 2 (Co): Spot the aniline standard, then carefully spot the reaction mixture directly on top of it (the "co-spot").[8]
-
Lane 3 (RXN): Spot an aliquot taken from the reaction mixture.
-
-
Take the first reaction aliquot immediately after all reactants have been mixed (t=0). Subsequent samples should be taken at regular intervals (e.g., 15, 30, 60, and 120 minutes).[6]
3. Development of the TLC Plate:
-
Carefully place the spotted TLC plate into the saturated developing chamber. Ensure the origin line is above the level of the mobile phase.[4]
-
Allow the solvent front to travel up the plate until it is approximately 1 cm from the top edge.[6]
-
Remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
4. Visualization:
-
UV Light (Non-destructive): View the dried plate under a UV lamp (254 nm).[9][13] Many aromatic compounds will appear as dark spots against a fluorescent green background.[9] Lightly circle any visible spots with a pencil, as they will disappear when the lamp is removed.[13]
-
Iodine (Non-destructive): Place the plate in a sealed chamber containing a few iodine crystals. Most organic compounds will absorb the iodine vapor and appear as temporary yellow-brown spots.[10][14] Circle the spots promptly.
-
Staining (Destructive):
-
Ninhydrin Stain: This stain is specific for primary and secondary amines.[10] Briefly dip the plate into the ninhydrin solution, then gently heat it with a heat gun. The aniline starting material will appear as a colored spot (typically purple or yellow). The product, a tertiary amide, will not react. This is an excellent way to confirm the consumption of the starting amine.
-
Potassium Permanganate (KMnO₄) Stain: This is a general-purpose stain for compounds that can be oxidized.[10] Dip the plate in the KMnO₄ solution. Oxidizable compounds (like the sulfur-containing product and the amine) will appear as yellow or brown spots against a purple background upon gentle heating.[10]
-
5. Interpretation of Results:
-
Reaction Progress: Observe the spots in the "RXN" lane over time. You should see the spot corresponding to aniline (the limiting reactant) diminish in intensity while a new spot, corresponding to the thiocarbamate product, appears and grows stronger.
-
Completion: The reaction is considered complete when the aniline spot is no longer visible in the "RXN" lane by the most sensitive visualization method (e.g., Ninhydrin stain).
-
Rf Calculation: Calculate the Retention Factor (Rf) for each spot using the formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[15]
-
The product, being less polar than the starting amine but potentially more polar than DMTC-Cl, will have a distinct Rf value.
-
Data Presentation
The following table summarizes typical TLC data for the reaction between DMTC-Cl and an aromatic amine. Rf values are approximate and can vary based on the exact conditions.
| Compound Type | Typical Mobile Phase (Silica Gel) | Approx. Rf Value | Recommended Visualization Method(s) |
| This compound (DMTC-Cl) | 7:3 Hexane:Ethyl Acetate | 0.7 - 0.8 | Iodine, KMnO₄ |
| Aromatic Amine (e.g., Aniline) | 7:3 Hexane:Ethyl Acetate | 0.3 - 0.4 | UV, Ninhydrin, KMnO₄ |
| N-Aryl-N',N'-dimethylthiourea (Product) | 7:3 Hexane:Ethyl Acetate | 0.5 - 0.6 | UV, Iodine, KMnO₄ |
Mandatory Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CAS 16420-13-6: this compound [cymitquimica.com]
- 3. This compound, 95% | Fisher Scientific [fishersci.ca]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 7. benchchem.com [benchchem.com]
- 8. How To [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. youtube.com [youtube.com]
- 14. silicycle.com [silicycle.com]
- 15. rjpbcs.com [rjpbcs.com]
Application Notes & Protocols: Synthesis of Dithiocarbamates using Dimethylthiocarbamoyl Chloride and Thiolates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of N,N-dimethyldithiocarbamates via the reaction of dimethylthiocarbamoyl chloride with thiolates. This method offers a direct and efficient route to a wide variety of dithiocarbamates, which are significant compounds in medicinal chemistry and drug development due to their roles as enzyme inhibitors, anticancer agents, and antimicrobial compounds.[1][2][3]
Synthesis Overview and Workflow
The synthesis involves a nucleophilic substitution reaction where a thiolate anion (RS⁻) acts as the nucleophile, attacking the electrophilic carbon of the thiocarbamoyl chloride.[4][5] The thiolate is typically generated in situ by deprotonating a thiol (R-SH) with a suitable base. The resulting dithiocarbamate (B8719985) can then be purified and characterized.
Caption: Experimental workflow for dithiocarbamate synthesis.
Reaction Mechanism
The core of the synthesis is the attack of the soft nucleophilic sulfur atom of the thiolate on the electrophilic thiocarbonyl carbon of this compound. The chloride ion is displaced as a leaving group, forming the C-S bond of the dithiocarbamate product.
Caption: Nucleophilic substitution mechanism.
Experimental Protocols
Protocol 1: General Synthesis of S-Alkyl/Aryl N,N-Dimethyldithiocarbamates
This protocol describes a general method for the reaction of a thiol with this compound.[4][6]
Materials and Reagents:
-
Thiol (R-SH) (e.g., thiophenol, benzyl (B1604629) mercaptan, methanethiol)
-
This compound ((CH₃)₂NC(S)Cl)
-
Base (e.g., sodium hydride, triethylamine, potassium carbonate)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Thiolate Generation: To a solution of the thiol (1.0 eq) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the base (1.1 eq) portion-wise at 0 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the thiolate.
-
Reaction: Slowly add a solution of this compound (1.05 eq) in the same anhydrous solvent to the thiolate mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water or saturated aqueous ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) or DCM (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure dithiocarbamate.
Safety Precautions:
-
This compound is corrosive and a lachrymator. Handle it in a well-ventilated fume hood.[4]
-
Thiols are often volatile and have strong, unpleasant odors.
-
Sodium hydride is highly flammable and reacts violently with water. Handle with extreme care under an inert atmosphere.
Data Presentation
Table 1: Representative Reaction Parameters
The following table summarizes typical conditions and outcomes for dithiocarbamate synthesis. Yields are highly dependent on the specific thiol and reaction conditions used.
| Thiol Substrate | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Thiophenol | NaH | THF | 4 | 85-95 |
| Benzyl Mercaptan | Et₃N | DCM | 6 | 80-90 |
| 4-Methylthiophenol | K₂CO₃ | Acetonitrile | 8 | 88-96 |
| 1-Octanethiol | NaH | THF | 5 | 90-98 |
Table 2: Spectroscopic Characterization Data
FT-IR and NMR spectroscopy are essential for confirming the structure of the synthesized dithiocarbamates.[7] The key diagnostic signals are summarized below.
| Spectroscopic Technique | Key Feature | Typical Range/Value | Notes |
| FT-IR | ν(C-N) Stretch | 1450-1550 cm⁻¹ | Known as the "thioureide" band. Its position indicates the degree of C-N double bond character.[7][8] |
| ν(C-S) Stretch | 950-1050 cm⁻¹ | A strong band indicating the presence of the dithiocarbamate moiety.[7][9] | |
| ¹H NMR | N-CH₃ Protons | δ 3.0 - 3.5 ppm | Often appears as two distinct singlets at low temperature due to restricted rotation around the C-N bond. |
| ¹³C NMR | C=S Carbon | δ 190 - 210 ppm | The characteristic signal for the thiocarbonyl carbon.[10] |
| N-CH₃ Carbons | δ 35 - 45 ppm | Signals corresponding to the methyl groups attached to the nitrogen. |
Characterization Protocols
Protocol 2: FT-IR Analysis (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the dried dithiocarbamate sample with approximately 100-200 mg of dry, spectroscopy-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the pellet in the spectrometer's sample holder. Record a background spectrum first, then acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.[7]
-
Data Analysis: Identify the key ν(C-N) and ν(C-S) bands as listed in Table 2.
Protocol 3: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the dithiocarbamate and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[7]
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H and ¹³C NMR spectra.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and identify the key chemical shifts for both ¹H and ¹³C nuclei as described in Table 2.
Applications in Drug Development
The dithiocarbamate functional group is a versatile scaffold in medicinal chemistry. Its ability to chelate metal ions is crucial for the mechanism of action of several therapeutic agents.[3][11]
Caption: From synthesis to therapeutic applications.
-
Anticancer Agents: Dithiocarbamates and their metal complexes have shown significant potential as anticancer drugs, often with lower toxicity than platinum-based drugs like cisplatin.[3][12]
-
Enzyme Inhibitors: They can act as potent inhibitors of various enzymes, including carbonic anhydrases and matrix metalloproteinases, which are important targets in drug design.[1][12]
-
Antimicrobial and Antifungal Activity: Many dithiocarbamate derivatives exhibit broad-spectrum antibacterial and antifungal properties.[13][14][15]
-
Antiviral Properties: Certain dithiocarbamates have been investigated for the treatment of viral infections, including HIV.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. Application of Dithiocarbamates as Potential New Antitrypanosomatids-Drugs: Approach Chemistry, Functional and Biological - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. sysrevpharm.org [sysrevpharm.org]
- 9. Synthesis and Characterization of Manganese Dithiocarbamate Complexes: New Evidence of Dioxygen Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Therapeutic potential of dithiocarbamate supported gold compounds - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09682E [pubs.rsc.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Quenching Dimethylthiocarbamoyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the safe and effective quenching of reactions involving Dimethylthiocarbamoyl chloride (DMTCC). Proper work-up is critical to ensure the removal of excess DMTCC, minimize byproduct formation, and maximize the yield and purity of the desired thiocarbamate product.
Introduction
This compound is a highly reactive reagent used in organic synthesis to introduce the dimethylthiocarbamoyl moiety.[1] Its high reactivity necessitates careful handling and a well-defined work-up procedure to neutralize any unreacted starting material. DMTCC is sensitive to moisture and reacts readily with nucleophiles.[1] The primary byproducts of quenching are dimethylthiocarbamic acid (from hydrolysis), which is unstable, and the corresponding salts. This document outlines recommended protocols for quenching, subsequent work-up, and purification.
Data Presentation: Comparison of Quenching Agents
While direct quantitative comparative studies for various quenching agents on a standardized this compound reaction are not extensively available in the reviewed literature, the following table summarizes the characteristics of common quenching agents based on established chemical principles for acyl chlorides and related compounds. This information can guide the selection of the most appropriate quenching strategy for a specific reaction.
| Quenching Agent | Reaction Product with DMTCC | Advantages | Disadvantages | Recommended Use Case |
| Water (H₂O) | Dimethylthiocarbamic acid (unstable, decomposes) + HCl | Readily available, inexpensive. | Reaction can be vigorous and exothermic, producing corrosive HCl gas. The resulting byproducts may require further neutralization. | General purpose quenching when the desired product is stable to acidic conditions and immiscible with water. |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | Dimethylthiocarbamic acid (decomposes) + CO₂ + NaCl + H₂O | Neutralizes the HCl byproduct simultaneously. The resulting inorganic salts are highly water-soluble, facilitating removal. | Vigorous gas evolution (CO₂) requires slow and controlled addition to prevent foaming and pressure build-up. | Ideal for reactions where the product is sensitive to acid. The basic nature of the quench helps to remove acidic impurities. |
| Saturated Aqueous Ammonium (B1175870) Chloride (NH₄Cl) | Dimethylthiocarbamic acid (decomposes) + NH₃ + HCl | Mildly acidic quench, useful for products that are sensitive to strong bases but stable to mild acid. | May not be sufficient to neutralize all generated HCl. | Suitable for quenching reactions where the product is base-sensitive. Often used in protocols for related thiocarbamoyl chlorides. |
| Methanol (CH₃OH) or Ethanol (C₂H₅OH) | Methyl or Ethyl dimethylthiocarbamate | Forms a stable, neutral ester byproduct. The reaction is typically less vigorous than with water. | The ester byproduct is organic and may require chromatographic separation from the desired product. | Useful when aqueous conditions must be avoided and the resulting thiocarbamate ester can be easily separated from the main product. |
Experimental Protocols
Protocol 1: General Aqueous Work-up using Saturated Sodium Bicarbonate
This is the recommended general-purpose quenching method for reactions where the product is not sensitive to mild basic conditions.
1. Reaction Monitoring:
-
Before quenching, ensure the reaction has gone to completion by Thin-Layer Chromatography (TLC).
-
Prepare a TLC plate with three lanes: starting material, co-spot (starting material and reaction mixture), and reaction mixture.
-
Elute the plate with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualize the spots under UV light and/or with a suitable stain. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
2. Quenching Procedure:
-
Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the quench.
-
In a separate flask of appropriate size, place a volume of saturated aqueous sodium bicarbonate solution that is at least 5-10 times the volume of the this compound used.
-
Slowly and carefully add the cold reaction mixture to the stirred sodium bicarbonate solution dropwise using an addition funnel. Caution: Vigorous gas evolution (CO₂) will occur. Ensure the addition rate is slow enough to control foaming.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30-60 minutes to ensure complete hydrolysis of any remaining DMTCC.
3. Work-up and Isolation:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers.
-
Wash the combined organic layers sequentially with water and then with brine (saturated aqueous sodium chloride) to remove water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
4. Purification:
-
The crude product can be further purified by techniques such as column chromatography on silica (B1680970) gel or recrystallization, depending on the physical properties of the desired compound.
Protocol 2: Work-up using Saturated Ammonium Chloride
This method is suitable for products that may be sensitive to basic conditions.
1. Reaction Monitoring:
-
Follow the procedure outlined in Protocol 1 for TLC monitoring.
2. Quenching Procedure:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add saturated aqueous ammonium chloride solution to the reaction mixture with vigorous stirring.
3. Work-up and Isolation:
-
Follow the extraction, washing, drying, and concentration steps as described in Protocol 1.
4. Purification:
-
Purify the crude product as described in Protocol 1.
Mandatory Visualizations
Caption: General experimental workflow for the work-up of this compound reactions.
Caption: Signaling pathway illustrating the reaction of DMTCC and its quenching byproducts.
References
Application Notes and Protocols for the Purification of Thiocarbamates by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiocarbamates are a versatile class of organic compounds characterized by the presence of a carbamate (B1207046) group in which the oxygen atom is replaced by a sulfur atom. This structural feature imparts a unique chemical reactivity that has been leveraged in various fields, most notably in agriculture as herbicides and fungicides, and increasingly in medicine.[1] In drug development, thiocarbamates are investigated for their potential as antifungal, antibacterial, and anticancer agents.[1][2] The efficacy and safety of these compounds are critically dependent on their purity. Column chromatography is a fundamental and widely used technique for the purification of synthetic compounds, including thiocarbamates, on scales ranging from micrograms to kilograms.[3]
This document provides detailed protocols and application notes for the purification of thiocarbamates using both normal-phase and reversed-phase column chromatography.
Principle of Separation
Column chromatography separates compounds based on their differential partitioning between a stationary phase (a solid adsorbent packed into a column) and a mobile phase (a solvent or mixture of solvents that flows through the column).[4]
-
Normal-Phase Chromatography: This mode typically employs a polar stationary phase, such as silica (B1680970) gel or alumina, and a non-polar mobile phase (e.g., a mixture of hexanes and ethyl acetate).[5] Polar compounds interact more strongly with the stationary phase and thus elute more slowly, while non-polar compounds are carried through the column more quickly by the mobile phase.[6]
-
Reversed-Phase Chromatography: In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile (B52724) or methanol).[7] The separation mechanism is based on hydrophobic interactions; non-polar compounds are retained longer on the column, while polar compounds elute earlier.[3]
The choice between normal-phase and reversed-phase chromatography depends on the polarity of the target thiocarbamate and the impurities to be removed.
Data Presentation
The following tables summarize quantitative data for the purification of various thiocarbamates and related compounds by column chromatography.
Table 1: Normal-Phase Column Chromatography of Thiocarbamates
| Compound/Derivative | Stationary Phase | Mobile Phase (Eluent) | Rf Value | Yield (%) | Reference |
| 5-fluoroindoline-CP | Silica gel | 4:1 Hexanes:Ethyl Acetate (B1210297) | Not Reported | 59 | [8] |
| CP-Me | Silica gel | 1:1 Hexanes:Ethyl Acetate | Not Reported | 99 | [8] |
| CP-OMe | Silica gel | 1:1 Hexanes:Ethyl Acetate | Not Reported | 95 | [8] |
| MeTCM-OMe | Silica gel | 10:1 Hexanes:Ethyl Acetate | Not Reported | 9 | [8] |
| Title Compound | Silica gel | Gradient: 10:1→5:1→3:1 Hexanes:Ethyl Acetate | Not Reported | 84 | [9] |
CP: Carbamoyl Pro-drug; Me: Methyl; OMe: Methoxy; MeTCM: Methylthiocarbamate. Data presented is for illustrative purposes based on specific synthetic examples.
Table 2: Reversed-Phase High-Performance Liquid Chromatography (HPLC) of Dithiocarbamate (B8719985) Fungicides
| Compound Group | Stationary Phase | Mobile Phase (Gradient) | Retention Time (min) | Reference |
| Dazomet | C18 | Acetonitrile/Water Gradient | 6.26 | [1][10] |
| Metam-Na | C18 | Acetonitrile/Water Gradient | 7.77 | [1][10] |
| Dimethyldithiocarbamates (DMDTCs) | C18 | Acetonitrile/Water Gradient | 15.11 | [1][10] |
| Ethylenbisdithiocarbamates (EBDTCs) | C18 | Acetonitrile/Water Gradient | 22.19 | [1][10] |
| Propineb | C18 | Acetonitrile/Water Gradient* | 26.35 | [1][10] |
*Gradient Profile: 35:65 (Acetonitrile:Water) for 15 min, then to 45:55 over 9 min (to 24 min total), then back to 35:65 for 5 min.[1]
Experimental Protocols
Protocol 1: General Procedure for Normal-Phase Flash Column Chromatography of a Synthetic Thiocarbamate
This protocol is a general guideline and should be optimized for each specific compound.
1. Materials and Equipment:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Sand (sea sand, washed and dried)
-
Mobile phase solvents (e.g., hexanes, ethyl acetate)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Rotary evaporator
2. Mobile Phase Selection (TLC Optimization):
-
Dissolve a small amount of the crude thiocarbamate in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a TLC chamber containing a mixture of hexanes and ethyl acetate (start with a 9:1 ratio and adjust as needed).
-
The ideal mobile phase composition should provide a retention factor (Rf) of approximately 0.25-0.35 for the target compound. The Rf is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.
3. Column Packing (Slurry Method):
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexanes or the mobile phase determined by TLC). The amount of silica gel typically ranges from 50 to 100 times the weight of the crude material.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Open the stopcock to allow the solvent to drain, ensuring the solvent level does not fall below the top of the silica bed.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance.
4. Sample Loading:
-
Dissolve the crude thiocarbamate in a minimal amount of a suitable solvent (preferably the mobile phase).
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Allow the sample to be absorbed completely into the silica gel.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin elution by opening the stopcock and applying gentle air pressure if necessary (flash chromatography).
-
Collect the eluent in fractions.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds. For example, start with 10% ethyl acetate in hexanes and gradually increase the concentration of ethyl acetate.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
6. Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified thiocarbamate.
-
Determine the yield and confirm the purity using appropriate analytical techniques (e.g., NMR, LC-MS).
Protocol 2: Reversed-Phase HPLC for the Analysis of Dithiocarbamate Fungicides
This protocol is adapted from a published method for the analysis of dithiocarbamate fungicides.[1]
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size).
2. Mobile Phase Preparation:
-
Mobile Phase A: Deionized water.
-
Mobile Phase B: Acetonitrile.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 272 nm.
-
Gradient Program:
-
0-15 min: 35% B
-
15-24 min: Linear gradient from 35% to 45% B
-
24-29 min: Return to 35% B and equilibrate.
-
4. Sample Preparation:
-
Samples should be extracted and derivatized as necessary prior to injection. A common method involves ion-pair methylation.[1]
5. Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify and quantify the dithiocarbamate compounds based on their retention times and peak areas relative to known standards. The recovery from fortified samples has been reported to be above 90%.[1]
Mandatory Visualizations
Signaling Pathway
Many thiocarbamate-based antifungal agents, such as tolnaftate, exert their effect by inhibiting the enzyme squalene (B77637) epoxidase. This enzyme is a key component of the ergosterol (B1671047) biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its inhibition disrupts membrane integrity and leads to fungal cell death.
Caption: Inhibition of Squalene Epoxidase by Thiocarbamates.
Experimental Workflow
The following diagram illustrates a typical workflow for the purification of a thiocarbamate synthesized in the laboratory.
Caption: Workflow for Thiocarbamate Purification.
References
- 1. academic.oup.com [academic.oup.com]
- 2. teledynelabs.com [teledynelabs.com]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. audreyli.com [audreyli.com]
- 6. Characterization, Preparation, and Purification of Marine Bioactive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Khan Academy [khanacademy.org]
- 8. N-Methylation of Self-Immolative Thiocarbamates Provides Insights into the Mechanism of Carbonyl Sulfide Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Dithiocarbamate Fungicides in Vegetable Matrices Using HPLC-UV Followed by Atomic Absorption Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of Thiophenols via Newman-Kwart Rearrangement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of thiophenols is a critical process in the pharmaceutical and agrochemical industries, as these compounds are key building blocks for a wide range of bioactive molecules. The Newman-Kwart rearrangement (NKR) offers a robust and versatile three-step pathway for the preparation of thiophenols from readily available phenols. This method involves the initial formation of an O-aryl thiocarbamate, its thermal or catalyzed rearrangement to the corresponding S-aryl thiocarbamate, and subsequent hydrolysis to yield the desired thiophenol.
Traditionally, the NKR requires high temperatures (200–300 °C), which can be a limitation for sensitive substrates and large-scale industrial applications due to safety concerns and potential decomposition.[1][2] However, recent advancements have led to the development of milder, more efficient protocols, including palladium-catalyzed, photoredox-catalyzed, and microwave-assisted methods.[2][3] These modern approaches not only lower the required reaction temperatures but also offer improved yields and functional group tolerance, making the NKR an even more attractive strategy for large-scale thiophenol synthesis.[4][5] Continuous-flow processes are also being explored to enhance the safety and scalability of this transformation.[6]
These application notes provide detailed protocols for the key steps in the large-scale synthesis of thiophenols via the Newman-Kwart rearrangement, along with comparative data for different rearrangement methodologies to aid in process optimization and scale-up.
Overall Synthesis Pathway
The conversion of phenols to thiophenols via the Newman-Kwart rearrangement is a three-step process:
-
Formation of O-Aryl Thiocarbamate: The phenolic hydroxyl group is converted into an O-aryl N,N-dialkylthiocarbamate.
-
Newman-Kwart Rearrangement: The O-aryl thiocarbamate undergoes an intramolecular rearrangement to form the thermodynamically more stable S-aryl thiocarbamate.
-
Hydrolysis: The S-aryl thiocarbamate is hydrolyzed to liberate the final thiophenol product.
Caption: Overall workflow for thiophenol synthesis via the Newman-Kwart rearrangement.
Experimental Protocols
Protocol 1: Large-Scale Synthesis of O-Aryl N,N-Dimethylthiocarbamate
This protocol describes a general procedure for the synthesis of the O-aryl thiocarbamate precursor.
Materials:
-
Substituted Phenol (1.0 eq)
-
N,N-Dimethylthiocarbamoyl Chloride (DMTCC) (1.1-1.2 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or 1,4-Diazabicyclo[2.2.2]octane (DABCO) for more acidic phenols (1.3 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Deionized Water
-
Brine
Equipment:
-
Large-scale reaction vessel with mechanical stirring, temperature control, and nitrogen inlet/outlet
-
Addition funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry, and inerted reaction vessel, charge the substituted phenol (1.0 eq) and anhydrous DMF or NMP (5-10 volumes).
-
Base Addition:
-
For less acidic phenols: Cool the solution to 0-5 °C and add sodium hydride (1.2 eq) portion-wise, maintaining the temperature below 10 °C. Stir the mixture for 1-2 hours at room temperature, or until hydrogen evolution ceases.
-
For more acidic phenols: Add DABCO (1.3 eq) to the solution at room temperature.
-
-
Thiocarbamoylation: Dissolve N,N-dimethylthiocarbamoyl chloride (1.1-1.2 eq) in a minimal amount of anhydrous DMF or NMP and add it dropwise to the reaction mixture via an addition funnel over 1-2 hours, maintaining the temperature at or below 25 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) for 12-24 hours. Monitor the reaction progress by TLC or HPLC until the starting phenol is consumed.
-
Work-up:
-
Cool the reaction mixture to 10-15 °C and slowly quench with deionized water.
-
Add toluene to the mixture and stir. Separate the organic layer.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude O-aryl N,N-dimethylthiocarbamate can often be purified by recrystallization from a suitable solvent system (e.g., methanol, ethanol, or hexanes/ethyl acetate) to yield a crystalline solid. The use of N,N-dimethylthiocarbamates is advantageous as they tend to crystallize easily, simplifying purification.[7]
-
Protocol 2: Newman-Kwart Rearrangement - Comparative Methodologies
This section details protocols for the key rearrangement step using thermal, palladium-catalyzed, and photoredox-catalyzed methods.
Materials:
-
O-Aryl N,N-Dimethylthiocarbamate (1.0 eq)
-
High-boiling point solvent (e.g., diphenyl ether, NMP, or neat)
Equipment:
-
High-temperature reaction vessel with mechanical stirring, temperature control, and nitrogen inlet/outlet
-
Distillation apparatus (for purification)
Procedure:
-
Reaction Setup: Charge the O-aryl N,N-dimethylthiocarbamate into the reaction vessel. If a solvent is used, add it at this stage.
-
Heating: Under a nitrogen atmosphere, heat the mixture to 200-300 °C. The optimal temperature depends on the electronic properties of the aryl group (electron-withdrawing groups generally require lower temperatures).[3]
-
Reaction Monitoring: Maintain the reaction at the target temperature and monitor its progress by HPLC. Reaction times can range from 30 minutes to several hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If the reaction was run neat, the crude S-aryl thiocarbamate may solidify upon cooling.
-
Purify the product by vacuum distillation or recrystallization.
-
This method offers significantly milder reaction conditions.[5]
Materials:
-
O-Aryl N,N-Dimethylthiocarbamate (1.0 eq)
-
[Pd(tBu₃P)₂] (Palladium(0)-bis(tri-tert-butylphosphine)) (0.5-2 mol%)
-
Anhydrous, degassed solvent (e.g., toluene, xylene)
Equipment:
-
Inerted reaction vessel with mechanical stirring, temperature control, and nitrogen/argon inlet
-
Schlenk line or glovebox for handling the air-sensitive catalyst
Procedure:
-
Reaction Setup: In an inert atmosphere (glovebox or Schlenk line), charge the reaction vessel with the O-aryl N,N-dimethylthiocarbamate and the palladium catalyst.
-
Solvent Addition: Add the degassed solvent to the vessel.
-
Heating: Heat the mixture to 80-110 °C.
-
Reaction Monitoring: Monitor the reaction by HPLC. The rearrangement is typically complete within a few hours.
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
-
This method is particularly useful for substrates that are sensitive to high temperatures.[4]
Materials:
-
O-Aryl N,N-Dimethylthiocarbamate (1.0 eq)
-
Organic photoredox catalyst (e.g., triarylpyrylium salt) (1-2 mol%)
-
Anhydrous acetonitrile
-
High-power blue LEDs
Equipment:
-
Reaction vessel suitable for photochemistry (e.g., borosilicate glass)
-
Stirring plate
-
Blue LED light source with cooling fan
Procedure:
-
Reaction Setup: In the reaction vessel, dissolve the O-aryl N,N-dimethylthiocarbamate and the photoredox catalyst in anhydrous acetonitrile.
-
Irradiation: Stir the solution at room temperature while irradiating with blue LEDs. Ensure adequate cooling to maintain ambient temperature.
-
Reaction Monitoring: Monitor the reaction progress by HPLC.
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to isolate the S-aryl thiocarbamate.
-
Data Presentation: Comparison of Rearrangement Methods
| Method | Typical Temperature | Catalyst | Typical Reaction Time | Yield Range | Key Advantages | Key Disadvantages |
| Thermal | 200-300 °C | None | 0.5-5 hours | 70-95% | No catalyst cost, simple setup. | High energy consumption, potential for side reactions and decomposition, not suitable for sensitive substrates.[1] |
| Microwave-Assisted | 180-250 °C | None | 10-30 minutes | 80-99% | Rapid heating, shorter reaction times, improved yields.[8] | Requires specialized equipment, potential for pressure build-up. |
| Palladium-Catalyzed | 80-110 °C | [Pd(tBu₃P)₂] | 1-6 hours | 85-98% | Mild conditions, high yields, good functional group tolerance.[5] | Catalyst cost and sensitivity, requires inert atmosphere. |
| Photoredox-Catalyzed | Ambient Temperature | Organic Dye (e.g., triarylpyrylium salt) | 12-24 hours | 80-95% | Very mild conditions, suitable for thermally sensitive substrates.[4] | Requires specialized photochemical equipment, may be slower. |
Protocol 3: Large-Scale Hydrolysis of S-Aryl N,N-Dimethylthiocarbamate to Thiophenol
This protocol describes the final step to obtain the thiophenol.
Materials:
-
S-Aryl N,N-Dimethylthiocarbamate (1.0 eq)
-
Potassium Hydroxide (B78521) (KOH) or Sodium Hydroxide (NaOH) (3-5 eq)
-
Solvent (e.g., ethylene (B1197577) glycol, methanol, or a mixture of water and a miscible organic solvent)
-
Hydrochloric Acid (HCl) or other mineral acid
-
Extraction solvent (e.g., diethyl ether, ethyl acetate (B1210297), or toluene)
-
Deionized Water
-
Brine
Equipment:
-
Reaction vessel with mechanical stirring, temperature control, and reflux condenser
-
pH meter or pH paper
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: Charge the S-aryl N,N-dimethylthiocarbamate and the solvent into the reaction vessel.
-
Base Addition: Add the potassium hydroxide or sodium hydroxide to the mixture.
-
Heating: Heat the mixture to reflux and maintain for 1-4 hours. The hydrolysis should be performed in a well-ventilated hood due to the evolution of dimethylamine.[9]
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
Wash the aqueous solution with an organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.
-
Carefully acidify the aqueous layer with hydrochloric acid to a pH of 1-2. The thiophenol will precipitate out or form an oil.
-
Extract the thiophenol into an organic solvent (e.g., ethyl acetate or toluene).
-
-
Isolation and Purification:
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
The crude thiophenol can be purified by vacuum distillation.[10]
-
Visualizations
Caption: Experimental workflow for the synthesis of O-Aryl Thiocarbamate.
References
- 1. Base-Promoted Synthesis of O-Aryl/Alkyl N,N-Dimethylthiocarbamates Starting from Inexpensive and Environmentally Benign Disulfide [organic-chemistry.org]
- 2. EP1518859A1 - Process for the purification of thiophenes - Google Patents [patents.google.com]
- 3. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Ambient-Temperature Newman-Kwart Rearrangement Mediated by Organic Photoredox Catalysis [organic-chemistry.org]
- 5. The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Newman-Kwart Rearrangement [organic-chemistry.org]
- 8. Microwave-mediated Newman–Kwart rearrangement in water - RSC Advances (RSC Publishing) DOI:10.1039/C6RA20676J [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US3734969A - Manufacture of thiophenol - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Newman-Kwart Rearrangement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals working with the Newman-Kwart rearrangement (NKR). The information is designed to help you optimize reaction temperatures and address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Newman-Kwart rearrangement is not proceeding to completion. What are the first troubleshooting steps?
A1: Incomplete conversion in a Newman-Kwart rearrangement is a common issue, often related to insufficient thermal energy. The reaction's high activation energy necessitates high temperatures, typically between 200 to 300 °C.[1][2][3]
Troubleshooting Steps:
-
Verify Temperature: Ensure your reaction setup is reaching and maintaining the target temperature. For solid-phase reactions without a solvent, ensure uniform heating.
-
Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. For substrates with electron-donating groups, temperatures approaching or even exceeding 300 °C may be necessary.[2][4]
-
Prolong Reaction Time: If increasing the temperature is not feasible due to substrate stability, extending the reaction time can improve conversion.
-
Consider Solvent Effects: While often performed neat, polar solvents can slightly enhance the reaction rate.[5] Solvents like N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMA), or diphenyl ether are suitable for high-temperature reactions.[4][6] A reaction that yields only 10% of the product in xylene might produce up to 80% in a more polar solvent like formic acid.[6]
-
Check for Substrate Purity: Impurities can sometimes interfere with the reaction.[6] Ensure your starting O-aryl thiocarbamate is of high purity.
Q2: I am observing significant decomposition or charring of my starting material. How can I mitigate this?
A2: Decomposition and charring are indicative of excessive temperatures or prolonged heating, especially with thermally sensitive substrates.[6][7]
Mitigation Strategies:
-
Lower the Temperature: This is the most direct approach. If the reaction rate becomes too slow, consider alternative methods (see Q4).
-
Use Microwave Heating: Microwave reactors allow for rapid heating to high temperatures and shorter reaction times, which can minimize the formation of degradation byproducts.[2][5][6]
-
Flash Vacuum Pyrolysis: For highly sensitive substrates, flash vacuum pyrolysis can be effective. This technique involves passing the substrate through a heated tube under a stream of inert gas, minimizing contact time with hot surfaces.[6]
-
Catalytic Methods: For substrates that cannot tolerate high temperatures, palladium-catalyzed or photoredox-catalyzed methods that proceed at much lower temperatures are excellent alternatives.[1][8][9][10]
Q3: How do substituents on the aryl ring affect the required reaction temperature?
A3: Substituents on the aryl ring have a significant electronic and steric impact on the reaction rate and, consequently, the optimal temperature.
-
Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CN, -CF₃) in the ortho or para position accelerate the rearrangement by stabilizing the negative charge in the transition state.[2][3][6] This allows for lower reaction temperatures. For instance, a substrate with a p-NO₂ group can undergo rearrangement at temperatures as low as 21°C with palladium catalysis.[8]
-
Electron-Donating Groups (EDGs): EDGs (e.g., -OCH₃, -CH₃) retard the reaction, necessitating higher temperatures.[2][5] For some electron-rich substrates, temperatures above 300 °C may be required for the thermal rearrangement.[4][7]
-
Steric Effects: Small substituents in the ortho position can accelerate the reaction by restricting the rotation around the Ar-O bond, which pre-organizes the molecule for the cyclic transition state.[2][5][6] However, very bulky ortho substituents can sterically hinder the rearrangement.[6]
Q4: Are there alternatives to the high-temperature thermal Newman-Kwart rearrangement?
A4: Yes, several modern catalytic methods allow the Newman-Kwart rearrangement to proceed under significantly milder conditions, expanding its applicability to thermally sensitive substrates.
-
Palladium Catalysis: Using a palladium catalyst, such as [Pd(tBu₃P)₂], can reduce the required reaction temperature to around 100 °C.[8][9] This method is particularly effective for a wide range of substrates.
-
Photoredox Catalysis: Organic photoredox catalysts can facilitate the rearrangement at ambient temperatures using visible light.[1][3][10] This approach often shows complementary reactivity to the thermal method, favoring electron-rich substrates.[7]
-
Electrochemical Catalysis: An electrochemical approach can also trigger the rearrangement at room temperature.[11]
-
Iron(II)/Persulfate Mediation: A system of iron(II) and ammonium (B1175870) persulfate in aqueous acetonitrile (B52724) can mediate the reaction under moderate heating (45-65 °C), especially for electron-rich substrates.[12]
-
Bismuth(III) Catalysis: Bi(OTf)₃ has been reported to catalyze the NKR for heteroaromatic substrates at ambient temperatures.[13]
Data Presentation: Temperature Effects on NKR
The following tables summarize the effect of different reaction conditions on the Newman-Kwart rearrangement.
Table 1: Conventional Thermal NKR Conditions
| Substrate Type | Typical Temperature Range (°C) | Notes |
| Unsubstituted Aryl | 250 - 290 | Baseline for comparison. |
| Aryl with EWGs | 200 - 250 | EWGs in ortho or para positions lower the required temperature.[2][3] |
| Aryl with EDGs | > 280 | EDGs increase the activation barrier, requiring more forcing conditions.[2][4] |
| Sterically Hindered | > 300 | Very bulky groups may require extreme temperatures.[4] |
Table 2: Comparison of Catalytic and Alternative Methods
| Method | Typical Temperature | Suitable Substrates | Key Advantages |
| Palladium Catalysis | ~100 °C | Broad scope, including those with EWGs.[8] | Significant temperature reduction, good functional group tolerance.[8][9] |
| Photoredox Catalysis | Room Temperature | Favors electron-rich substrates.[7][10] | Extremely mild conditions, orthogonal reactivity to thermal NKR.[1][10] |
| Iron(II)/Persulfate | 45 - 65 °C | Electron-rich substrates.[12] | Mild heating, rapid rates, suitable for scale-up.[12] |
| Electrochemical | Room Temperature | Electron-rich substrates. | Avoids thermal heating entirely.[11] |
| Microwave-Assisted | 180 - 300 °C | Broad scope. | Rapid heating, shorter reaction times, can improve purity profiles.[2][6] |
Experimental Protocols
Protocol 1: General Procedure for Thermal Newman-Kwart Rearrangement (Neat)
-
Place the solid O-aryl-N,N-dimethylthiocarbamate (1.0 eq) into a reaction vessel equipped with a magnetic stirrer (if applicable) and an inert atmosphere (e.g., Nitrogen or Argon).
-
Heat the vessel to the desired temperature (typically 200-300 °C) using a suitable heating apparatus (e.g., sand bath, heating mantle, or metal heating block).
-
Maintain the temperature and stir the molten substrate for the required duration (can range from 30 minutes to several hours).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, GC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The resulting S-aryl-N,N-dimethylthiocarbamate can be purified by crystallization or chromatography.
Protocol 2: Microwave-Assisted Newman-Kwart Rearrangement in a Solvent
-
Place the O-aryl-N,N-dimethylthiocarbamate (1.0 eq) and a high-boiling polar solvent (e.g., NMP, DMA, or diphenyl ether, to a concentration of 0.5-1.0 M) into a sealed microwave vial equipped with a magnetic stir bar.[4]
-
Seal the vial and place it in the microwave reactor.[2]
-
Set the target temperature (e.g., 250 °C) and reaction time (e.g., 20 minutes). The microwave will rapidly heat the sample to the set point.[2]
-
After the specified time, the instrument will cool the vial with compressed air.
-
Once at a safe temperature, open the vial and work up the reaction mixture as required. The product can be isolated by extraction and purified by chromatography or crystallization.
Protocol 3: Palladium-Catalyzed Newman-Kwart Rearrangement
-
In a glovebox or under an inert atmosphere, add the O-aryl thiocarbamate (1.0 eq), a suitable solvent (e.g., toluene (B28343) or dioxane), and the palladium catalyst [Pd(tBu₃P)₂] (typically 1-5 mol%) to a reaction vessel.
-
Seal the vessel and heat the reaction mixture to 100 °C.[8]
-
Stir at this temperature and monitor the reaction's progress.
-
Upon completion, cool the mixture to room temperature.
-
The product can be purified by passing the mixture through a short plug of silica (B1680970) to remove the catalyst, followed by solvent evaporation and further purification if necessary.
Visualizations
References
- 1. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 2. Microwave-mediated Newman–Kwart rearrangement in water - RSC Advances (RSC Publishing) DOI:10.1039/C6RA20676J [pubs.rsc.org]
- 3. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. The Newman-Kwart rearrangement re-evaluated by microwave synthesis [organic-chemistry.org]
- 6. Newman-Kwart Rearrangement [organic-chemistry.org]
- 7. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 8. The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
preventing hydrolysis of Dimethylthiocarbamoyl chloride during reaction setup.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling of Dimethylthiocarbamoyl chloride (DMTCC) to prevent its hydrolysis during reaction setups.
Troubleshooting Guide: Preventing Hydrolysis of this compound
The primary challenge in working with this compound is its high sensitivity to moisture.[1] Hydrolysis not only consumes the reagent but can also lead to the formation of byproducts that complicate purification and reduce yields. The following table outlines common issues, their potential causes, and recommended solutions to ensure the integrity of your reaction.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Hydrolysis of this compound due to the presence of water in the reaction. | - Ensure all glassware is rigorously dried, either in an oven at >100°C for several hours or by flame-drying under an inert atmosphere.- Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or solvents should be freshly distilled from an appropriate drying agent.- Handle all reagents and solvents under a dry, inert atmosphere (e.g., nitrogen or argon). |
| Formation of a White Precipitate (Amine Hydrochloride) | In reactions that generate HCl, the acid can catalyze the hydrolysis of DMTCC. The HCl can also react with any amine bases present to form the hydrochloride salt. | - Use a non-nucleophilic amine base, such as triethylamine (B128534) or pyridine, as an acid scavenger.[2] Ensure the base is also anhydrous.- Add the acid scavenger to the reaction mixture before the introduction of this compound. |
| Inconsistent Reaction Results | Variability in the purity of this compound or other reagents. | - Use this compound from a freshly opened bottle or a properly stored container.- Ensure all other reagents are of high purity and are anhydrous. |
| Reaction Fails to Go to Completion | Insufficient reactivity of the nucleophile or suboptimal reaction conditions, leading to prolonged reaction times and increased opportunity for hydrolysis. | - Consider a more polar aprotic solvent to enhance reaction rates, such as acetonitrile (B52724) or tetrahydrofuran (B95107) (THF).- For less reactive nucleophiles, a slight increase in temperature may be necessary, but this should be done cautiously as it can also accelerate hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to prevent degradation?
A1: this compound should be stored in a tightly sealed container under a dry, inert atmosphere (nitrogen or argon) in a cool, dry place.[1] Refrigeration is recommended to minimize decomposition over time.
Q2: What are the visible signs of this compound hydrolysis?
A2: As a solid, DMTCC that has been exposed to moisture may appear clumpy or discolored. During a reaction, the formation of a significant amount of unexpected precipitates or a noticeable decrease in the pH of the reaction mixture (due to HCl formation from the reaction of the hydrolysis product with other components) can indicate hydrolysis.
Q3: Which solvents are best for reactions involving this compound?
A3: Anhydrous aprotic solvents are recommended. Dichloromethane (B109758), chloroform, tetrahydrofuran (THF), and toluene (B28343) are commonly used.[2][3] It is crucial that these solvents are of high purity and have a very low water content.
Q4: Can I use a drying agent in my reaction to remove residual moisture?
A4: While adding a drying agent like molecular sieves to the solvent before use is a good practice, adding it directly to the reaction mixture should be done with caution. Ensure the drying agent is chemically inert to all reactants and products.
Q5: What is the primary byproduct of this compound hydrolysis?
A5: The hydrolysis of this compound yields dimethylthiocarbamic acid, which is unstable and can further decompose.[1]
Experimental Protocols
General Protocol for the Synthesis of a Thiocarbamate using this compound
This protocol describes a general method for the reaction of an alcohol with this compound under anhydrous conditions to form a thiocarbamate.
Materials:
-
This compound (1.0 eq)
-
Anhydrous alcohol (1.05 eq)
-
Anhydrous triethylamine (TEA) or other non-nucleophilic base (1.2 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
Glassware Preparation: All glassware (round-bottom flask, dropping funnel, condenser, etc.) must be thoroughly dried in an oven at 120°C for at least 4 hours and allowed to cool to room temperature under a stream of dry nitrogen or argon.
-
Reaction Setup: Assemble the glassware while still warm and maintain a positive pressure of inert gas throughout the experiment.
-
Reagent Preparation:
-
In the reaction flask, dissolve the anhydrous alcohol (1.05 eq) and anhydrous triethylamine (1.2 eq) in anhydrous dichloromethane.
-
In a separate, dry dropping funnel, dissolve the this compound (1.0 eq) in a minimal amount of anhydrous dichloromethane.
-
-
Reaction:
-
Cool the solution in the reaction flask to 0°C using an ice bath.
-
Add the this compound solution dropwise from the dropping funnel to the stirred alcohol solution over 20-30 minutes.
-
After the addition is complete, allow the reaction to stir at 0°C for one hour, then slowly warm to room temperature.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Workup:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or recrystallization as appropriate for the specific thiocarbamate synthesized.
Visualizations
The following diagrams illustrate key workflows and logical relationships for preventing the hydrolysis of this compound.
References
Technical Support Center: Reactions of Dimethylthiocarbamoyl Chloride with Primary Amines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of N,N-dimethyl-N'-substituted thioureas from dimethylthiocarbamoyl chloride and primary amines.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism when this compound (DMTCC) reacts with a primary amine?
The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine, acting as a nucleophile, attacks the electrophilic carbon of the thiocarbonyl group in DMTCC. This is followed by the elimination of a chloride ion to form the N,N-dimethyl-N'-substituted thiourea (B124793) product. A base is typically required to neutralize the hydrogen chloride (HCl) that is formed as a byproduct.[1][2]
Q2: Why is the use of a non-nucleophilic base recommended in this reaction?
A base is essential to neutralize the HCl generated during the reaction. If not neutralized, the HCl will protonate the primary amine starting material, rendering it non-nucleophilic and halting the reaction. This would result in a maximum theoretical yield of 50%. A non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIEA), is used to prevent it from competing with the primary amine in reacting with the DMTCC.
Q3: What are the critical safety precautions when working with this compound?
This compound is a corrosive and moisture-sensitive compound.[3] It should be handled under anhydrous conditions in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. In case of contact with skin or inhalation, seek immediate medical attention.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactivation of Primary Amine: The primary amine has been protonated by the HCl byproduct. | Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIEA) is added to the reaction mixture. |
| Moisture Contamination: DMTCC has been hydrolyzed by water in the solvent or on the glassware. | Use anhydrous solvents and flame-dried glassware under an inert atmosphere (e.g., nitrogen or argon).[3] | |
| Low Reactivity of the Primary Amine: The primary amine is sterically hindered or electronically deactivated. | Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). | |
| Presence of an Unexpected Byproduct at m/z = [M+1] of Dimethylthiocarbamic Acid | Hydrolysis of DMTCC: The DMTCC starting material has reacted with residual water. | Ensure stringent anhydrous conditions. Use freshly distilled solvents and properly dried glassware.[3] |
| Observation of a Symmetrical Thiourea Byproduct | Formation of an Isothiocyanate Intermediate: Under certain conditions, an isothiocyanate intermediate may form and react with the starting primary amine. | This is less common with DMTCC but can occur. A two-step, one-pot approach where the isothiocyanate is formed first before the addition of the second amine can be effective in related syntheses. |
| Final Product Contains Elemental Sulfur | Impurity in Starting Material: DMTCC can be prepared by the chlorination of tetraethylthiuram disulfide, which can produce sulfur as a byproduct. | Purify the DMTCC by distillation before use if sulfur contamination is suspected.[4] |
| Product is an Oil Instead of a Solid | Presence of Impurities: Unreacted starting materials or byproducts can lower the melting point of the final product. | Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.[1] |
Experimental Protocols
General Procedure for the Synthesis of N,N-Dimethyl-N'-substituted Thioureas
This protocol is a general guideline and may require optimization for specific primary amines.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.05 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA) (1.1 eq)
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.05 eq) in the anhydrous solvent.
-
Base Addition: Add the non-nucleophilic base (1.1 eq) to the solution and stir for 5 minutes at room temperature.
-
DMTCC Addition: Slowly add a solution of this compound (1.0 eq) in the anhydrous solvent to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[1]
Visualizing Reaction Pathways and Troubleshooting
References
improving the yield of arylthiols from the Newman-Kwart rearrangement
Welcome to the technical support center for the Newman-Kwart rearrangement. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of arylthiols.
Frequently Asked Questions (FAQs)
Q1: What is the Newman-Kwart rearrangement and why is it important?
The Newman-Kwart rearrangement (NKR) is a chemical reaction that converts an O-aryl thiocarbamate to an S-aryl thiocarbamate through an intramolecular 1,3-aryl migration from the oxygen to the sulfur atom.[1][2] This reaction is a critical step in the synthesis of thiophenols from phenols, which are readily available starting materials.[1][3][4] Thiophenols and other sulfur-containing compounds are valuable in various fields, including medicinal chemistry, agrochemicals, and materials science.[3]
Q2: My reaction is giving a low yield or failing completely. What are the common causes?
Low yields in the Newman-Kwart rearrangement are often attributed to the traditionally harsh reaction conditions, which typically require high temperatures (200-300 °C).[3][5][6] These conditions can lead to substrate decomposition, charring, and other undesired side reactions.[3][7] The electronic properties of the aryl group also play a significant role; electron-rich aromatic systems often require even higher temperatures and may decompose before rearranging.[8]
Q3: How do substituents on the aromatic ring affect the reaction?
The rate of the Newman-Kwart rearrangement is highly sensitive to the electronic nature of the substituents on the aryl ring.
-
Electron-withdrawing groups (EWGs) at the ortho or para positions accelerate the reaction.[3][6][7] These groups stabilize the negative charge that develops on the aromatic ring in the transition state.[7]
-
Electron-donating groups (EDGs) slow down the reaction, often requiring higher temperatures and leading to lower yields due to decomposition.[3][8]
-
Steric effects can also be influential. Small ortho substituents can increase the reaction rate by restricting rotation around the Ar-O bond, which pre-organizes the molecule for the rearrangement.[6][7] However, bulky ortho substituents can sterically hinder the rearrangement.[7]
Q4: Are there alternatives to the high-temperature thermal conditions?
Yes, several modern methods have been developed to conduct the Newman-Kwart rearrangement under milder conditions, improving yields and substrate scope. These include:
-
Palladium Catalysis: The use of a palladium catalyst, such as [Pd(tBu₃P)₂], can significantly reduce the reaction temperature to around 100 °C.[2][5]
-
Photoredox Catalysis: Organic photoredox catalysts can facilitate the rearrangement at ambient temperatures using visible light, which is particularly useful for thermally sensitive substrates.[9][10]
-
Electrochemical Catalysis: Electrochemical methods can also promote the reaction at room temperature.[11][12]
-
Microwave-Assisted Synthesis: Microwave reactors provide rapid and efficient heating to the required high temperatures, which can improve yields and reduce reaction times.[3][6][7] It's important to note that this is a thermal effect, not a specific "microwave effect".[6][13]
-
Bismuth Catalysis: Bi(OTf)₃ has been shown to catalyze the rearrangement for heteroaromatic substrates at ambient temperatures.[14]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient temperature for thermal rearrangement. 2. Electron-rich substrate is unreactive under thermal conditions. 3. Inappropriate solvent. 4. Catalyst is inactive or inappropriate for the substrate. | 1. For thermal reactions, gradually increase the temperature. Consider using a high-boiling point solvent like diphenyl ether or NMP.[7] Microwave heating can also be employed for rapid and efficient heating.[3][7] 2. For electron-rich substrates, consider using photoredox,[9] electrochemical,[12] or palladium-catalyzed conditions.[5] 3. Polar solvents can stabilize the transition state and increase the reaction rate.[6][7] Consider switching from non-polar solvents like xylene to more polar options like DMA, NMP, or even formic acid.[7] For microwave reactions in water, supramolecular additives can enhance conversion.[3] 4. For heteroaromatic substrates, consider Bi(OTf)₃ catalysis.[14] For general substrates, palladium catalysis is a robust option.[5] |
| Product Decomposition or Charring | 1. Reaction temperature is too high. 2. Prolonged reaction time at high temperature. | 1. Employ a catalytic method (Palladium,[5] Bismuth,[14] Photoredox,[9] Electrochemical[12]) to lower the required temperature. 2. Use microwave heating to reduce the overall reaction time at high temperatures.[3][6] |
| Formation of Side Products | 1. Presence of trace impurities catalyzing side reactions.[7] 2. For mono-N-alkylated substrates, elimination to form an isocyanate can occur.[4][7] | 1. Purify the starting O-aryl thiocarbamate carefully. N,N-dimethylthiocarbamates are often crystalline and easier to purify.[7] 2. Ensure the nitrogen atom of the thiocarbamate is di-substituted.[4][10] |
Experimental Protocols
General Workflow for Thiophenol Synthesis via Newman-Kwart Rearrangement
This workflow outlines the typical three-step process for converting a phenol (B47542) to a thiophenol.
References
- 1. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 2. Réarrangement de Newman-Kwart — Wikipédia [fr.wikipedia.org]
- 3. Microwave-mediated Newman–Kwart rearrangement in water - RSC Advances (RSC Publishing) DOI:10.1039/C6RA20676J [pubs.rsc.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis [organic-chemistry.org]
- 6. The Newman-Kwart rearrangement re-evaluated by microwave synthesis [organic-chemistry.org]
- 7. Newman-Kwart Rearrangement [organic-chemistry.org]
- 8. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 9. Ambient-Temperature Newman-Kwart Rearrangement Mediated by Organic Photoredox Catalysis [organic-chemistry.org]
- 10. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Electrochemically Catalyzed Newman-Kwart Rearrangement: Mechanism, Structure-Reactivity Relationship, and Parallels to Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
minimizing side reactions in the synthesis of O-aryl thiocarbamates
This guide provides troubleshooting advice and frequently asked questions to help researchers and drug development professionals minimize side reactions during the synthesis of O-aryl thiocarbamates.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of O-aryl thiocarbamates.
Issue 1: Low or No Yield of the Desired O-Aryl Thiocarbamate
| Possible Cause | Suggested Solution |
| Incomplete Deprotonation of Phenol (B47542) | For less acidic phenols, ensure complete deprotonation by using a strong base like sodium hydride (NaH) before adding the thiocarbamoyl chloride. For more acidic phenols, a strong tertiary amine base should be sufficient.[1] |
| Poor Quality of Reagents | Use freshly distilled or purified solvents and reagents to avoid impurities that can catalyze side reactions.[1] |
| Steric Hindrance | If the phenol or the N,N-dialkylthiocarbamoyl chloride is sterically hindered, the reaction may require longer reaction times or higher temperatures. Monitor the reaction by TLC to optimize the conditions. |
| Incompatible Reaction Conditions | Certain synthetic methods have limitations. For example, the Riemschneider synthesis is not efficient for ortho-substituted aromatic compounds.[2] The T3P-mediated synthesis may not be suitable for electron-poor phenols due to their decreased nucleophilicity.[3][4] |
Issue 2: Formation of S-Aryl Thiocarbamate as a Major Byproduct
This is likely due to the Newman-Kwart rearrangement (NKR), where the O-aryl thiocarbamate isomerizes to the more thermodynamically stable S-aryl isomer.[5][6]
| Possible Cause | Suggested Solution |
| High Reaction or Workup Temperature | The NKR is a thermal rearrangement that typically requires high temperatures (200-300 °C).[6] Avoid excessive heating during the reaction and purification steps if the O-aryl isomer is the desired product. |
| Electron-Withdrawing Groups on the Aryl Ring | Phenols with electron-withdrawing groups in the ortho or para positions are more susceptible to the NKR, as these groups stabilize the transition state.[1] Consider using milder reaction conditions for these substrates. |
| Catalysis | Trace metal impurities can catalyze the NKR.[1] Ensure glassware is scrupulously clean. If the S-aryl isomer is the desired product, catalysts like palladium complexes or Bi(OTf)3 can be intentionally used to promote the rearrangement at lower temperatures.[7][8] |
Issue 3: Presence of Other Unexpected Byproducts
| Possible Cause | Suggested Solution |
| Reaction with Mono-N-alkylated Substrates | When using mono-N-alkylated thiocarbamoyl chlorides, phenol elimination to yield an isocyanate can occur upon warming.[1] It is often advantageous to use N,N-dimethylthiocarbamates, as they tend to crystallize more easily, simplifying purification.[1] |
| Decomposition of Reagents or Products | Some reagents, like thiophosgene, are highly toxic and can lead to multiple byproducts if not handled correctly.[9] Consider using safer alternatives like N,N-dialkylthiocarbamoyl chlorides or one-pot procedures.[10] |
| Incompatibility with Secondary Amines (T3P method) | In the T3P-mediated synthesis, secondary amines are incompatible and will lead to the formation of undesired phosphonate (B1237965) species instead of the thiocarbamate.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing O-aryl thiocarbamates?
The most common method involves the reaction of a phenol with an N,N-disubstituted thiocarbamoyl chloride, such as N,N-dimethylthiocarbamoyl chloride, in the presence of a base.[1]
Q2: What is the Newman-Kwart rearrangement and how can I avoid it?
The Newman-Kwart rearrangement (NKR) is the thermal, intramolecular migration of the aryl group from the oxygen to the sulfur atom of an O-aryl thiocarbamate, yielding the S-aryl isomer.[1][6] To avoid this rearrangement when the O-aryl isomer is the desired product, it is crucial to maintain low temperatures during the reaction and purification. The tendency for this rearrangement to occur is increased by high temperatures and the presence of electron-withdrawing groups on the aryl ring.[1]
Q3: My starting phenol is not very acidic. What base should I use?
For less acidic phenols, a strong base such as sodium hydride (NaH) is recommended to ensure complete deprotonation prior to the addition of the thiocarbamoyl chloride.[1]
Q4: Are there alternative, milder methods for synthesizing O-aryl thiocarbamates?
Yes, several methods have been developed to avoid harsh conditions or toxic reagents. For example, a method utilizing propanephosphonic acid anhydride (B1165640) (T3P) allows for the synthesis from phenols, primary amines, and carbon dioxide under mild conditions.[3][11] However, this method has its own limitations, such as incompatibility with secondary amines.[3]
Q5: I am using a phenol with an electron-withdrawing group and observing significant byproduct formation. What is happening?
Electron-withdrawing groups on the aryl ring, especially in the ortho and para positions, activate the ring for nucleophilic attack, which facilitates the Newman-Kwart rearrangement to the S-aryl thiocarbamate.[1] This is likely the major byproduct you are observing. To minimize this, use the mildest possible reaction and workup conditions.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of O-Aryl N,N-Dimethylthiocarbamates
This protocol is a general guideline and may require optimization for specific substrates.
-
Deprotonation of Phenol:
-
To a solution of the phenol (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, THF, or acetonitrile), add a base (1.1 eq.).
-
For acidic phenols, a tertiary amine base like triethylamine (B128534) or DABCO can be used.
-
For less acidic phenols, a stronger base like sodium hydride is recommended.
-
Stir the mixture at room temperature until deprotonation is complete (this can be monitored by the cessation of hydrogen gas evolution if NaH is used).
-
-
Thiocarbamoylation:
-
To the solution of the phenoxide, add N,N-dimethylthiocarbamoyl chloride (1.1 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
-
Workup and Purification:
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization. N,N-dimethylthiocarbamates often crystallize easily.[1]
-
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Reaction Pathway: Synthesis and Side Reaction
Caption: Synthesis of O-aryl thiocarbamates and the competing Newman-Kwart rearrangement.
References
- 1. Newman-Kwart Rearrangement [organic-chemistry.org]
- 2. Riemschneider thiocarbamate synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis of linear O -aryl carbamates and S -thiocarbamates via benign T3P -mediated condensation of phenols and thiols with amines and carbon dioxid ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01079A [pubs.rsc.org]
- 4. DSpace [helda.helsinki.fi]
- 5. Thiocarbamate - Wikipedia [en.wikipedia.org]
- 6. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 7. The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A novel three-component reaction between isocyanides, alcohols or thiols and elemental sulfur: a mild, catalyst-free approach towards O-thiocarbamates and dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-Pot Synthesis of O-Aryl Carbamates [organic-chemistry.org]
- 11. Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amines and carbon dioxide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
troubleshooting low conversion in Dimethylthiocarbamoyl chloride mediated reactions
Welcome to the Technical Support Center for troubleshooting reactions involving Dimethylthiocarbamoyl chloride (DMTC). This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly low conversion rates, encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to specific issues that may arise during this compound mediated reactions.
Issue 1: Low or No Conversion of Starting Material
Question: My reaction shows a very low conversion rate, with a significant amount of unreacted starting material (e.g., alcohol, phenol (B47542), or amine). What are the likely causes?
Answer:
Low conversion in DMTC-mediated reactions is frequently due to the high reactivity and sensitivity of this compound. The most common culprits are the presence of moisture, suboptimal reaction conditions, or issues with reactant purity and stoichiometry.
-
Moisture Sensitivity: this compound is highly susceptible to hydrolysis.[1][2] Any moisture in the reaction setup, including solvents, reagents, or glassware, will lead to the formation of the unreactive dimethylthiocarbamic acid.[2] This is a primary cause of reduced yield.
-
Suboptimal Temperature: The reaction temperature is critical. For many nucleophiles, the reaction is conducted at low temperatures (e.g., 0-10°C) to control its exothermic nature and minimize side reactions. If the reaction is sluggish, allowing it to slowly warm to room temperature may be necessary. For less reactive or sterically hindered substrates, gentle heating might be required.
-
Inefficient Base: A suitable base is crucial to neutralize the hydrochloric acid (HCl) byproduct of the reaction.[3] If the HCl is not effectively scavenged, it can protonate the nucleophile, reducing its reactivity, or contribute to side reactions. For phenols, the choice of base is critical to ensure complete deprotonation to the more nucleophilic phenoxide.[4]
-
Purity of DMTC: The purity of this compound is important. Impurities can interfere with the reaction. It is recommended to use high-purity DMTC (often exceeding 98%).[5]
Troubleshooting Steps:
| Corrective Action | Detailed Recommendation |
| Ensure Anhydrous Conditions | Use freshly distilled or commercially available anhydrous solvents. Dry all glassware in an oven (e.g., at 120°C for several hours) and cool under an inert atmosphere (e.g., nitrogen or argon) before use. Handle DMTC and other reagents under an inert atmosphere.[2] |
| Optimize Reaction Temperature | Start the reaction at a low temperature (e.g., 0°C) and monitor the progress by TLC or LC-MS. If the reaction is slow, allow it to warm to room temperature or apply gentle heating (e.g., 40-50°C). |
| Select an Appropriate Base | For reactions with alcohols and amines, a non-nucleophilic tertiary amine like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is commonly used in slight excess (1.1-1.2 equivalents). For phenols, a stronger base like sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) may be necessary to generate the phenoxide.[4] |
| Verify Reagent Quality | Use a fresh bottle of high-purity this compound. If the purity is questionable, it can be purified by distillation under reduced pressure.[6] |
| Adjust Stoichiometry | A slight excess (1.05-1.2 equivalents) of this compound may be used to drive the reaction to completion, especially if the nucleophile is valuable. |
Issue 2: Low Yield with Sterically Hindered Substrates
Question: I am attempting to react this compound with a sterically hindered alcohol or phenol, and I am observing very low yields. How can I improve the conversion?
Answer:
Steric hindrance around the nucleophilic center can significantly slow down the reaction rate. For sterically hindered substrates, more forcing conditions may be necessary.
-
Effect of Steric Hindrance: The bulky nature of hindered alcohols and phenols can impede the approach of the nucleophile to the electrophilic carbon of the DMTC. This leads to a slower reaction rate, which can be outcompeted by side reactions like the hydrolysis of DMTC. The yield of thiocarbamoylation is observed to decrease with increasing steric bulk of the alcohol (primary > secondary > tertiary).[6]
Troubleshooting Steps:
| Corrective Action | Detailed Recommendation |
| Use a Stronger Base | For hindered phenols, a strong base like sodium hydride (NaH) is often required to ensure complete deprotonation and increase the nucleophilicity of the phenoxide.[4] |
| Increase Reaction Temperature | After initial mixing at a lower temperature, the reaction mixture may need to be heated to overcome the activation energy barrier imposed by steric hindrance. Temperatures in the range of 50-80°C are often employed. |
| Prolong Reaction Time | Monitor the reaction over an extended period (e.g., 12-24 hours) to allow for complete conversion. |
| Choose a Suitable Solvent | A polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can help to solvate the ions and may accelerate the reaction. |
Issue 3: Low Yield in Newman-Kwart Rearrangement
Question: The initial O-aryl thiocarbamate formation went well, but I am getting a low yield in the subsequent Newman-Kwart rearrangement to the S-aryl thiocarbamate. What could be the issue?
Answer:
The Newman-Kwart rearrangement is a thermal process that typically requires high temperatures (200-300°C).[7] Low yields are often due to incomplete reaction or decomposition at these high temperatures.
-
Insufficient Temperature: The rearrangement has a high activation energy and requires significant thermal energy.[8]
-
Substituent Effects: Electron-withdrawing groups on the aromatic ring accelerate the rearrangement, while electron-donating groups slow it down, requiring higher temperatures.[9]
-
Side Reactions: At the high temperatures required, side reactions and decomposition can occur.[4]
Troubleshooting Steps:
| Corrective Action | Detailed Recommendation |
| Ensure Sufficiently High Temperature | The reaction is often carried out neat or in a high-boiling solvent like diphenyl ether. Ensure the temperature is maintained within the optimal range for your specific substrate. Microwave irradiation can be an effective way to achieve the necessary high temperatures rapidly and in a controlled manner.[9] |
| Consider Catalysis | For thermally sensitive substrates, a palladium-catalyzed version of the Newman-Kwart rearrangement can be performed at much lower temperatures (around 100°C).[10] |
| Use a High-Boiling Polar Solvent | Solvents like N-methyl-2-pyrrolidone (NMP) or diphenyl ether are often used to achieve the required reaction temperatures.[4] |
| Purify the O-aryl thiocarbamate | Impurities can catalyze side reactions at high temperatures. Ensure the starting O-aryl thiocarbamate is pure before attempting the rearrangement.[4] |
Quantitative Data
The following tables summarize typical yields for the synthesis of O-aryl/alkyl dimethylthiocarbamates under various conditions, compiled from literature sources.
Table 1: Synthesis of O-Aryl/Alkyl Dimethylthiocarbamates
| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |
| 2-Naphthol | KOH | Water/THF | < 12 | 68-73 |
| Phenols | NaH | DMF | 80 | 70-77 |
| Primary Alcohols | NaH | DMF | 80 | Good |
| Hindered Phenols | NaH | Dimethoxyethane | Room Temp. | Good |
| Dimethyl 5-hydroxyisophthalate | DABCO | DMA | 75 | 85 |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of O-Aryl Dimethylthiocarbamates
This protocol is a general guideline for the synthesis of O-aryl dimethylthiocarbamates from phenols.
Materials:
-
Phenol (1.0 equiv)
-
This compound (1.1 equiv)
-
Base (e.g., NaH, 1.2 equiv; or DABCO, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF, DMA, or THF)
-
Anhydrous workup and purification solvents
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve the phenol in the anhydrous solvent in a flame-dried flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the base to the stirred solution. If using NaH, allow the mixture to stir at 0°C for 30 minutes to ensure complete deprotonation.
-
Add a solution of this compound in the anhydrous solvent dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.
-
Work-up: Carefully quench the reaction by pouring it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
Protocol 2: The Newman-Kwart Rearrangement
This protocol describes a general procedure for the thermal Newman-Kwart rearrangement.
Materials:
-
O-Aryl dimethylthiocarbamate
-
High-boiling solvent (e.g., diphenyl ether or NMP), or perform neat
Procedure:
-
Place the purified O-aryl dimethylthiocarbamate in a flask equipped with a reflux condenser and a nitrogen inlet.
-
If using a solvent, add it to the flask.
-
Heat the mixture to the required temperature (typically 200-300°C) under a nitrogen atmosphere.
-
Maintain the temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature.
-
If the reaction was performed neat, dissolve the residue in a suitable organic solvent.
-
Purification: Purify the crude S-aryl dimethylthiocarbamate by column chromatography or recrystallization.
Visualizations
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion in DMTC-mediated reactions.
The Newman-Kwart Rearrangement Pathway
Caption: The synthetic pathway from phenols to thiophenols via the Newman-Kwart rearrangement.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 16420-13-6: this compound [cymitquimica.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A novel three-component reaction between isocyanides, alcohols or thiols and elemental sulfur: a mild, catalyst-free approach towards O-thiocarbamates and dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 9. Newman-Kwart Rearrangement [organic-chemistry.org]
- 10. The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis [organic-chemistry.org]
Technical Support Center: Removal of Unreacted Dimethylthiocarbamoyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted dimethylthiocarbamoyl chloride (DMTC) from their product mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in removing unreacted this compound (DMTC)?
A1: Unreacted DMTC can be challenging to remove due to its high reactivity towards nucleophiles, including water, alcohols, and amines. This reactivity can lead to the formation of byproducts that may complicate purification. Furthermore, DMTC and its byproducts may have similar polarities to the desired product, making separation by standard chromatographic or extraction methods difficult. Direct purification of unreacted DMTC by silica (B1680970) gel chromatography is generally not recommended as it can react with the stationary phase.
Q2: What are the primary methods for removing unreacted DMTC?
A2: The most effective strategies for removing unreacted DMTC involve converting it into a more easily separable compound through quenching, followed by an appropriate workup procedure. The main approaches are:
-
Aqueous Quench (Hydrolysis): Involves adding water to the reaction mixture to hydrolyze DMTC to dimethylamine, hydrochloric acid, and carbonyl sulfide.
-
Amine Quench: Involves adding a sacrificial amine to the reaction mixture to convert DMTC into a thiourea (B124793) derivative.
-
Scavenger Resins: Utilizes solid-supported reagents with nucleophilic functional groups (e.g., amines) to bind and remove excess DMTC.
Q3: How do I choose the best removal method for my experiment?
A3: The choice of method depends on the stability of your desired product and the nature of potential impurities.
-
Aqueous Quench: Suitable for products that are stable in acidic conditions.
-
Amine Quench: Ideal for acid-sensitive products, as it avoids the generation of a strong acid. The choice of amine can be tailored to produce a thiourea with solubility properties that facilitate its removal.
-
Scavenger Resins: A clean and efficient method that simplifies workup by allowing for the removal of excess reagent by simple filtration.
Troubleshooting Guides
Problem 1: Product degradation during aqueous workup.
-
Cause: The hydrolysis of DMTC generates hydrochloric acid, which can degrade acid-sensitive products.
-
Solution: Switch to an amine quench. The addition of a non-nucleophilic amine will neutralize the DMTC without producing a strong acid.
Problem 2: Difficulty in separating the thiourea byproduct after an amine quench.
-
Cause: The thiourea byproduct may have a similar polarity to the desired product, leading to co-elution during chromatography or difficult separation by extraction.
-
Solution 1: Optimize the quenching amine. Choose a primary or secondary amine that will form a thiourea with significantly different polarity from your product. For example, using a more polar amine can result in a more polar thiourea that is more readily extracted into an aqueous phase.
-
Solution 2: Optimize the extractive workup. Adjust the pH of the aqueous wash to protonate the thiourea, increasing its water solubility. Multiple extractions with an appropriate aqueous solution may be necessary.
-
Solution 3: Alternative purification. If extraction fails, consider alternative chromatographic techniques such as reverse-phase HPLC.
Problem 3: Incomplete removal of DMTC using a scavenger resin.
-
Cause 1: Insufficient equivalents of scavenger resin. The binding capacity of the resin may have been exceeded.
-
Solution 1: Increase the equivalents of the scavenger resin used. Refer to the manufacturer's specifications for the resin's loading capacity.
-
Cause 2: Inefficient mixing or short reaction time. The DMTC may not have had sufficient contact with the resin.
-
Solution 2: Ensure vigorous stirring of the reaction mixture with the resin for an adequate period. Monitoring the disappearance of DMTC by TLC or LC-MS is recommended.
Data Presentation
The following table summarizes the expected outcomes and byproducts for each removal method. Quantitative efficiency data is highly dependent on the specific reaction conditions and the nature of the product.
| Removal Method | Description | Primary Byproduct | Byproduct Properties | Typical Workup |
| Aqueous Quench | Reaction with water to hydrolyze DMTC. | Dimethylamine Hydrochloride | Water-soluble salt | Extractive workup with an organic solvent and aqueous washes. |
| Amine Quench | Reaction with a primary or secondary amine. | N,N,N'-trisubstituted thiourea | Polarity and solubility depend on the quenching amine used. | Extractive workup; may require acidic or basic washes to remove the thiourea. |
| Scavenger Resin | Use of a solid-supported nucleophile. | Resin-bound thiourea | Solid, easily filtered | Filtration of the reaction mixture to remove the resin. |
Experimental Protocols
Protocol 1: Amine Quench and Extractive Workup
-
Reaction Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 1.5 equivalents of a suitable primary or secondary amine (e.g., diethylamine) dropwise with stirring.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete reaction with the excess DMTC.
-
-
Extractive Workup:
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with:
-
1 M HCl solution (to remove excess amine and basic byproducts).
-
Saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid).
-
Brine (to remove residual water).
-
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Protocol 2: Removal of DMTC using an Amine-Functionalized Scavenger Resin
-
Resin Selection: Choose an amine-functionalized silica gel or polystyrene resin with a suitable loading capacity (e.g., SiliaBond Amine).[1][2]
-
Scavenging Procedure:
-
To the reaction mixture containing the unreacted DMTC, add the scavenger resin (typically 2-3 equivalents relative to the excess DMTC).
-
Stir the suspension at room temperature. Monitor the disappearance of DMTC by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
-
Workup:
-
Filter the reaction mixture to remove the scavenger resin.
-
Wash the resin with a small amount of the reaction solvent.
-
Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude product.
-
Protocol 3: Quantitative Analysis of Residual DMTC by GC-MS
This protocol is adapted from methods for the analysis of similar reactive chlorides.[3][4][5]
-
Derivatization:
-
To a known volume of the organic layer from the workup, add a known amount of an internal standard (e.g., a higher homolog of the product).
-
Add an excess of a derivatizing agent, such as 1-propanol (B7761284) in pyridine, to convert any residual DMTC into a stable thiocarbamate derivative.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into a GC-MS system.
-
Use a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Develop a temperature program that provides good separation of the derivatized DMTC, the product, and the internal standard.
-
Use mass spectrometry for detection, monitoring characteristic ions for each compound to ensure selectivity and accurate quantification.
-
-
Quantification:
-
Generate a calibration curve using standards of the derivatized DMTC of known concentrations.
-
Calculate the concentration of residual DMTC in the sample based on the peak area ratio of the derivatized DMTC to the internal standard and the calibration curve.
-
Mandatory Visualization
Caption: Decision workflow for the removal of unreacted this compound.
Caption: General reaction scheme for the amine quench of this compound.
References
- 1. silicycle.com [silicycle.com]
- 2. silicycle.com [silicycle.com]
- 3. researchgate.net [researchgate.net]
- 4. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. agilent.com [agilent.com]
effect of solvent polarity on Newman-Kwart rearrangement efficiency
Technical Support Center: The Newman-Kwart Rearrangement
Welcome to the technical support center for the Newman-Kwart Rearrangement (NKR). This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments, with a specific focus on the effect of solvent polarity on reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Newman-Kwart Rearrangement?
A1: The Newman-Kwart Rearrangement is an intramolecular thermal reaction where an O-aryl thiocarbamate rearranges to an S-aryl thiocarbamate.[1][2][3] The driving force for this unimolecular rearrangement is the thermodynamic benefit of forming a more stable carbon-oxygen double bond at the expense of a carbon-sulfur double bond.[1][3] The reaction proceeds through a four-membered cyclic transition state and follows first-order kinetics.[1][2][4] It is considered an intramolecular aromatic nucleophilic substitution.[1][3][4]
Q2: How does solvent polarity affect the efficiency of the Newman-Kwart Rearrangement?
A2: Solvent polarity has a modest but significant effect on the rate of the Newman-Kwart Rearrangement.[5][6] Polar solvents can stabilize the somewhat zwitterionic transition state, leading to an acceleration of the reaction rate.[1] For instance, reactions that yield only 10% of the product in a nonpolar solvent like xylene can achieve up to 80% yield in a highly polar solvent like formic acid.[1] Other effective polar solvents that can withstand the high reaction temperatures include N,N-dimethylacetamide (DMA), N-methyl-2-pyrrolidone (NMP), and diphenyl ether.[1]
Q3: My Newman-Kwart rearrangement is sluggish or not proceeding to completion. What are the common causes and how can I troubleshoot this?
A3: Sluggish or incomplete reactions are a common issue. Here are several factors to consider and troubleshoot:
-
Temperature: The NKR typically requires high temperatures, often in the range of 200-300 °C.[2][3] Ensure your reaction is reaching the necessary temperature. The use of high-boiling point solvents is crucial. Microwave heating can be an effective method for achieving rapid and controlled heating to the target temperature.[1][4]
-
Solvent Choice: As discussed in Q2, solvent polarity can influence the reaction rate. If you are using a nonpolar solvent, switching to a more polar, high-boiling solvent like NMP or DMA could improve the reaction efficiency.[1]
-
Substituent Effects: The electronic nature of the substituents on the aromatic ring has a strong influence on the reaction rate.[5][6] Electron-withdrawing groups at the ortho and para positions will accelerate the reaction, while electron-donating groups will slow it down.[1][3][4] For substrates with electron-donating groups, higher temperatures or longer reaction times may be necessary.
-
Alternative Catalysis: If high temperatures are detrimental to your substrate, consider alternative methods. Palladium-catalyzed[2][3] and photoredox-catalyzed[2][3] versions of the NKR have been developed that proceed at significantly lower temperatures. An oxidative NKR using cerium ammonium (B1175870) nitrate (B79036) (CAN) in DMSO can even proceed at room temperature for electron-rich substrates.[7]
Q4: Can water be used as a solvent for the Newman-Kwart Rearrangement?
A4: Yes, under specific conditions, water can be a surprisingly effective solvent for the NKR.[4] When heated to high temperatures (e.g., 180 °C) using microwave irradiation, water's polarity decreases, and it can better solubilize organic substrates.[4] This method offers a more environmentally friendly approach and can lead to quantitative conversions, sometimes with faster reaction rates compared to solvent-free conditions.[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield/Conversion | Insufficient temperature. | Increase the reaction temperature. Consider using a higher boiling point solvent or a microwave reactor for more efficient heating.[1][2] |
| Inappropriate solvent. | Switch to a more polar aprotic solvent like NMP, DMA, or even water (with microwave heating) to potentially accelerate the reaction.[1][4] | |
| Electron-rich substrate. | For substrates with electron-donating groups, increase the temperature and/or reaction time. Alternatively, explore palladium-catalyzed or oxidative NKR methods.[3][4][7] | |
| Side Product Formation | Thermal decomposition. | The high temperatures required can sometimes lead to decomposition.[1] If possible, reduce the reaction time. Alternatively, using catalytic methods that allow for lower temperatures can mitigate this issue.[2][3] |
| Mono-N-alkylated substrate. | Substrates with a single N-alkyl group can undergo elimination to form an isocyanate upon heating.[1] Ensure your thiocarbamate is N,N-dialkylated. | |
| Reaction Rate Varies Between Batches | Trace impurities. | Side reactions can be catalyzed by trace impurities.[1] Ensure consistent purity of starting materials and solvents. |
| Inconsistent heating. | Especially in conventional heating setups, localized overheating or underheating can occur. Microwave heating provides more uniform and reproducible temperature control.[6] |
Quantitative Data on Solvent Effects
Table 1: Comparison of NKR Yield in Solvents of Varying Polarity
| Solvent | Polarity | Typical Yield | Reference |
| Xylene | Nonpolar | ~10% | [1] |
| Formic Acid | Polar Protic | Up to 80% | [1] |
Table 2: Solvent Effect on an Oxidative Newman-Kwart Rearrangement at Room Temperature
Substrate: p-methoxy-O-aryl thiocarbamate with Cerium Ammonium Nitrate (CAN)
| Solvent | Conversion to Product | Observations | Reference |
| Acetonitrile | Trace | Full conversion to a mixture of products. | [7] |
| DMF | 17% | No formation of byproducts observed. | [7] |
| DMSO | Quantitative | Clean and complete conversion to the desired product. | [7] |
Experimental Protocols
Protocol 1: General Procedure for Thermal Newman-Kwart Rearrangement in a Polar Aprotic Solvent
-
Preparation: In a reaction vessel suitable for high temperatures (e.g., a sealed tube for microwave heating or a round-bottom flask with a reflux condenser for conventional heating), dissolve the O-aryl thiocarbamate substrate in a high-boiling polar aprotic solvent (e.g., NMP or DMA). The concentration is typically in the range of 0.5-1 M.
-
Heating: Heat the reaction mixture to the target temperature (typically 200-250 °C). If using a microwave reactor, set the desired temperature and time. For conventional heating, use a suitable heating mantle or oil bath.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product can then be isolated by standard procedures, such as extraction and purification by column chromatography or recrystallization.
Protocol 2: Oxidative Newman-Kwart Rearrangement at Room Temperature
This protocol is particularly effective for electron-rich aromatic substrates.
-
Preparation: Dissolve the O-aryl N,N-dimethylthiocarbamate (1.0 equivalent) in DMSO (to a concentration of approximately 0.05 M).
-
Reagent Addition: Add cerium ammonium nitrate (CAN) (1.0 equivalent) to the solution.
-
Reaction: Stir the mixture at room temperature for 24 hours under a nitrogen atmosphere.[7]
-
Work-up: Quench the reaction by adding water. Extract the aqueous phase with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with water, dry over magnesium sulfate, and concentrate under reduced pressure to obtain the rearranged product.[7]
Visualizations
Caption: Mechanism of the thermal Newman-Kwart Rearrangement.
Caption: Troubleshooting workflow for low-yield Newman-Kwart reactions.
References
- 1. Newman-Kwart Rearrangement [organic-chemistry.org]
- 2. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 3. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Microwave-mediated Newman–Kwart rearrangement in water - RSC Advances (RSC Publishing) DOI:10.1039/C6RA20676J [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pittelkow.kiku.dk [pittelkow.kiku.dk]
Technical Support Center: Managing Exothermic Reactions Involving Dimethylthiocarbamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing exothermic reactions involving Dimethylthiocarbamoyl chloride (DMTCC). The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues you may encounter during your experiments, ensuring safer and more reliable outcomes.
Section 1: Troubleshooting Guide
This guide provides solutions to common problems encountered during reactions with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | 1. Rate of Reagent Addition is Too Fast: The exothermic reaction generates heat faster than the cooling system can dissipate it. 2. Inadequate Cooling: The cooling bath capacity is insufficient for the scale of the reaction. 3. High Reactant Concentration: More concentrated reactants lead to a faster reaction rate and greater heat generation. 4. Poor Stirring: Inefficient mixing can create localized "hot spots" where the reaction accelerates uncontrollably. | 1. Reduce Addition Rate: Immediately stop or significantly slow the addition of the nucleophile (e.g., amine, alcohol). 2. Enhance Cooling: Lower the temperature of the cooling bath (e.g., add dry ice to an acetone (B3395972) bath) and ensure good thermal contact with the reaction vessel. For larger scale reactions, consider a more robust cooling system. 3. Dilute the Reaction Mixture: If safe to do so, add a cold, inert solvent to dilute the reactants and absorb some of the heat. 4. Increase Stirring Rate: Ensure vigorous stirring to improve heat transfer to the cooling bath. |
| Reaction Fails to Initiate or is Sluggish | 1. Low Reaction Temperature: The activation energy for the reaction is not being met. 2. Poor Quality DMTCC: The reagent may have degraded due to moisture exposure.[1] 3. Low Nucleophilicity of the Substrate: The reacting partner is not sufficiently reactive under the current conditions. | 1. Gradual Warming: Slowly and carefully allow the reaction temperature to rise by a few degrees while closely monitoring for any signs of an exotherm. 2. Use Fresh Reagent: Use a fresh, unopened container of DMTCC or verify the purity of the existing stock. 3. Catalysis or Harsher Conditions: Consider the use of a non-nucleophilic base or a higher reaction temperature, but proceed with extreme caution and on a small scale first. |
| Formation of Significant Side Products | 1. Reaction Temperature is Too High: Higher temperatures can lead to decomposition of the starting materials or products. 2. Presence of Water/Moisture: DMTCC readily hydrolyzes in the presence of water, leading to the formation of dimethylthiocarbamic acid and other byproducts.[1] | 1. Maintain Lower Temperature: Optimize the reaction at the lowest practical temperature that still allows for a reasonable reaction rate. 2. Ensure Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficult or Violent Quenching Step | 1. Adding Quenching Agent Too Quickly: Rapid addition of a quenching agent (e.g., water, alcohol) to unreacted DMTCC will cause a strong exotherm. 2. Insufficient Cooling During Quench: The heat of quenching is not being effectively removed. | 1. Slow, Controlled Addition: Add the quenching agent dropwise to the cooled reaction mixture with vigorous stirring. Alternatively, add the reaction mixture slowly to a cooled, stirred quenching solution. 2. Pre-cool Quenching Agent: Use a pre-cooled quenching solution and maintain external cooling during the entire quenching process. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary cause of exothermic reactions with this compound?
A1: The primary cause is the high reactivity of the acyl chloride functional group with nucleophiles such as amines, alcohols, and water.[1] These reactions are typically fast and release a significant amount of heat.
Q2: How can I monitor the progress of my reaction to prevent a runaway?
A2: Real-time reaction monitoring is crucial. In-situ spectroscopic techniques like Fourier-Transform Infrared (FTIR) spectroscopy can be used to track the disappearance of the DMTCC carbonyl stretch or the appearance of a product peak. This allows for immediate detection of any unexpected acceleration in the reaction rate.
Q3: What are the best practices for quenching a reaction containing unreacted this compound?
A3: The safest method is to slowly add the reaction mixture to a separate, well-stirred, and cooled quenching solution (e.g., a dilute solution of a non-nucleophilic base or an alcohol in an inert solvent). Never add the quenching agent directly and quickly to the reaction vessel, as this can cause a dangerous, localized exotherm.
Q4: What should I do in the event of a thermal runaway?
A4: In the event of a thermal runaway, the immediate priorities are personal safety and containing the reaction. Follow your laboratory's emergency procedures, which should include:
-
Alerting personnel and evacuating the immediate area.
-
If safe to do so, stopping all reagent addition and maximizing cooling.
-
Having an appropriate fire extinguisher and spill containment materials ready.
-
If the reaction cannot be brought under control, evacuate to a safe distance and contact emergency services.
Q5: Are there any reagents that are particularly hazardous to mix with this compound?
A5: Yes. Mixing DMTCC with strong bases, strong oxidizing agents, and highly nucleophilic amines without proper temperature control and slow addition can lead to violent exothermic reactions. Always consult the Safety Data Sheet (SDS) and perform a thorough risk assessment before starting any new reaction.
Section 3: Data Presentation
The following table summarizes key thermal hazard data for this compound and its reactions. Note that specific calorimetric data for DMTCC is not widely available in the literature; therefore, some values are estimated based on analogous compounds like N,N-dimethylcarbamoyl chloride and general principles of acyl chloride reactivity.
| Parameter | Value | Source/Basis of Estimation |
| Melting Point | 39-43 °C | --INVALID-LINK-- |
| Boiling Point | 90-95 °C at 0.5 mmHg | --INVALID-LINK-- |
| Decomposition Temperature | Vigorous decomposition can occur at temperatures above 160-190°C, especially in the presence of sulfur.[2] | Based on data for the analogous diethylthiocarbamoyl chloride.[2] |
| Estimated Heat of Hydrolysis | Highly Exothermic | The hydrolysis of acyl chlorides is known to be a very exothermic process.[3] For example, the heat of hydrolysis of acetyl chloride is significant. |
| Estimated Heat of Aminolysis | Highly Exothermic | Reactions of acyl chlorides with amines are generally more exothermic than with water or alcohols due to the higher nucleophilicity of amines. |
| Estimated Heat of Alcoholysis | Exothermic | The reaction of acyl chlorides with alcohols is exothermic, but typically less so than with amines. |
Section 4: Experimental Protocols
Protocol for a Controlled Reaction with an Amine
This protocol outlines a general procedure for the reaction of this compound with a primary or secondary amine, with an emphasis on temperature control.
Materials:
-
This compound (DMTCC)
-
Amine
-
Anhydrous, inert solvent (e.g., dichloromethane, tetrahydrofuran)
-
Non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Three-neck round-bottom flask
-
Stir bar
-
Thermometer or thermocouple probe
-
Addition funnel
-
Cooling bath (e.g., ice-water, dry ice-acetone)
-
Inert gas supply (e.g., nitrogen, argon)
Procedure:
-
Setup: Assemble the three-neck flask with a stir bar, thermometer, and an addition funnel. Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Initial Charge: To the flask, add the amine and the non-nucleophilic base dissolved in the anhydrous solvent.
-
Cooling: Cool the solution to 0 °C or lower using the cooling bath.
-
DMTCC Solution: In a separate, dry flask, dissolve the DMTCC in the anhydrous solvent.
-
Slow Addition: Transfer the DMTCC solution to the addition funnel and add it dropwise to the stirred amine solution over a period of 30-60 minutes.
-
Temperature Monitoring: Carefully monitor the internal reaction temperature throughout the addition. The rate of addition should be adjusted to maintain the desired temperature (e.g., below 5 °C).
-
Reaction Completion: After the addition is complete, allow the reaction to stir at the low temperature for an additional 1-2 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, LC-MS).
-
Quenching: Slowly pour the reaction mixture into a separate beaker containing a stirred, cold solution of dilute aqueous acid or an alcohol to quench any unreacted DMTCC.
Protocol for In-Situ Reaction Monitoring using IR Spectroscopy
This protocol describes how to monitor the progress of a reaction involving DMTCC in real-time using an in-situ IR probe.
Equipment:
-
Reaction setup as described in Protocol 4.1
-
In-situ FTIR spectrometer with an ATR (Attenuated Total Reflectance) probe
Procedure:
-
Probe Insertion: Carefully insert the IR probe into the reaction flask through one of the necks, ensuring the probe tip is fully submerged in the reaction mixture.
-
Background Spectrum: Before adding the DMTCC, collect a background spectrum of the initial reaction mixture (amine, base, and solvent).
-
Data Collection: Set the spectrometer to collect spectra at regular intervals (e.g., every 1-2 minutes) throughout the reaction.
-
Reaction Monitoring: Initiate the reaction by adding the DMTCC as described in Protocol 4.1. Monitor the reaction progress by observing the decrease in the intensity of a characteristic vibrational band of the DMTCC (e.g., the C=S stretch) and/or the increase in the intensity of a band corresponding to the product.
-
Data Analysis: The collected spectral data can be used to generate a concentration vs. time profile, which provides valuable information about the reaction kinetics and can help identify any deviation from the expected reaction rate.
Section 5: Visualizations
Caption: Workflow for managing exothermic DMTCC reactions.
Caption: Troubleshooting logic for an uncontrolled exotherm.
References
Technical Support Center: Purification of Polar Thiocarbamate Products
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for the purification challenges associated with polar thiocarbamate products. The following troubleshooting guides and FAQs address common issues encountered during experimental work.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section provides answers to specific problems that may arise during the purification of polar thiocarbamates.
General Stability and Handling
Q1: My polar thiocarbamate product is degrading during aqueous workup or purification. What causes this and how can I prevent it?
A1: Thiocarbamates can be unstable, and degradation is often caused by exposure to acidic conditions or heat.[1] Many thiocarbamates decompose in aqueous solutions, a process that is accelerated by acids, to form carbon disulfide and the corresponding amine.[1]
Troubleshooting Steps:
-
Maintain Alkaline Conditions: If performing an aqueous extraction, ensure the solution is buffered to a pH of 9 or higher to maintain stability.
-
Avoid High Temperatures: When removing solvents, use a rotary evaporator at low temperatures. Avoid heating reaction or purification mixtures for prolonged periods.
-
Use an Inert Atmosphere: For compounds sensitive to air or moisture, conduct all manipulations under an inert atmosphere, such as nitrogen or argon.
-
Proper Storage: Store purified, dry products in a desiccator. For particularly unstable compounds, refrigeration may be necessary.
Column Chromatography Issues
Q2: My polar thiocarbamate streaks badly or won't move from the baseline during silica (B1680970) gel column chromatography, even with ethyl acetate.
A2: This is a common problem for highly polar compounds. The strong interaction with the acidic silanol (B1196071) groups on the silica gel surface causes poor mobility and band broadening (streaking).[2][3]
Troubleshooting Steps:
-
Increase Solvent Polarity: A more polar eluent is needed. Try adding methanol (B129727) (MeOH) to your mobile phase (e.g., dichloromethane/methanol mixtures).
-
Add a Basic Modifier: To reduce interactions with acidic silica, add a small amount of a basic modifier to your eluent system. A common choice is to use a stock solution of 10% ammonium (B1175870) hydroxide (B78521) (NH₄OH) in methanol, adding 1-10% of this stock solution to your main eluent (e.g., 89:10:1 DCM/MeOH/NH₄OH in MeOH).[3][4] Triethylamine (B128534) (NEt₃) can also be used.
-
Switch the Stationary Phase: If modifying the mobile phase is ineffective, consider alternative stationary phases that are more suitable for basic or highly polar compounds, such as:
-
Deactivated or Neutral Alumina: Alumina is generally more basic than silica and can be a good alternative.[4]
-
Reverse-Phase Silica (C18): For highly polar compounds, reverse-phase chromatography, which uses a nonpolar stationary phase and a polar mobile phase (like water/acetonitrile or water/methanol), can be very effective.[4][5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like silica, diol, or amine) with a mobile phase of high organic solvent concentration, and is well-suited for very polar analytes.[5]
-
Q3: My compound seems to decompose on the silica gel column.
A3: The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds like some thiocarbamates.[3][6]
Troubleshooting Steps:
-
Test for Stability: Before running a column, spot your compound on a silica TLC plate, let it sit for an hour or two, and then elute it. If a new spot appears or the original spot streaks, it indicates instability on silica.[3][7]
-
Deactivate the Silica: You can neutralize the silica gel before use. Slurry the silica in your chosen eluent and add a base like triethylamine or ammonium hydroxide until the pH is basic. Allow it to stand, then pack the column.[4]
-
Use an Alternative Stationary Phase: As mentioned in Q2, florisil, alumina, or reverse-phase silica are excellent alternatives for acid-sensitive compounds.[3]
Recrystallization and Precipitation Issues
Q4: I'm trying to recrystallize my polar thiocarbamate, but it "oils out" instead of forming crystals. What should I do?
A4: "Oiling out" typically occurs when a solid melts in the hot solvent and separates as a liquid because the solution is supersaturated at a temperature above the compound's melting point.[8] The presence of impurities can lower the melting point, exacerbating this issue.[9]
Troubleshooting Steps:
-
Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil, then add more hot solvent to decrease the saturation level before allowing it to cool slowly again.[8][9]
-
Lower the Cooling Temperature: Try cooling the solution to a lower temperature in an ice-salt or dry ice-acetone bath, which may induce crystallization.[9]
-
Change the Solvent System: The initial solvent may be unsuitable. Experiment with different single solvents or a two-solvent system where the compound is soluble in one ("good" solvent) and insoluble in the other ("bad" solvent).[8][10]
Q5: My yield is very low after recrystallization.
A5: Low recovery is often due to using too much solvent, which keeps a significant amount of the product dissolved in the mother liquor, or from premature crystallization during a hot filtration step.[9][11]
Troubleshooting Steps:
-
Use Minimum Solvent: Use the smallest possible amount of hot solvent to fully dissolve the crude product. This ensures the solution is saturated upon cooling.[10][11]
-
Cool Slowly: Allow the solution to cool gradually to room temperature before moving it to an ice bath. Slow cooling promotes the formation of larger, purer crystals.[10]
-
Preheat the Funnel: If performing a hot gravity filtration to remove insoluble impurities, preheat the funnel and filter paper with hot solvent to prevent the product from crystallizing prematurely.[9][12]
-
Concentrate the Mother Liquor: You may be able to recover more product by boiling off some of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals.
Advanced Purification Methods
Q6: Conventional methods are failing to purify my highly polar thiocarbamate. Are there any alternative techniques?
A6: Yes, for particularly challenging separations of polar molecules, Supercritical Fluid Chromatography (SFC) is a powerful alternative to HPLC.[13]
Supercritical Fluid Chromatography (SFC):
-
Principle: SFC uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the main mobile phase.[14] Its properties are intermediate between a gas and a liquid, allowing for fast and efficient separations.[15]
-
Advantages for Polar Compounds: While pure CO₂ is nonpolar, its elution strength can be increased by adding polar co-solvents (modifiers) like methanol.[14] SFC is often considered suitable for any compound soluble in methanol.[13][14] It offers significant benefits, including reduced consumption of organic solvents and faster run times compared to HPLC.[13]
Data Presentation
Table 1: Comparison of Common Purification Techniques for Polar Thiocarbamates
| Purification Technique | Typical Application | Advantages | Potential Challenges | Typical Yield Range |
| Washing/Precipitation | Initial cleanup of solid crude products. | Simple, fast, removes highly soluble impurities.[9] | May not remove co-precipitated or adsorbed impurities. | >80% |
| Recrystallization | Final purification of solid products. | Can yield highly pure crystalline material.[8] | Requires finding a suitable solvent; risk of "oiling out" or low recovery.[8][9] | 60-95% |
| Liquid-Liquid Extraction | Separating product from aqueous reaction mixtures into an organic phase. | Good for separating compounds with different polarities/solubilities.[16] | Emulsion formation; product may have some solubility in the aqueous phase.[9][17] | Dependent on partition coefficient |
| Column Chromatography | Separation of complex mixtures and closely related impurities. | High resolving power for various polarities. | Polar thiocarbamates may streak or decompose on standard silica gel.[3][9] | 40-80% |
| Supercritical Fluid Chromatography (SFC) | Purification of moderately to highly polar, thermally labile compounds.[14] | Fast, efficient, reduced organic solvent use.[13] | Requires specialized equipment; optimization of co-solvents and pressure is needed. | >70% |
Mandatory Visualizations
Experimental and Logical Workflows
Caption: A decision-making workflow for purifying a crude polar thiocarbamate product.
Caption: A step-by-step workflow for troubleshooting silica gel chromatography of polar compounds.
Caption: A logical diagram for addressing common problems during recrystallization.
Experimental Protocols
Protocol 1: General Purification of a Solid Polar Thiocarbamate by Washing
This protocol is suitable for the initial purification of a solid thiocarbamate to remove soluble impurities.[18]
-
Filtration: Isolate the crude solid product from the reaction mixture by suction filtration.
-
Washing: While the solid is still in the filter funnel, wash it with a small amount of a cold solvent in which the thiocarbamate is poorly soluble but the impurities are soluble. Common choices include cold diethyl ether or cold ethanol.[18] This helps remove unreacted starting materials and soluble byproducts.
-
Drying: Transfer the washed solid to a watch glass or petri dish and dry it thoroughly to remove residual solvent. For best results, use a vacuum desiccator.[18]
Protocol 2: Recrystallization of a Polar Thiocarbamate Product
This protocol provides a general procedure for purifying a solid by recrystallization.[10][11]
-
Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the thiocarbamate poorly at low temperatures but well at high temperatures. Test small amounts in various solvents to find the best option.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent dropwise while heating and stirring until the solid just dissolves.[10]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration by quickly passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[10]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should occur. Do not disturb the flask during this process.[11]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[10]
-
Isolation and Washing: Collect the crystals by suction filtration. Wash the crystals with a minimal amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[11]
-
Drying: Dry the purified crystals in a vacuum desiccator until a constant weight is achieved.
Protocol 3: Liquid-Liquid Extraction for Polar Thiocarbamates
This protocol is for separating a polar thiocarbamate from a reaction mixture, often an aqueous one.[16]
-
pH Adjustment: If the thiocarbamate is in an aqueous solution, ensure the pH is adjusted to >9 to prevent degradation.
-
Solvent Addition: Transfer the aqueous solution to a separatory funnel. Add an immiscible organic solvent in which the thiocarbamate has good solubility.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.[9]
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate.[16]
-
Collection: Drain the lower layer. Collect the desired organic layer containing your product. Repeat the extraction on the aqueous layer 2-3 times with fresh organic solvent to maximize recovery.
-
Washing (Optional): Combine the organic extracts and wash with brine (saturated NaCl solution) to help remove dissolved water and some highly polar impurities.[17]
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter away the drying agent and remove the solvent using a rotary evaporator to yield the purified product.[9]
References
- 1. Thiocarbamate Esters and Salts/Dithiocarbamate Esters and Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. benchchem.com [benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. rubingroup.org [rubingroup.org]
- 9. benchchem.com [benchchem.com]
- 10. Home Page [chem.ualberta.ca]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 15. Video: Supercritical Fluid Chromatography [jove.com]
- 16. m.youtube.com [m.youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
alternative reagents to Dimethylthiocarbamoyl chloride for thiophenol synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative reagents to dimethylthiocarbamoyl chloride for the synthesis of thiophenols. The performance of various methods is evaluated based on experimental data, with a focus on yield, reaction conditions, and substrate scope. Detailed experimental protocols for key methods are provided to facilitate practical application in a research and development setting.
Executive Summary
The synthesis of thiophenols, a crucial class of intermediates in pharmaceuticals and agrochemicals, has traditionally involved the use of this compound via the Newman-Kwart rearrangement. While effective, this method often requires high temperatures, prompting the exploration of alternative reagents and methodologies. This guide compares the classic thermal Newman-Kwart rearrangement with modern catalytic variants and other distinct synthetic routes, providing a comprehensive overview for selecting the optimal method based on specific laboratory needs and substrate requirements. The primary alternatives discussed include:
-
The Newman-Kwart Rearrangement: Utilizing alternative thiocarbamoyl chlorides and exploring thermal, palladium-catalyzed, and photocatalytic conditions.
-
Copper-Catalyzed C-S Coupling: A direct approach coupling aryl halides with a sulfur source.
-
Reduction of Arylsulfonyl Chlorides: A classic and often high-yielding method for specific substrates.
-
Leuckart Thiophenol Reaction: A method starting from aromatic diazonium salts.
Method Comparison: Performance and Experimental Data
The following tables summarize the performance of different methods for thiophenol synthesis, focusing on reaction yields for a variety of substituted aromatic precursors.
The Newman-Kwart Rearrangement: A Versatile Approach
The Newman-Kwart rearrangement is a cornerstone of thiophenol synthesis, involving the thermal isomerization of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which is then hydrolyzed to the corresponding thiophenol.[1][2] The choice of N,N-dialkylthiocarbamoyl chloride and the method of rearrangement significantly impact the reaction's efficiency and applicability.
General Workflow for the Newman-Kwart Rearrangement
A generalized workflow for thiophenol synthesis via the Newman-Kwart rearrangement.
Table 1: Comparison of Thermal, Palladium-Catalyzed, and Photocatalytic Newman-Kwart Rearrangement Yields
| Phenol Precursor (Substituent) | Thermal Rearrangement Yield (%) | Palladium-Catalyzed Yield (%) | Photocatalytic Yield (%) |
| 4-Nitro | High (often >90)[3] | High (often >95)[4] | Lower yields for electron-poor arenes |
| 4-Cyano | High | High | Lower yields for electron-poor arenes |
| 4-Bromo | Moderate to High | High | Moderate |
| Unsubstituted | Moderate | High | Good |
| 4-Methyl | Moderate | High | High |
| 4-Methoxy | Low to Moderate | High | High (often >90)[5] |
| 2,6-Dimethyl | Low (steric hindrance) | Moderate | Moderate |
Key Observations:
-
Thermal Newman-Kwart Rearrangement: This classic method is effective, particularly for electron-deficient phenols, but requires high temperatures (200-300 °C), which can be a limitation for sensitive substrates.[2][6]
-
Palladium-Catalyzed Newman-Kwart Rearrangement: The use of a palladium catalyst, such as Pd(PtBu3)2, significantly reduces the required reaction temperature to around 100°C, broadening the substrate scope to include more thermally sensitive molecules.[4][7] This method generally provides high yields for a wide range of substituted phenols.[4]
-
Photocatalytic Newman-Kwart Rearrangement: This approach allows the rearrangement to proceed at ambient temperature using a photoredox catalyst, offering the mildest reaction conditions.[5] It is particularly effective for electron-rich aromatic systems.
Alternative Synthetic Routes
Beyond the Newman-Kwart rearrangement, several other methods provide viable pathways to thiophenols.
Table 2: Performance of Alternative Thiophenol Synthesis Methods
| Method | Starting Material | Key Reagents | General Yields | Key Advantages | Key Disadvantages |
| Copper-Catalyzed C-S Coupling | Aryl Halide (I, Br) | CuI, Sulfur source (e.g., S8, Na2S) | Good to Excellent[8] | Good functional group tolerance, uses inexpensive copper catalyst. | May require elevated temperatures; catalyst poisoning can be an issue. |
| Reduction of Arylsulfonyl Chlorides | Arylsulfonyl Chloride | Reducing agent (e.g., Zn/H+, LiAlH4) | Good to Excellent[9][10] | Readily available starting materials, often high yielding. | Limited by the presence of other reducible functional groups. |
| Leuckart Thiophenol Reaction | Aryl Diazonium Salt | Potassium Ethyl Xanthate | Moderate to Good | Useful when the corresponding aniline (B41778) is the most accessible starting material. | Involves potentially unstable diazonium salts. |
Experimental Protocols
Palladium-Catalyzed Newman-Kwart Rearrangement
This protocol describes a general procedure for the palladium-catalyzed rearrangement of an O-aryl thiocarbamate.
Experimental Workflow: Palladium-Catalyzed Newman-Kwart Rearrangement
A typical workflow for the palladium-catalyzed Newman-Kwart rearrangement.
Materials:
-
O-Aryl-N,N-dialkylthiocarbamate
-
Palladium catalyst (e.g., [Pd(tBu3P)2])
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the O-aryl-N,N-dialkylthiocarbamate in the chosen solvent.
-
Add the palladium catalyst (typically 1-5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir.[4]
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup to remove the catalyst and any inorganic byproducts.
-
Purify the resulting S-aryl-N,N-dialkylthiocarbamate by column chromatography or recrystallization.
-
Hydrolyze the S-aryl-N,N-dialkylthiocarbamate using a strong base (e.g., NaOH or KOH) in an alcoholic solvent to yield the final thiophenol.
Copper-Catalyzed Synthesis from Aryl Halides
This protocol outlines a general procedure for the copper-catalyzed synthesis of thiophenols from aryl halides and a sulfur source.
Materials:
-
Aryl halide (iodide or bromide)
-
Copper(I) iodide (CuI)
-
Sulfur source (e.g., elemental sulfur, sodium sulfide)
-
Base (e.g., K2CO3)
-
Solvent (e.g., DMF, NMP)
-
Reducing agent for disulfide cleavage (e.g., NaBH4)
Procedure:
-
To a reaction vessel, add the aryl halide, CuI, the sulfur source, and the base.
-
Add the solvent and heat the mixture (typically 90-120 °C).[8]
-
Stir the reaction until the starting material is consumed (monitor by TLC or GC).
-
Cool the reaction mixture and, if elemental sulfur was used, add a reducing agent (e.g., NaBH4) to cleave the initially formed disulfide to the thiophenol.
-
Perform an acidic workup to protonate the thiolate.
-
Extract the product with an organic solvent and purify by distillation or chromatography.
Reduction of Arylsulfonyl Chlorides
This protocol provides a general method for the reduction of arylsulfonyl chlorides to thiophenols using zinc dust and acid.
Materials:
-
Arylsulfonyl chloride
-
Zinc dust
-
Concentrated sulfuric acid
-
Ice
Procedure:
-
In a large flask, prepare a cold solution of sulfuric acid in water, surrounded by an ice-salt bath to maintain a temperature between -5 and 0 °C.[9]
-
With vigorous stirring, slowly add the arylsulfonyl chloride.
-
Gradually add zinc dust, ensuring the temperature does not rise above 0 °C.[9]
-
After the addition is complete, continue stirring at low temperature for a period, then allow the reaction to warm and proceed, sometimes with gentle heating.
-
The thiophenol is typically isolated by steam distillation from the reaction mixture.
-
The collected distillate is then separated, dried, and purified by distillation.
Conclusion and Recommendations
The choice of reagent and method for thiophenol synthesis is highly dependent on the specific substrate, available equipment, and desired scale of the reaction.
-
For a broad range of phenols, especially those sensitive to high temperatures, the palladium-catalyzed Newman-Kwart rearrangement offers a reliable and high-yielding route.[4]
-
For electron-rich phenols where mild conditions are paramount, the photocatalytic Newman-Kwart rearrangement is an excellent choice.[5]
-
When starting from readily available aryl halides, copper-catalyzed C-S coupling provides an economical and efficient alternative.[8]
-
For substrates that can tolerate strong reducing conditions and lack other reducible groups, the reduction of arylsulfonyl chlorides is a straightforward and often high-yielding method.[9]
By considering the comparative data and detailed protocols in this guide, researchers can make an informed decision on the most suitable synthetic strategy for their target thiophenol.
References
- 1. benchchem.com [benchchem.com]
- 2. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis [organic-chemistry.org]
- 5. Ambient-Temperature Newman-Kwart Rearrangement Mediated by Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Newman-Kwart Rearrangement [organic-chemistry.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US2792422A - Manufacture of thiophenols - Google Patents [patents.google.com]
A Researcher's Guide to LC-MS Analysis for Thiocarbamate Confirmation
The accurate identification and quantification of thiocarbamates, a class of organosulfur compounds used extensively as herbicides and in chemical synthesis, is crucial for applications ranging from environmental monitoring to drug development.[1][2] Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as a powerful and widely adopted technique for this purpose, offering high sensitivity and selectivity.[3][4] This guide provides an objective comparison of LC-MS with alternative methods, supported by experimental data, and offers detailed protocols for analysis.
The Chemistry of Thiocarbamate Formation
Thiocarbamates are sulfur analogs of carbamates, existing in two isomeric forms: O-thiocarbamates and S-thiocarbamates.[1] A common synthesis route is the Riemschneider thiocarbamate synthesis, which involves the reaction of thiocyanates with water or alcohols under acidic conditions.[1][5] Another prevalent method is the reaction of an amine with carbonyl sulfide.[1] The general formation of an S-thiocarbamate can be visualized as the reaction between a thiol and an isocyanate.
References
- 1. Thiocarbamate - Wikipedia [en.wikipedia.org]
- 2. A fully automated LC/MS method development and quantification protocol targeting 52 carbamates, thiocarbamates, and phenylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. lcms.cz [lcms.cz]
- 5. Riemschneider thiocarbamate synthesis - Wikipedia [en.wikipedia.org]
A Comparative Guide to Thiol Derivatization for Accurate Analysis: Evaluating Alternatives to Dimethylthiocarbamoyl Chloride
For researchers, scientists, and drug development professionals, the precise quantification of thiols—such as glutathione, cysteine, and other sulfhydryl-containing molecules—is crucial for understanding cellular redox states, protein function, and drug metabolism. Pre-column derivatization is a common strategy to enhance the detection and separation of these highly reactive and often unstable compounds in analytical techniques like High-Performance Liquid Chromatography (HPLC). This guide provides a comparative analysis of established thiol derivatization reagents, offering a validated alternative to the less-documented use of Dimethylthiocarbamoyl chloride (DMT-Cl) for this application.
This compound (DMT-Cl): A Note on Its Application
This compound (DMT-Cl) is a reagent known for its reactivity towards thiols. Its primary applications are in organic synthesis, notably in the Newman-Kwart rearrangement for producing arylthiols and as a protecting group for sulfhydryl moieties in peptide synthesis. While DMT-Cl readily reacts with thiols, a thorough review of scientific literature reveals a lack of validated methods for its use as a pre-column derivatization agent for the quantitative analysis of thiols. Key performance indicators such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision have not been established for DMT-Cl in this context.
Therefore, this guide focuses on well-established and validated derivatization agents that provide reliable and sensitive quantification of thiols. The following sections detail the principles, experimental protocols, and performance data for monobromobimane (B13751) (mBBr), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), N-ethylmaleimide (NEM), and Ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F).
Established Derivatization Reagents for Thiol Analysis
Monobromobimane (mBBr)
Monobromobimane is a widely used fluorescent labeling agent that reacts with thiols to form stable, highly fluorescent thioether derivatives. This method is particularly suited for sensitive quantification of low-molecular-weight thiols in biological samples.
Principle: mBBr reacts with the sulfhydryl group of thiols via nucleophilic substitution, resulting in a fluorescent adduct that can be detected with high sensitivity by a fluorescence detector.[1][2] For the analysis of total thiols (reduced and oxidized forms), a reduction step is required prior to derivatization to convert disulfide bonds back to free thiols.[2]
Experimental Protocol: Derivatization of Thiols with mBBr for HPLC-Fluorescence Analysis
Reagents and Materials:
-
Monobromobimane (mBBr) solution (e.g., 30 mM in acetonitrile, prepared fresh and protected from light).[3]
-
Reaction Buffer: 200 mM N-ethyl-piperazine-N'-2-ethanesulfonic acid (EPPS) or 100 mM Tris-HCl buffer, containing 5 mM DTPA, adjusted to pH 9.0-9.5.[3]
-
Quenching/Stopping Solution: 0.1 M HCl or 200 mM 5-sulfosalicylic acid.[3]
-
Thiol standards (e.g., glutathione, cysteine).
-
Sample (e.g., plasma, tissue homogenate).
-
Reducing agent (optional, for total thiol analysis): e.g., sodium borohydride (B1222165) (NaBH₄) or dithiothreitol (B142953) (DTT).[2]
Procedure:
-
Sample Preparation:
-
For plasma samples, precipitate proteins by adding an equal volume of 10% (w/v) metaphosphoric acid. Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.[2]
-
For total thiol analysis, incubate the sample with a reducing agent (e.g., NaBH₄) for 30 minutes at room temperature in the dark prior to derivatization.[2]
-
-
Derivatization:
-
Reaction Termination:
-
Analysis:
Advantages and Disadvantages of mBBr Derivatization:
-
Advantages: High sensitivity, stable derivatives, and well-established protocols.
-
Disadvantages: mBBr is light-sensitive and requires fresh preparation; the reaction is performed under alkaline conditions where thiols can be prone to oxidation if not handled carefully.
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
DTNB is a colorimetric reagent used in the classic Ellman's assay for the quantification of total free thiols. It is a simple and cost-effective method suitable for spectrophotometric measurements.
Principle: DTNB reacts with a free sulfhydryl group in a thiol-disulfide exchange reaction, cleaving the disulfide bond of DTNB. This reaction produces a mixed disulfide and one molecule of 2-nitro-5-thiobenzoate (TNB²⁻).[6] TNB²⁻ is a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[6][7] The concentration of thiols is directly proportional to the amount of TNB²⁻ generated. The molar extinction coefficient of TNB²⁻ at pH 8.0 is approximately 14,150 M⁻¹cm⁻¹.[6]
Experimental Protocol: DTNB Assay for Thiol Quantification (Microplate Format)
Reagents and Materials:
-
Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0.[6]
-
DTNB Reagent Solution: 4 mg/mL DTNB in Reaction Buffer.[6]
-
Thiol Standard: L-cysteine hydrochloride monohydrate or glutathione.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 412 nm.
Procedure:
-
Standard Curve Preparation:
-
Prepare a stock solution of the thiol standard.
-
Perform serial dilutions in the reaction buffer to create a range of standard concentrations.
-
-
Assay:
-
Absorbance Measurement:
-
Measure the absorbance at 412 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Subtract the absorbance of a blank (reaction buffer with DTNB) from all readings.
-
Generate a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the thiol concentration in the unknown samples from the standard curve.
-
Advantages and Disadvantages of the DTNB Assay:
-
Advantages: Simple, rapid, cost-effective, and reliable for routine quantification.[6]
-
Disadvantages: Relatively low sensitivity compared to fluorescent methods, making it unsuitable for samples with low thiol concentrations.[6] The assay measures the total concentration of free thiols and does not differentiate between different thiol species.
N-ethylmaleimide (NEM)
N-ethylmaleimide is an alkylating agent that reacts specifically with sulfhydryl groups. It is particularly useful for stabilizing thiols in biological samples to prevent their auto-oxidation during sample preparation, making it well-suited for LC-MS-based analysis.
Principle: NEM reacts with thiols via a Michael addition across the double bond of the maleimide (B117702) ring, forming a stable thioether adduct.[10] This derivatization is often performed in situ to immediately "trap" the reduced thiols in their native state. The resulting NEM-thiol adducts can be analyzed by HPLC-UV or, more commonly, by LC-MS for enhanced specificity and sensitivity.[11][12]
Experimental Protocol: In Situ Derivatization of Cellular Thiols with NEM for LC-MS Analysis
Reagents and Materials:
-
N-ethylmaleimide (NEM) solution (e.g., 1 mM in phosphate-buffered saline (PBS), prepared fresh).[12]
-
Metabolite Extraction Solution: 80% methanol (B129727).[12]
-
Cultured cells.
-
LC-MS system.
Procedure:
-
In Situ Derivatization:
-
Remove the cell culture medium.
-
Wash the cells twice with PBS containing 1 mM NEM.[12]
-
-
Metabolite Extraction:
-
Add ice-cold 80% methanol to the cells.[12]
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge to pellet cell debris.
-
-
Sample Preparation for Analysis:
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the sample in a suitable solvent for LC-MS analysis.
-
-
Analysis:
-
Inject the sample into the LC-MS system.
-
Separation is typically performed on a reversed-phase or HILIC column.
-
Detection is achieved using a mass spectrometer to identify and quantify the specific NEM-thiol adducts.
-
Advantages and Disadvantages of NEM Derivatization:
-
Advantages: Effectively prevents auto-oxidation of thiols, allows for the preservation of the in vivo redox state, and is highly compatible with LC-MS analysis.[11]
-
Disadvantages: The maleimide ring can exhibit some instability and potential side reactions with amines, though this is generally minor compared to other maleimide-based reagents.[10]
Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F)
SBD-F is a highly specific and water-soluble fluorogenic reagent for the derivatization of thiols. It is non-fluorescent itself but forms highly fluorescent and stable adducts upon reaction with sulfhydryl groups.
Principle: SBD-F reacts with thiols in an elimination reaction to form a fluorescent derivative.[13] The reaction typically requires mild heating. The resulting SBD-thiol adducts can be separated by reversed-phase HPLC and quantified with a fluorescence detector.[3][13]
Experimental Protocol: Derivatization of Thiols with SBD-F for HPLC-Fluorescence Analysis
Reagents and Materials:
-
SBD-F solution (e.g., 1 mg/mL in buffer).
-
Reaction Buffer (e.g., borate (B1201080) buffer).
-
Reducing agent (optional): tris(2-carboxyethyl)phosphine (B1197953) (TCEP) solution (e.g., 120 mg/mL in water, prepared fresh).[3]
-
Stopping Solution: 1 M HCl.[3]
-
Thiol standards.
-
Sample.
Procedure:
-
Reduction (Optional):
-
If total thiol content is desired, incubate the sample with TCEP solution to reduce disulfide bonds.[3]
-
-
Derivatization:
-
Mix the sample (or standard) with the SBD-F solution in the reaction buffer.
-
Heat the mixture at 60°C for 60 minutes in a water bath or heating block.[3]
-
-
Reaction Termination:
-
Stop the reaction by adding the stopping solution.[3]
-
-
Analysis:
-
Inject the sample into the HPLC system.
-
Separation is performed on a C18 reversed-phase column.
-
Detection is carried out using a fluorescence detector with excitation at approximately 385 nm and emission at 515 nm.[14]
-
Advantages and Disadvantages of SBD-F Derivatization:
-
Advantages: High specificity for thiols, water-soluble reagent, and forms highly fluorescent and stable derivatives.[15]
-
Disadvantages: The derivatization reaction requires heating, which may not be suitable for all analytes or sample types.
Performance Comparison of Thiol Derivatization Reagents
The following table summarizes the quantitative performance data for the discussed derivatization reagents based on published literature. It is important to note that these values can vary depending on the specific thiol being analyzed, the sample matrix, and the analytical instrumentation used.
| Derivatization Reagent | Detection Method | Analyte(s) | Linearity Range | Correlation Coefficient (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD%) | Reference(s) |
| mBBr | HPLC-Fluorescence | Cysteine, Glutathione, etc. | 1.16–35 nmol/mL (GSH) | > 0.99 | Not Reported | Not Reported | 96.7 - 97.6 | 1.1 - 1.6 (Intra-day) | [1],[4] |
| DTNB | Colorimetric (Spectrophotometry) | Total Thiols (e.g., Cysteine) | 0.5 – 250 µM | > 0.99 | ~ low µM range | ~ low µM range | Not specified | Not specified | [6],[8] |
| NEM | HPLC-UV-QTOF-MS | Glutathione (as GS-NEM) | 15.63 µM - 1000 µM | 0.9997 | 7.81 µM | 15.63 µM | > 92 | 2.51 (Inter-run), 3.48 (Intra-run) | [12] |
| SBD-F | HPLC-Fluorescence | Cysteine, Glutathione, etc. | Not specified | > 0.999 | 0.07-1.4 pmol | Not specified | Not specified | Not specified | [14],[16] |
Visualizing the Workflow and Chemistry
To better understand the experimental processes and the underlying chemical reactions, the following diagrams are provided.
Caption: A generalized experimental workflow for thiol analysis using pre-column derivatization.
Caption: Chemical reactions of common thiol derivatization reagents.
Conclusion
Accurate quantification of thiols is essential in many areas of scientific research. While this compound is a known reactant with sulfhydryl groups, its application as a validated derivatization agent for quantitative analysis is not documented in the scientific literature. In contrast, reagents such as monobromobimane (mBBr), DTNB, N-ethylmaleimide (NEM), and SBD-F are well-established, with extensive validation data and detailed protocols available.
The choice of derivatization reagent should be guided by the specific requirements of the analysis, including the desired sensitivity, the nature of the sample matrix, the available instrumentation, and whether specific thiol species or the total thiol content need to be quantified. For high-sensitivity fluorescence-based detection, mBBr and SBD-F are excellent choices. For rapid, cost-effective quantification of total thiols, the DTNB assay remains a reliable method. For applications requiring the stabilization of thiols to preserve the in vivo redox state, particularly for LC-MS analysis, NEM is the reagent of choice. This guide provides the necessary information for researchers to select and implement a robust and validated method for their thiol analysis needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. broadpharm.com [broadpharm.com]
- 10. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 11. Optimized Protocol for the In Situ Derivatization of Glutathione with N-Ethylmaleimide in Cultured Cells and the Simultaneous Determination of Glutathione/Glutathione Disulfide Ratio by HPLC-UV-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. High-performance liquid chromatography and fluorometric detection of biologically important thiols, derivatized with ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate (SBD-F) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Derivatization Reagent for HPLC SBD-F | CAS 84806-27-9 Dojindo [dojindo.com]
- 16. mdpi.com [mdpi.com]
comparative stability of DMTC protecting group vs. other alcohol protecting groups.
For researchers, scientists, and drug development professionals engaged in the multi-step synthesis of complex molecules, the selection of an appropriate alcohol protecting group is a critical strategic decision. The 4,4'-dimethoxytrityl (DMT) group is a cornerstone in the synthesis of nucleic acids and other fine chemicals, prized for its unique stability profile. This guide provides an objective comparison of the DMT group's performance against other common alcohol protecting groups, supported by experimental data, to inform the rational design of synthetic routes.
Overview of Alcohol Protecting Groups
Protecting groups are essential molecular tools that mask a reactive functional group, such as an alcohol, to prevent it from interfering with reactions occurring elsewhere in the molecule. An ideal protecting group should be easy to introduce, stable under a range of reaction conditions, and readily removable under specific and mild conditions that do not affect the rest of the molecule. This guide focuses on comparing the DMT group with other widely used alcohol protecting groups, including silyl (B83357) ethers, benzyl (B1604629) ethers, and acetals.
Comparative Stability Analysis
The stability of a protecting group is not absolute but rather dependent on the reaction conditions. The key to a successful synthetic strategy lies in understanding the orthogonal stability of different protecting groups, allowing for the selective deprotection of one group in the presence of others.
The DMT group is renowned for its pronounced lability to mild acidic conditions while exhibiting remarkable stability under basic and neutral conditions.[1] This characteristic is fundamental to its widespread use in automated solid-phase oligonucleotide synthesis, where it protects the 5'-hydroxyl group of the growing nucleic acid chain.[1] After each coupling step, the DMT group is selectively removed with a weak acid to allow the next nucleotide to be added.
In contrast, other protecting groups offer different stability profiles. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS), are generally stable to a wide range of non-acidic conditions but are readily cleaved by fluoride (B91410) ions.[2][3] Benzyl (Bn) ethers are robust and stable under both acidic and basic conditions but are susceptible to cleavage by catalytic hydrogenolysis.[4] Acetals like methoxymethyl (MOM) and tetrahydropyranyl (THP) are, similar to DMT, acid-labile but generally require stronger acidic conditions for removal.[3][5]
Data Presentation: Stability of Common Alcohol Protecting Groups
| Protecting Group | Abbreviation | Stable Conditions | Labile Conditions |
| 4,4'-Dimethoxytrityl | DMT | Basic (e.g., NH₄OH, K₂CO₃), Neutral, Mild Reductive | Mild Acidic (e.g., 3% TCA in DCM, 80% AcOH)[1][6] |
| tert-Butyldimethylsilyl | TBDMS | Basic, Catalytic Hydrogenolysis, Mild Acidic | Strong Acidic, Fluoride Ions (e.g., TBAF)[2][7] |
| Triisopropylsilyl | TIPS | Basic, Catalytic Hydrogenolysis, Mild Acidic | Strong Acidic, Fluoride Ions (e.g., TBAF)[3][5] |
| Benzyl | Bn | Acidic, Basic, Fluoride Ions | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[4] |
| Methoxymethyl | MOM | Basic, Catalytic Hydrogenolysis, Fluoride Ions | Acidic (e.g., HCl in MeOH)[5][8] |
| Tetrahydropyranyl | THP | Basic, Catalytic Hydrogenolysis, Fluoride Ions | Acidic (e.g., AcOH in THF/H₂O)[3][5] |
Relative Acidic Lability: DMT > THP > MOM > TBDMS > TIPS > Bn
Experimental Protocols
Detailed methodologies for the deprotection of each class of protecting group are provided below. These protocols are illustrative and may require optimization for specific substrates.
Deprotection of the DMT Group
Objective: To cleave a DMT ether under mild acidic conditions.
Protocol:
-
Dissolve the DMT-protected alcohol in dichloromethane (B109758) (DCM).
-
Add a solution of 3% trichloroacetic acid (TCA) in DCM dropwise at room temperature until the characteristic orange color of the DMT cation persists.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel chromatography.[1]
Deprotection of a TBDMS Ether
Objective: To cleave a TBDMS ether using a fluoride source.
Protocol:
-
Dissolve the TBDMS-protected alcohol in tetrahydrofuran (B95107) (THF).
-
Add a 1.0 M solution of tetrabutylammonium (B224687) fluoride (TBAF) in THF (1.1 equivalents) at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.[2]
Deprotection of a Benzyl Ether
Objective: To cleave a benzyl ether by catalytic hydrogenolysis.
Protocol:
-
Dissolve the benzyl-protected alcohol in methanol (B129727) or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the suspension under an atmosphere of hydrogen gas (H₂) (typically using a balloon) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.[4]
Deprotection of a THP Ether
Objective: To cleave a THP ether under acidic conditions.
Protocol:
-
Dissolve the THP-protected alcohol in a mixture of acetic acid, THF, and water (e.g., 3:1:1 ratio).
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C).
-
Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.[3]
Strategic Selection of Protecting Groups
The choice of a protecting group strategy is dictated by the overall synthetic plan. The following diagram illustrates a logical workflow for selecting an appropriate protecting group based on the anticipated reaction conditions.
Caption: Decision workflow for selecting an alcohol protecting group.
Conclusion
The 4,4'-dimethoxytrityl (DMT) group offers a unique and highly valuable stability profile, characterized by its exceptional sensitivity to mild acid and robustness under basic conditions. This makes it an indispensable tool, particularly in the automated synthesis of oligonucleotides. However, for a broader range of synthetic transformations, a thorough understanding of the comparative stability of other protecting groups such as silyl ethers, benzyl ethers, and acetals is crucial. By carefully considering the orthogonality of these groups, researchers can design and execute complex synthetic strategies with a high degree of control and efficiency. The data and protocols presented in this guide are intended to aid in the rational selection and application of alcohol protecting groups in modern chemical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. benchchem.com [benchchem.com]
- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 6. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Kinetics of the Newman-Kwart Rearrangement with Diverse Substrates
The Newman-Kwart rearrangement, a cornerstone reaction in organic synthesis for converting phenols to thiophenols, involves the intramolecular 1,3-aryl migration from an oxygen atom to a sulfur atom in an O-aryl thiocarbamate.[1][2] This process is of significant interest to researchers and professionals in drug development due to its utility in introducing the thiol functionality, a key component in many biologically active molecules. The kinetics of this rearrangement are highly sensitive to the electronic nature of the aryl substrate and the reaction conditions employed, leading to a wide range of reactivity profiles. This guide provides a comparative analysis of the kinetic studies of the Newman-Kwart rearrangement, supported by experimental data, to aid in the selection of optimal conditions for various substrates.
Mechanism and Electronic Effects
The classical Newman-Kwart rearrangement is an intramolecular process that proceeds through a four-membered cyclic transition state.[1] It is generally considered a concerted reaction and can be classified as an intramolecular nucleophilic aromatic substitution, where the sulfur atom attacks the ipso-carbon of the aromatic ring.[2][3] The reaction is thermodynamically driven by the formation of a more stable carbon-oxygen double bond at the expense of a weaker carbon-sulfur double bond.[2]
The electronic properties of the substituents on the aryl ring play a crucial role in the reaction rate. For the thermal rearrangement, electron-withdrawing groups at the ortho and para positions significantly accelerate the reaction by stabilizing the negative charge that develops on the aromatic ring in the transition state.[2][3] Conversely, electron-donating groups retard the reaction. This trend is inverted in recently developed oxidative rearrangement methods, where electron-rich aromatic systems exhibit enhanced reactivity.[4]
Comparative Kinetic Data
The following table summarizes kinetic data for the Newman-Kwart rearrangement of various N,N-dimethyl O-arylthiocarbamates under different reaction conditions. This data highlights the influence of substituents and the reaction environment on the rate of rearrangement.
| Substrate (Aryl Group) | Conditions | Rate Constant (k) | Activation Enthalpy (ΔH‡, kcal/mol) | Activation Entropy (ΔS‡, cal/mol·K) | Reference |
| Phenyl | 0.3 M in diphenyl ether, 232.3 °C | 8.0 x 10⁻⁵ s⁻¹ | 39.5 ± 1.5 | -0.4 ± 2.5 | [3] |
| Phenyl | 0.3 M in diphenyl ether, 258.2 °C | 5.70 x 10⁻⁵ s⁻¹ | - | - | [3] |
| Phenyl | Neat, 200.5 °C | 5.92 x 10⁻⁶ s⁻¹ | - | - | [3] |
| p-Nitrophenyl | N,N-dimethylacetamide, microwave | See original data | See original data | See original data | [5] |
| o-Tolyl vs. p-Tolyl | Not specified | Relative rate: 1.9 | - | - | [2] |
| p-Methoxyphenyl | Oxidative (CAN), room temp. | Quantitative conversion | - | - | [4] |
| Electron-deficient aryls | Pd-catalyzed, 100 °C | Faster than electron-rich | - | - | [6] |
| Electron-rich aryls | Oxidative (CAN), room temp. | Readily rearrange | - | - | [4] |
| 2-Nitrophenyl | Microwave in H₂O, 180 °C | - | See original data | See original data | [7] |
Note: Direct comparison of rate constants should be made with caution due to the different reaction conditions. The data clearly illustrates that higher temperatures are generally required for the thermal rearrangement of unsubstituted or electron-rich substrates, while electron-deficient substrates react faster.[2][3] Catalytic and oxidative methods offer significantly milder conditions.[4][6]
Experimental Protocols
Detailed methodologies are crucial for reproducible kinetic studies. Below are representative protocols for thermal and microwave-assisted Newman-Kwart rearrangements.
1. Thermal Kinetic Study in Diphenyl Ether
This protocol is based on classical studies of the rearrangement.[3]
-
Materials: O-aryl thiocarbamate, diphenyl ether (solvent), reaction vials, heating block or oil bath, HPLC or GC for analysis.
-
Procedure:
-
Prepare a stock solution of the O-aryl thiocarbamate in diphenyl ether at a known concentration (e.g., 0.3 M).
-
Aliquot the solution into several sealed reaction vials.
-
Place the vials in a preheated heating block or oil bath maintained at a constant temperature (e.g., 232.3 °C).
-
At specific time intervals, remove a vial and quench the reaction by rapid cooling in an ice bath.
-
Dilute the sample and analyze the composition using a calibrated HPLC or GC method to determine the concentrations of the starting material and the rearranged product.
-
Plot the natural logarithm of the starting material concentration versus time. The negative of the slope of the resulting line gives the first-order rate constant (k).
-
Repeat the experiment at different temperatures to determine the activation parameters using the Arrhenius equation.
-
2. Microwave-Assisted Kinetic Study
This protocol leverages the rapid heating capabilities of microwave reactors to facilitate data collection.[7][8]
-
Materials: O-aryl thiocarbamate, suitable solvent (e.g., N,N-dimethylacetamide or water), microwave reactor vials, microwave reactor with temperature and pressure sensors, HPLC or GC.
-
Procedure:
-
Prepare a solution of the O-aryl thiocarbamate in the chosen solvent at a specific concentration.
-
Place the solution in a microwave vial and seal it.
-
Program the microwave reactor to rapidly heat the sample to the desired temperature and hold it for a specific duration.
-
After the set time, the reactor will cool the vial.
-
Analyze the reaction mixture using HPLC or GC to quantify the conversion.
-
Repeat the experiment for different reaction times at the same temperature to establish a kinetic profile.
-
The rate constant can be determined by plotting the concentration of the starting material against time and fitting the data to a first-order decay model.
-
Visualizing Reaction Pathways and Workflows
General Mechanism of the Newman-Kwart Rearrangement
Caption: The thermal Newman-Kwart rearrangement proceeds via a high-energy four-membered transition state.
Experimental Workflow for a Kinetic Study
Caption: A typical workflow for determining the rate constant of a chemical reaction.
Comparison of Thermal and Catalytic Pathways
Caption: Alternative catalytic pathways significantly lower the activation barrier for the Newman-Kwart rearrangement.
References
- 1. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 2. Newman-Kwart Rearrangement [organic-chemistry.org]
- 3. Insights into the kinetics and molecular mechanism of the Newman–Kwart rearrangement - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis [organic-chemistry.org]
- 7. Microwave-mediated Newman–Kwart rearrangement in water - RSC Advances (RSC Publishing) DOI:10.1039/C6RA20676J [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 12. researchgate.net [researchgate.net]
Assessing the Chemoselectivity of Dimethylthiocarbamoyl Chloride with Polyfunctional Molecules: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylthiocarbamoyl chloride (DMTC) is a versatile reagent in organic synthesis, primarily utilized for the introduction of the dimethylthiocarbamoyl moiety onto nucleophilic functional groups. This guide provides a comparative analysis of the chemoselectivity of DMTC with polyfunctional molecules, specifically focusing on its reactivity towards amines, alcohols, and thiols. Understanding this selectivity is crucial for the strategic design of synthetic routes and the protection of specific functional groups in complex molecules. This document presents a review of available data, a comparison with a key alternative, and detailed experimental protocols to aid researchers in predicting and controlling the outcomes of their reactions.
The inherent differences in nucleophilicity among amines, alcohols, and thiols form the basis of the chemoselectivity observed with DMTC. Generally, the order of reactivity is dictated by the nucleophilicity of the heteroatom, following the trend: Amines > Thiols > Alcohols . This preferential reactivity allows for the selective thiocarbamoylation of the most nucleophilic group in a polyfunctional molecule under carefully controlled conditions.
Performance Comparison: this compound vs. Alternatives
A key aspect of assessing a reagent's utility is comparing it to available alternatives. One such alternative for thiocarbamoylation is N-Methyl-N-phenylthiocarbamoyl chloride. The primary distinction between these two reagents lies in their reactivity, which is influenced by the electronic effects of the substituents on the nitrogen atom.
Table 1: Comparison of this compound and N-Methyl-N-phenylthiocarbamoyl Chloride
| Feature | This compound (DMTC) | N-Methyl-N-phenylthiocarbamoyl Chloride |
| Structure | (CH₃)₂NC(S)Cl | (CH₃)(C₆H₅)NC(S)Cl |
| Reactivity | High . The two electron-donating methyl groups increase electron density on the thiocarbonyl carbon, making it a potent electrophile.[1] | Moderate . The electron-withdrawing phenyl group delocalizes the nitrogen's lone pair, reducing the electrophilicity of the thiocarbonyl carbon.[1] |
| Chemoselectivity | Good . Generally selective for amines over thiols and alcohols, but over-reaction can occur with highly nucleophilic alcohols or thiols, or under forcing conditions. | Potentially Higher . The lower reactivity may allow for greater differentiation between nucleophiles of similar strength, offering enhanced selectivity in complex substrates.[1] |
| Typical Reaction Conditions | Reaction with amines is often rapid at room temperature or below, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. | May require slightly more forcing conditions (e.g., elevated temperature) or longer reaction times to achieve comparable conversion to DMTC. |
| Applications | Widely used for the protection of amines, synthesis of thioureas, and in the Newman-Kwart rearrangement. | Also used for thiocarbamate synthesis, with potential advantages in scenarios requiring higher selectivity. |
Experimental Data: Reactivity towards Functional Groups
While direct, quantitative comparative studies on a single polyfunctional molecule are sparse in the literature, the general principles of nucleophilicity and the body of synthetic evidence allow for a qualitative and semi-quantitative assessment.
Table 2: Chemoselectivity of this compound with Various Nucleophiles
| Nucleophilic Group | General Reactivity | Typical Reaction Conditions | Expected Outcome | Notes |
| Primary & Secondary Amines | Very High | Aprotic solvent (e.g., DCM, THF), non-nucleophilic base (e.g., Et₃N, DIPEA), 0 °C to room temperature. | High yield of the corresponding thiocarbamate. | The reaction is typically fast and highly efficient. |
| Thiols | High | Aprotic solvent, base (e.g., Et₃N, NaH), room temperature. | Good to high yield of the dithiocarbamate. | Thiols are more nucleophilic than alcohols and will react preferentially. |
| Aliphatic Alcohols | Moderate | More forcing conditions may be required (e.g., stronger base like NaH, elevated temperatures). | Lower to moderate yields of the thiocarbonate, often requires activation of the alcohol as an alkoxide. | Significantly less reactive than amines and thiols. |
| Phenols | Low to Moderate | Generally requires conversion to the more nucleophilic phenoxide using a base (e.g., NaH, K₂CO₃). | O-aryl thiocarbamates are key intermediates for the Newman-Kwart rearrangement. | The aromatic ring can diminish the nucleophilicity of the phenolic oxygen. |
Experimental Protocols
The following are generalized protocols for the thiocarbamoylation of a polyfunctional molecule and for a competitive reaction to assess chemoselectivity.
Protocol 1: General Procedure for Thiocarbamoylation of an Amine in a Polyfunctional Molecule
Materials:
-
Polyfunctional substrate (containing amine, alcohol, and/or thiol groups)
-
This compound (DMTC)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Non-nucleophilic base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve the polyfunctional substrate (1.0 equiv) in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add the non-nucleophilic base (1.1-1.5 equiv) to the solution and stir for 10-15 minutes.
-
Slowly add a solution of DMTC (1.05-1.2 equiv) in the same anhydrous solvent to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding the quenching solution.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over the drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Competitive Reaction to Assess Chemoselectivity
This protocol is designed to qualitatively or quantitatively assess the selectivity of DMTC between two different nucleophiles.
Materials:
-
A mixture of two monofunctional molecules (e.g., a primary amine and a primary alcohol) or a single polyfunctional molecule.
-
This compound (DMTC, as the limiting reagent, e.g., 0.5 equiv relative to the total nucleophiles)
-
Internal standard for quantitative analysis (e.g., by GC or NMR)
-
Anhydrous aprotic solvent (e.g., Dichloromethane)
-
Non-nucleophilic base (e.g., Triethylamine)
Procedure:
-
In a reaction vessel, combine the two nucleophiles (1.0 equiv each) or the polyfunctional molecule (1.0 equiv) and the internal standard in the anhydrous aprotic solvent.
-
Add the non-nucleophilic base (1.1 equiv relative to DMTC).
-
Add DMTC (0.5 equiv) to the mixture at a controlled temperature (e.g., 0 °C).
-
Stir the reaction for a predetermined time or until the DMTC is consumed (as monitored by TLC).
-
Quench the reaction and work up as described in Protocol 1.
-
Analyze the product mixture using Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the ratio of the different thiocarbamoylated products.
Visualizing the Workflow
The following diagrams illustrate the logical flow of assessing the chemoselectivity of DMTC.
Caption: Workflow for assessing the chemoselectivity of this compound.
Caption: Reactivity pathways of DMTC with a polyfunctional molecule.
Conclusion
This compound exhibits a distinct and predictable pattern of chemoselectivity, preferentially reacting with amines over thiols and alcohols. This selectivity is primarily governed by the inherent nucleophilicity of the functional groups. For applications requiring even finer control and higher selectivity, less reactive alternatives such as N-Methyl-N-phenylthiocarbamoyl chloride may be considered. By carefully controlling reaction conditions, researchers can exploit these reactivity differences to achieve the desired selective modification of complex, polyfunctional molecules, a critical capability in modern organic synthesis and drug development. The provided protocols offer a starting point for the practical application and assessment of DMTC's chemoselectivity in the laboratory.
References
A Comparative Guide to Thermal and Palladium-Catalyzed Newman-Kwart Rearrangements
For researchers, scientists, and professionals in drug development, the synthesis of aryl thiols is a critical process, frequently accomplished by the versatile Newman-Kwart rearrangement (NKR). This reaction transforms readily available phenols into the desired thiophenols via an O- to S-aryl migration of a thiocarbamate. Classically, this rearrangement is induced thermally, demanding high temperatures. However, the advent of palladium catalysis has provided a milder alternative. This guide offers an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most suitable approach for a given synthetic challenge.
At a Glance: Thermal vs. Palladium-Catalyzed NKR
The choice between a thermal and a palladium-catalyzed Newman-Kwart rearrangement hinges on several factors, primarily the substrate's thermal stability and the desired reaction conditions. The thermal method is operationally simple but requires harsh conditions, while the palladium-catalyzed approach offers significantly milder temperatures at the cost of introducing a catalyst.
| Feature | Thermal Newman-Kwart Rearrangement | Palladium-Catalyzed Newman-Kwart Rearrangement |
| Reaction Temperature | 200–300 °C[1] | ~100 °C (can be as low as 21 °C for activated substrates)[2] |
| Key Reagents | Heat (conventional or microwave) | [Pd(P(t-Bu)₃)₂] or similar palladium(0) catalyst[3] |
| Substrate Scope | Broad, but limited by thermal sensitivity of functional groups.[4] | Broad, and particularly advantageous for thermally sensitive substrates.[2] |
| Influence of Electronics | Accelerated by electron-withdrawing groups on the aryl ring.[4] | Also generally effective, with electron-withdrawing groups sometimes allowing for even lower reaction temperatures.[2] |
| Advantages | Simple setup, no catalyst required. | Mild reaction conditions, high yields, suitable for sensitive molecules.[2] |
| Disadvantages | High energy input, potential for side reactions and charring, not suitable for thermally labile substrates.[4] | Requires a specialized and air-sensitive catalyst, potential for metal contamination in the product. |
Delving into the Mechanisms
The operational differences between the two methods are rooted in their distinct reaction mechanisms. The thermal rearrangement proceeds through a concerted, intramolecular nucleophilic aromatic substitution, whereas the palladium-catalyzed variant involves a catalytic cycle of oxidative addition and reductive elimination.
The Thermal Pathway: A Concerted Intramolecular Shift
The thermal Newman-Kwart rearrangement is understood to proceed through a four-membered cyclic transition state.[1] The sulfur atom of the thiocarbamate acts as a nucleophile, attacking the ipso-carbon of the aryl ring in an intramolecular fashion. This process is driven by the thermodynamic favorability of forming a stable carbon-oxygen double bond at the expense of a carbon-sulfur double bond.[4]
Caption: Mechanism of the Thermal Newman-Kwart Rearrangement.
The Palladium-Catalyzed Pathway: A Catalytic Cycle
The palladium-catalyzed Newman-Kwart rearrangement follows a significantly different, multi-step mechanism.[2] The cycle is initiated by the oxidative addition of the O-aryl thiocarbamate to a palladium(0) complex. This is followed by tautomerization and subsequent reductive elimination to yield the S-aryl thiocarbamate product and regenerate the active palladium(0) catalyst.[2]
Caption: Catalytic Cycle of the Palladium-Catalyzed Newman-Kwart Rearrangement.
Experimental Protocols
Below are representative experimental procedures for both the thermal and palladium-catalyzed Newman-Kwart rearrangement.
Procedure 1: Thermal Newman-Kwart Rearrangement of O-(4-cyanophenyl) N,N-dimethylthiocarbamate
This procedure is adapted from a typical thermal rearrangement protocol.
Reactants:
-
O-(4-cyanophenyl) N,N-dimethylthiocarbamate
-
High-boiling solvent (e.g., diphenyl ether)
Protocol:
-
A solution of O-(4-cyanophenyl) N,N-dimethylthiocarbamate in diphenyl ether is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
The solution is heated to reflux (approximately 250-260 °C) and the reaction progress is monitored by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is allowed to cool to room temperature.
-
The diphenyl ether is removed under reduced pressure (e.g., vacuum distillation) to yield the crude S-(4-cyanophenyl) N,N-dimethylthiocarbamate.
-
The crude product is then purified by an appropriate method, such as recrystallization or column chromatography, to afford the pure S-aryl thiocarbamate. In many cases, the rearrangement proceeds in quantitative yield.[5]
Procedure 2: Palladium-Catalyzed Newman-Kwart Rearrangement of an O-Aryl Thiocarbamate
This protocol is based on the work of Lloyd-Jones and coworkers.[2]
Reactants:
-
O-Aryl N,N-dimethylthiocarbamate
-
[Pd(P(t-Bu)₃)₂] (catalyst)
-
Anhydrous, deoxygenated solvent (e.g., toluene (B28343) or dioxane)
Protocol:
-
In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), the O-aryl N,N-dimethylthiocarbamate and the palladium catalyst (typically 1-5 mol%) are added to an oven-dried reaction vessel.
-
Anhydrous, deoxygenated solvent is added, and the vessel is sealed.
-
The reaction mixture is heated to 100 °C with stirring.
-
The progress of the reaction is monitored by TLC or LC-MS.
-
Once the starting material is consumed, the reaction mixture is cooled to room temperature.
-
The solvent is removed in vacuo.
-
The residue is purified by column chromatography on silica (B1680970) gel to isolate the S-aryl thiocarbamate product.
Comparative Performance Data
The following table summarizes the performance of the thermal and palladium-catalyzed Newman-Kwart rearrangement for a selection of substrates.
| Substrate (O-Aryl Group) | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Phenyl | Thermal | 250 | 3 h | >95 | [1] |
| Phenyl | Pd-catalyzed | 100 | 1 h | 98 | [2] |
| 4-Nitrophenyl | Thermal | 200 | 0.5 h | >95 | [3] |
| 4-Nitrophenyl | Pd-catalyzed | 21 | 24 h | >98 | [2] |
| 4-Methoxyphenyl | Thermal | 280 | >24 h | Low | [3] |
| 4-Methoxyphenyl | Pd-catalyzed | 100 | 4 h | 96 | [2] |
| 2-Nitrophenyl | Thermal (Microwave) | 180 | 10 min | >99 | [3] |
Conclusion
Both the thermal and palladium-catalyzed Newman-Kwart rearrangements are powerful tools for the synthesis of S-aryl thiocarbamates, which are valuable precursors to thiophenols. The traditional thermal method is simple and effective for robust substrates. However, its requirement for high temperatures limits its applicability with more delicate molecules. The palladium-catalyzed method represents a significant advancement, enabling the rearrangement to proceed at much lower temperatures with high efficiency and a broad substrate scope.[2][5] This makes the catalytic approach particularly well-suited for applications in medicinal chemistry and the synthesis of complex natural products where thermal lability is a concern. The choice of method will ultimately be dictated by the specific requirements of the synthesis, including the nature of the substrate, scale, and available resources.
References
- 1. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 2. The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis [organic-chemistry.org]
- 3. Microwave-mediated Newman–Kwart rearrangement in water - RSC Advances (RSC Publishing) DOI:10.1039/C6RA20676J [pubs.rsc.org]
- 4. Newman-Kwart Rearrangement [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Scaling Up Thiocarbamate Synthesis: A Comparative Guide to Dimethylthiocarbamoyl Chloride and Its Alternatives
For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of thiocarbamates is a critical consideration in the journey from laboratory discovery to industrial production. Dimethylthiocarbamoyl chloride (DMTCC) has long been a staple reagent for this transformation, primarily through the formation of O-aryl thiocarbamates which are key precursors for the synthesis of thiophenols via the Newman-Kwart rearrangement. However, the demands of industrial applications—encompassing cost-effectiveness, safety, and environmental impact—have spurred the development of alternative synthetic strategies. This guide provides an objective comparison of DMTCC-mediated reactions with prominent alternatives, supported by experimental data and detailed protocols to aid in the evaluation of their scalability.
Performance Comparison of Thiocarbamate Synthesis Methods
The choice of synthetic route for thiocarbamate production on an industrial scale hinges on a variety of factors, including reaction yield, process efficiency, safety, and cost. While this compound offers a well-established and versatile method, particularly for accessing thiophenols, alternative one-pot and catalytic approaches present compelling advantages in terms of process simplification and reduced environmental footprint.
| Method | Key Reagents | Typical Conditions | Yield (%) | Advantages | Disadvantages | Scalability Considerations |
| This compound (DMTCC) | Phenol (B47542)/Alcohol, Base, DMTCC | Varies; often involves a base like NaH in an anhydrous solvent (e.g., DMF) followed by thermal rearrangement (Newman-Kwart) at high temperatures (200-300 °C).[1] | 70-95[2] | Well-established, versatile for thiophenol synthesis via Newman-Kwart rearrangement. | Requires handling of corrosive and moisture-sensitive DMTCC; Newman-Kwart rearrangement requires high temperatures and can be energy-intensive.[3] | High-temperature requirements for the rearrangement can pose safety and equipment challenges on a large scale.[3] Potential for byproduct formation at elevated temperatures. |
| One-Pot Synthesis from Amines and Carbon Disulfide | Amine, Carbon Disulfide, Alkyl Halide | Often catalyst-free and solvent-free, or in a polar aprotic solvent like DMSO. Mild conditions.[4] | 85-98[4] | High atom economy, simplified process with fewer isolation steps, often uses less hazardous reagents.[4] | Scope may be limited depending on the specific amine and alkyl halide. | Excellent potential for scalability due to process simplification and mild conditions.[5] |
| Catalytic Carbonylation of Amines and Thiols | Amine, Thiol, Carbon Monoxide, Catalyst (e.g., Selenium) | Typically requires a catalyst and a CO atmosphere. Can be performed under mild conditions.[6] | Moderate to Good[6] | Avoids the use of phosgene (B1210022) derivatives; can be highly atom-economical.[6] | Requires handling of toxic carbon monoxide and a catalyst, which may require recovery. | Scalability depends on the efficiency and cost of the catalyst and the safe handling of carbon monoxide at scale. |
| Mitsunobu-based One-Pot Synthesis | Amine, CO2, Thiol, Mitsunobu Reagent | Anhydrous DMSO, room temperature.[7] | High (comparable to traditional methods)[7] | Mild reaction conditions, avoids toxic reagents like phosgene.[7] | Stoichiometric amounts of Mitsunobu reagent are required, which can generate significant byproducts (triphenylphosphine oxide). | Byproduct removal and reagent cost can be significant hurdles for large-scale production. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and scaling of any synthetic procedure. Below are representative protocols for the synthesis of thiocarbamates using this compound and a common one-pot alternative.
Protocol 1: Synthesis of an O-Aryl Thiocarbamate using this compound and Subsequent Newman-Kwart Rearrangement
This two-step protocol first describes the formation of an O-aryl thiocarbamate, followed by its thermal rearrangement to the corresponding S-aryl thiocarbamate.
Step 1: Synthesis of O-Aryl Dimethylthiocarbamate
Materials:
-
Phenol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)
-
This compound (DMTCC, 1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
A flame-dried round-bottom flask is charged with a suspension of sodium hydride in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of the phenol in anhydrous DMF is added dropwise to the NaH suspension at 0 °C.
-
The mixture is stirred at room temperature for 30 minutes to ensure complete deprotonation.
-
A solution of this compound in anhydrous DMF is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 2-4 hours, with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched with water and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography or recrystallization to yield the pure O-aryl dimethylthiocarbamate.[2]
Step 2: Newman-Kwart Rearrangement
Materials:
-
O-Aryl dimethylthiocarbamate (from Step 1)
-
High-boiling point solvent (e.g., diphenyl ether) or neat conditions
Procedure:
-
The purified O-aryl dimethylthiocarbamate is placed in a suitable reaction vessel.
-
If a solvent is used, diphenyl ether is added.
-
The reaction mixture is heated to a high temperature, typically between 200 °C and 300 °C.[8][5]
-
The progress of the rearrangement is monitored by TLC or HPLC.
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
If a solvent was used, it can be removed by vacuum distillation.
-
The resulting S-aryl dimethylthiocarbamate is then purified by chromatography or recrystallization.[1]
Protocol 2: One-Pot Synthesis of S-Alkyl Dithiocarbamates from Amines and Carbon Disulfide
This protocol outlines a highly efficient, solvent-free, one-pot synthesis of dithiocarbamates.[4]
Materials:
-
Amine (1.0 eq)
-
Carbon disulfide (CS₂, 1.2 eq)
-
Alkyl halide (1.0 eq)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, the amine is combined with carbon disulfide at room temperature. The reaction is often exothermic and may require initial cooling.
-
The mixture is stirred for a short period (typically 10-20 minutes) to allow for the formation of the dithiocarbamic acid salt intermediate.
-
The alkyl halide is then added to the reaction mixture.
-
The reaction is stirred at room temperature or with gentle heating, and the progress is monitored by TLC.
-
Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent.
-
The organic layer is washed, dried, and concentrated to give the crude dithiocarbamate, which can be further purified if necessary.[4]
Signaling Pathways and Experimental Workflows
Visualizing reaction mechanisms and experimental workflows is crucial for understanding and optimizing chemical processes. The following diagrams, generated using Graphviz, illustrate key pathways involving this compound and a general workflow for industrial thiocarbamate production.
Conclusion
The scalability of this compound reactions for industrial applications is a multifaceted issue. While DMTCC remains a valuable and well-understood reagent, particularly for the synthesis of thiophenols through the Newman-Kwart rearrangement, its industrial use necessitates careful management of its hazardous properties and the high energy input required for the thermal rearrangement.
Alternative methods, especially one-pot syntheses from readily available starting materials like amines and carbon disulfide, offer significant advantages in terms of process simplification, milder reaction conditions, and improved atom economy. These factors make them highly attractive for large-scale industrial production.
The selection of the optimal synthetic route will ultimately depend on a thorough evaluation of the specific target molecule, economic constraints, safety regulations, and environmental considerations. This guide provides a foundational comparison to assist researchers and process chemists in making informed decisions when developing scalable and sustainable processes for thiocarbamate synthesis.
References
- 1. Newman-Kwart Rearrangement [organic-chemistry.org]
- 2. Base-Promoted Synthesis of O-Aryl/Alkyl N,N-Dimethylthiocarbamates Starting from Inexpensive and Environmentally Benign Disulfide [organic-chemistry.org]
- 3. The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis [organic-chemistry.org]
- 4. Dithiocarbamate synthesis by amination [organic-chemistry.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Dimethylthiocarbamoyl Chloride
Dimethylthiocarbamoyl chloride (CAS 16420-13-6) is a reactive reagent used in organic synthesis.[1] However, its utility is matched by its significant hazards, including corrosivity, potential for severe skin and eye damage, and violent reactivity with water.[2][3] Adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research.
This guide provides essential, step-by-step procedures for the safe handling, storage, and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical. The following table summarizes the required PPE for all phases of handling, from preparation to disposal.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles combined with a full-face shield.[2] | Protects against splashes and potential vapors. This compound causes severe eye damage.[4][5] |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene) and a chemical-resistant lab coat or apron over long-sleeved clothing.[2][3] | Prevents skin contact, which can cause severe chemical burns and allergic reactions.[2][5] Contaminated clothing must be removed immediately.[6] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required if ventilation is inadequate or if dust/vapors are generated.[2] For potential high concentrations, a positive-pressure supplied-air respirator may be necessary.[2] A dust mask (e.g., N95) is a minimum requirement.[7] | Protects against inhalation, which can cause chemical burns to the respiratory tract.[5] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing risk. This section outlines procedural guidance for handling this compound safely.
Pre-Handling and Preparation
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood.[8]
-
Ventilation Check: Ensure the chemical fume hood provides adequate ventilation.[5]
-
Emergency Equipment: Confirm that a safety shower and an eyewash station are readily accessible and have been recently tested.[5]
-
Spill Kit: Prepare a spill kit containing dry, inert absorbent material (e.g., dry sand, earth, or vermiculite), a plastic sheet, and a sealable container for hazardous waste.[2][9] Do not use water.[3]
-
Review SDS: Before starting any work, thoroughly review the Safety Data Sheet (SDS).
Step-by-Step Handling Procedure
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Inert Atmosphere: This compound is moisture-sensitive and should be handled under anhydrous conditions.[1]
-
Container Handling: Keep the container tightly closed when not in use.[2] Open containers carefully in the fume hood.
-
Dispensing: Avoid creating dust during handling.[2] Use tools that will not generate sparks.[9]
-
Reactions: If used in a reaction, be aware of its incompatibility with water, strong oxidizing agents, bases, alcohols, and amines.[8] The reaction with water is violent.[3]
-
Post-Handling: After use, securely close the container.
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[2] Do not eat, drink, or smoke in the work area.[6]
Storage and Disposal Plan
-
Storage: Store in a cool, dry, well-ventilated, and locked area, away from incompatible materials.[2][4] The recommended storage temperature is 4°C.[2] The storage area should be designated for corrosive materials.[8]
-
Disposal: All waste containing this compound is considered hazardous waste.[3]
Emergency Response and First Aid
Immediate and correct response to an exposure or spill is critical.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 30 minutes, removing contact lenses if present and easy to do.[5][6] Seek immediate medical attention from an ophthalmologist.[10] |
| Skin Contact | Immediately take off all contaminated clothing.[6] Flush skin with large amounts of water for at least 15 minutes.[5] Seek immediate medical attention.[5] |
| Inhalation | Move the person to fresh air immediately.[5] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[5][11] Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water and have them drink 2-4 cups of water or milk.[5] Seek immediate medical attention.[5] |
Accidental Spill Response Workflow
In the event of a spill, follow a clear, pre-determined plan to contain and clean the area safely.
Caption: Workflow for handling a this compound spill.
References
- 1. CAS 16420-13-6: this compound [cymitquimica.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.at [fishersci.at]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Page loading... [guidechem.com]
- 7. This compound 97 16420-13-6 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. DIMETHYLCARBAMOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
